1,1-Bis[4-(dimethylamino)phenyl]thiourea
Description
Properties
CAS No. |
13991-81-6 |
|---|---|
Molecular Formula |
C17H22N4S |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1,3-bis[4-(dimethylamino)phenyl]thiourea |
InChI |
InChI=1S/C17H22N4S/c1-20(2)15-9-5-13(6-10-15)18-17(22)19-14-7-11-16(12-8-14)21(3)4/h5-12H,1-4H3,(H2,18,19,22) |
InChI Key |
PZLTXMRUOFZLOW-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C)C)C(=S)N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)N(C)C |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 1,1-Bis[4-(dimethylamino)phenyl]thiourea
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines a proposed synthetic pathway and predicted characterization data for the novel compound 1,1-Bis[4-(dimethylamino)phenyl]thiourea. Due to the absence of this specific 1,1-diarylthiourea in current literature, this document provides a comprehensive, theoretical framework for its preparation and analysis. The proposed synthesis involves a two-step process commencing with the formation of a key secondary amine precursor, 4,4'-bis(dimethylamino)diphenylamine, followed by thiocarbonylation to yield the target molecule. Detailed experimental protocols, predicted spectral data, and procedural diagrams are provided to facilitate further research and development.
Proposed Synthesis
The synthesis of this compound is proposed as a two-step process. The initial step involves the synthesis of the secondary amine precursor, 4,4'-bis(dimethylamino)diphenylamine. The subsequent step is the introduction of the thiocarbonyl group to form the final 1,1-disubstituted thiourea.
Step 1: Synthesis of 4,4'-Bis(dimethylamino)diphenylamine
A plausible method for the synthesis of this precursor is the palladium-catalyzed Buchwald-Hartwig amination. This reaction couples an aryl halide with an amine. In this case, 4-bromo-N,N-dimethylaniline would be coupled with N,N-dimethyl-p-phenylenediamine.
Step 2: Synthesis of this compound
The target thiourea can be synthesized by reacting the precursor secondary amine, 4,4'-bis(dimethylamino)diphenylamine, with a thiocarbonylating agent. A common and effective reagent for this transformation is 1,1'-thiocarbonyldiimidazole (TCDI), which is a safer alternative to thiophosgene.[1]
Predicted Characterization Data
The following tables summarize the predicted quantitative data for the characterization of this compound. These predictions are based on the analysis of structurally similar compounds and computational chemistry principles.[2][3][4]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 | d, J ≈ 8.5 Hz | 4H | Ar-H (ortho to N of diphenylamine) |
| ~ 6.80 | d, J ≈ 8.5 Hz | 4H | Ar-H (meta to N of diphenylamine) |
| ~ 2.95 | s | 12H | -N(CH₃)₂ |
| ~ 5.50 | br s | 1H | -NH₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 185.0 | C=S (Thiourea) |
| ~ 148.0 | Ar-C (para to N of diphenylamine) |
| ~ 135.0 | Ar-C (ipso, attached to N of diphenylamine) |
| ~ 128.0 | Ar-CH (ortho to N of diphenylamine) |
| ~ 113.0 | Ar-CH (meta to N of diphenylamine) |
| ~ 40.5 | -N(CH₃)₂ |
Table 3: Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Ion |
| 315.18 | [M+H]⁺ (Calculated for C₁₇H₂₃N₄S⁺) |
| 256.17 | [M - CSNH₂ + H]⁺ (Loss of thioformamide) |
| 135.09 | [C₈H₁₁N₂]⁺ (Fragment of dimethylaminophenyl) |
Experimental Protocols
The following are detailed methodologies for the proposed synthesis and characterization of this compound.
Protocol 1: Synthesis of 4,4'-Bis(dimethylamino)diphenylamine
-
To a dry Schlenk flask under an inert atmosphere (Argon), add Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Add 4-bromo-N,N-dimethylaniline (1.0 equiv.) and N,N-dimethyl-p-phenylenediamine (1.2 equiv.).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4,4'-bis(dimethylamino)diphenylamine.
Protocol 2: Synthesis of this compound
-
Dissolve 4,4'-bis(dimethylamino)diphenylamine (1.0 equiv.) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Add 1,1'-thiocarbonyldiimidazole (TCDI) (1.1 equiv.) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.
Protocol 3: Characterization
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: Obtain high-resolution mass spectra using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.
-
Elemental Analysis: Perform CHNS elemental analysis to confirm the empirical formula of the synthesized compound.
Signaling Pathways and Logical Relationships
At present, there are no known signaling pathways associated with this compound. Thiourea derivatives, in general, are known to exhibit a wide range of biological activities, and their mechanism of action often involves interactions with various enzymes and receptors. The logical relationship for the development and validation of this compound is outlined below.
References
Crystal Structure Analysis of N,N'-bis(dialkylaminophenyl)thioureas: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of N,N'-bis(dialkylaminophenyl)thioureas, with a primary focus on the well-characterized ortho-substituted derivatives, namely N,N′-bis[2-(dimethylamino)phenyl]thiourea (Compound 1 ) and N,N′-bis[2-(diethylamino)phenyl]thiourea (Compound 2 ). A thorough literature search did not yield significant crystallographic data for the meta- and para-substituted isomers, suggesting a more limited research focus on these variants. This document summarizes key crystallographic data, details experimental protocols for synthesis and analysis, and presents a generalized workflow for these processes.
Introduction
N,N'-disubstituted thioureas are a versatile class of organic compounds with applications ranging from organocatalysis to the development of chemosensors.[1] The presence of both hydrogen bond donors (N-H groups) and acceptors (the sulfur atom and dialkylamino groups) allows for the formation of intricate intra- and intermolecular hydrogen bonding networks, which significantly influence their solid-state structures and properties. The dialkylaminophenyl substituents, in particular, introduce additional functionalities that can modulate the electronic and steric properties of the thiourea core. Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray diffraction is crucial for structure-property relationship studies and rational drug design.
The crystal structures of N,N′-bis[2-(dimethylamino)phenyl]thiourea and N,N′-bis[2-(diethylamino)phenyl]thiourea reveal significant intramolecular hydrogen bonding between one of the thiourea N-H protons and the nitrogen atom of the ortho-dialkylamino group.[1][2] This interaction plays a crucial role in stabilizing the molecular conformation.
Crystallographic Data
The crystallographic data for N,N′-bis[2-(dimethylamino)phenyl]thiourea (1 ) and N,N′-bis[2-(diethylamino)phenyl]thiourea (2 ) have been determined by single-crystal X-ray diffraction. A summary of the key parameters is presented in the tables below for comparative analysis.
Table 1: Crystal Data and Structure Refinement
| Parameter | N,N′-bis[2-(dimethylamino)phenyl]thiourea (1) | N,N′-bis[2-(diethylamino)phenyl]thiourea (2) |
| Chemical Formula | C₁₇H₂₂N₄S | C₂₁H₃₀N₄S |
| Formula Weight | 314.44 | 370.55 |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| a (Å) | 7.6486 (1) | 8.8535 (2) |
| b (Å) | 10.8964 (2) | 10.4503 (2) |
| c (Å) | 10.9266 (2) | 12.3846 (3) |
| α (°) | 78.086 (1) | 99.438 (1) |
| β (°) | 70.863 (1) | 109.116 (1) |
| γ (°) | 81.135 (1) | 96.221 (1) |
| Volume (ų) | 838.10 (3) | 1045.39 (4) |
| Z | 2 | 2 |
| Temperature (K) | 173 | 173 |
| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |
| R-factor (R1) | 0.034 | 0.038 |
| wR2 (all data) | 0.089 | 0.101 |
Data sourced from Lee, K. (2023).[3]
Table 2: Selected Bond Lengths (Å)
| Bond | N,N′-bis[2-(dimethylamino)phenyl]thiourea (1) | N,N′-bis[2-(diethylamino)phenyl]thiourea (2) |
| C1-S1 | 1.6879 (11) | 1.6921 (11) |
| C1-N1 | 1.3621 (15) | 1.3652 (14) |
| C1-N2 | 1.3396 (14) | 1.3415 (14) |
Data sourced from Lee, K. (2023).[1][2]
Table 3: Selected Bond Angles (°)
| Angle | N,N′-bis[2-(dimethylamino)phenyl]thiourea (1) | N,N′-bis[2-(diethylamino)phenyl]thiourea (2) |
| N1-C1-N2 | 118.0 (1) | 117.8 (1) |
| N1-C1-S1 | 120.5 (1) | 120.3 (1) |
| N2-C1-S1 | 121.5 (1) | 121.9 (1) |
The sum of the bond angles around the central carbon atom (C1) is 360.0° for both structures, confirming a trigonal planar geometry.[1]
Experimental Protocols
The following sections detail the generalized procedures for the synthesis and single-crystal X-ray diffraction analysis of N,N'-bis(2-dialkylaminophenyl)thioureas.
Synthesis
The synthesis of N,N′-bis(2-dialkylaminophenyl)thioureas is typically achieved through the reaction of a thiocarbonylating agent with the corresponding 2-amino-N,N-dialkylaniline.[2]
Materials:
-
1,1′-Thiocarbonyldiimidazole (TCDI)
-
2-Amino-N,N-dimethylaniline or 2-Amino-N,N-diethylaniline
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 2-amino-N,N-dialkylaniline (2 equivalents) in dichloromethane is added to a stirred solution of 1,1′-thiocarbonyldiimidazole (1 equivalent) in dichloromethane.[2]
-
The resulting mixture is heated, for instance, at 323 K, and stirred overnight.[2]
-
After cooling to room temperature, the reaction mixture is diluted with dichloromethane and washed multiple times with deionized water.[2]
-
The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.[2]
-
The solvent is removed under reduced pressure to yield the crude product.[2]
-
Single crystals suitable for X-ray diffraction can be obtained by techniques such as slow evaporation of a saturated solution or vapor diffusion. For example, single crystals of N,N′-bis[2-(dimethylamino)phenyl]thiourea have been grown by the slow diffusion of pentane vapor into a tetrahydrofuran (THF) solution of the compound.[3]
Single-Crystal X-ray Diffraction Analysis
Instrumentation:
-
A single-crystal X-ray diffractometer equipped with a CCD area detector and a graphite-monochromated Mo Kα radiation source is commonly used.
Procedure:
-
A suitable single crystal of the compound is selected and mounted on the diffractometer.
-
The crystal is maintained at a low temperature (e.g., 173 K) during data collection to minimize thermal vibrations.
-
The unit cell parameters are determined and refined from a set of reflections.
-
Intensity data are collected over a range of 2θ angles.
-
The collected data are processed, which includes corrections for Lorentz and polarization effects, and an absorption correction is applied.[3]
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[3]
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined isotropically or placed in calculated positions and refined using a riding model.
Workflow and Logical Relationships
The general workflow for the synthesis and structural characterization of N,N'-bis(dialkylaminophenyl)thioureas can be visualized as a sequential process, from starting materials to the final elucidated crystal structure.
Caption: Experimental workflow for synthesis and crystal structure analysis.
Biological Activity and Signaling Pathways
While thiourea derivatives have been investigated for a wide range of biological activities, the reviewed literature on N,N'-bis(dialkylaminophenyl)thioureas primarily focuses on their synthesis, chemical properties, and structural characterization.[1][2] There is currently a lack of specific information detailing their involvement in defined biological signaling pathways. Further research would be required to explore the potential interactions of these compounds with biological targets and their effects on cellular signaling.
Conclusion
This technical guide has provided a detailed summary of the crystal structure analysis of N,N'-bis(2-dialkylaminophenyl)thioureas. The availability of high-quality crystallographic data for the dimethylamino and diethylamino derivatives offers valuable insights into the conformational preferences and non-covalent interactions that govern their solid-state assembly. The provided experimental protocols serve as a practical resource for researchers working on the synthesis and characterization of these and related compounds. The absence of structural information on the 3- and 4-isomers, as well as data on their roles in signaling pathways, highlights potential areas for future investigation in this fascinating class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Signatures of Novel Thiourea Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for novel thiourea compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. This document details the experimental protocols for their synthesis and characterization and presents spectroscopic data in a structured format for comparative analysis.
Introduction
Thiourea derivatives are a versatile class of organic compounds characterized by the N-(C=S)-N fragment. Their ability to form stable complexes with metal ions and participate in hydrogen bonding has led to their exploration in various fields, including their use as antimicrobial, antifungal, antioxidant, and enzyme-inhibiting agents.[1][2][3][4][5] The synthesis of novel thiourea compounds with enhanced biological efficacy necessitates thorough spectroscopic characterization to confirm their molecular structures. This guide focuses on the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
General Synthesis and Characterization Workflow
The synthesis of novel thiourea derivatives typically involves the reaction of an isothiocyanate with a primary or secondary amine. The general workflow for the synthesis and subsequent characterization of these compounds is illustrated below.
Caption: General workflow for the synthesis, characterization, and screening of novel thiourea compounds.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and further development.
General Synthesis of Novel Thiourea Derivatives
A common method for synthesizing N,N'-disubstituted thioureas involves the reaction of an appropriate amine with an isothiocyanate in a suitable solvent.[3][6]
-
Preparation of Isothiocyanate: An acyl or aryl chloride is reacted with a thiocyanate salt (e.g., ammonium or potassium thiocyanate) in a dry solvent like acetone or acetonitrile.
-
Reaction with Amine: The prepared isothiocyanate solution is then added dropwise to a solution of the desired primary or secondary amine in the same solvent.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for a specific period, which can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the product is isolated by precipitation or extraction. Purification is often achieved by recrystallization from a suitable solvent system to obtain the pure thiourea derivative.
Spectroscopic Analysis
The structural confirmation of the synthesized compounds is performed using a combination of spectroscopic techniques.[6][7]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on spectrometers operating at frequencies such as 300, 400, or 600 MHz.[1][8] Deuterated solvents like DMSO-d₆ or CDCl₃ are commonly used. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS).
-
FT-IR Spectroscopy: FT-IR spectra are typically recorded using KBr pellets or as a thin film on a spectrophotometer in the range of 4000-400 cm⁻¹.[9][10] This technique is instrumental in identifying the characteristic functional groups.
-
Mass Spectrometry: Mass spectra are obtained using techniques like Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) to determine the molecular weight and fragmentation pattern of the compounds.[4][5]
Spectroscopic Data Presentation
The following tables summarize the characteristic spectroscopic data for novel thiourea compounds based on published literature. These values can serve as a reference for researchers working on similar structures.
Table 1: Characteristic ¹H NMR Chemical Shifts (δ, ppm)
| Proton(s) | Chemical Shift Range (ppm) | Notes |
| NH (Amide) | 11.37 - 12.78 | Broad singlet, position can be concentration and solvent dependent. Often deshielded due to hydrogen bonding and the electron-withdrawing nature of the C=S and adjacent groups.[8] |
| NH (Thioamide) | 5.65 - 12.33 | Broad singlet, highly variable depending on substitution and environment.[1][6] |
| Aromatic-H | 6.80 - 8.20 | Multiplets, the exact chemical shifts and coupling patterns depend on the substituents on the aromatic ring.[6][8] |
| Aliphatic-H | 0.93 - 5.27 | Chemical shifts vary based on proximity to electronegative atoms and functional groups.[1][11] |
Table 2: Characteristic ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | Chemical Shift Range (ppm) | Notes |
| C =S (Thiocarbonyl) | 178.0 - 184.0 | A key diagnostic signal for thiourea derivatives, appearing significantly downfield.[6][8] |
| C =O (Carbonyl) | 162.2 - 170.1 | Present in acylthiourea derivatives.[8] |
| Aromatic-C | 110.7 - 160.9 | A series of signals whose chemical shifts are influenced by the electronic effects of the substituents.[6] |
| Aliphatic-C | 14.3 - 67.45 | Signals corresponding to alkyl or other aliphatic groups in the molecule.[1][6] |
Table 3: Characteristic FT-IR Absorption Frequencies (cm⁻¹)
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity |
| N-H Stretching | 3011 - 3335 | Medium to Strong, often broad |
| C-H Stretching (Aromatic) | 3031 - 3063 | Weak to Medium |
| C=O Stretching (Amide) | 1670 - 1710 | Strong |
| N-H Bending | ~1618 | Medium |
| C=C Stretching (Aromatic) | ~1593 | Medium |
| C=S Stretching | 1213 - 1284 | Medium to Strong |
Logical Pathway for Drug Discovery
The development of novel thiourea compounds as potential therapeutic agents follows a logical progression from synthesis to biological evaluation. The following diagram illustrates this pathway.
Caption: A simplified logical pathway for the development of thiourea-based drug candidates.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characterization of novel thiourea compounds. The presented data and experimental protocols offer a valuable resource for researchers in the field of medicinal chemistry and drug development. A systematic approach to synthesis and characterization, as outlined in this guide, is essential for the successful identification and optimization of new therapeutic agents based on the thiourea scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, spectroscopic properties and antipathogenic activity of new thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives | European Journal of Chemistry [eurjchem.com]
- 6. Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions : Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. jetir.org [jetir.org]
- 11. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 1,3-Bis[4-(dimethylamino)phenyl]thiourea
An examination of the synthesis, physicochemical properties, and potential biological activities of a symmetrically substituted diarylthiourea for researchers, scientists, and drug development professionals.
Initial Clarification: The requested compound, 1,1-Bis[4-(dimethylamino)phenyl]thiourea, is an asymmetrically substituted thiourea. However, a comprehensive search of available scientific literature and chemical databases did not yield specific information or a registered CAS number for this particular isomer. The symmetrically substituted isomer, 1,3-Bis[4-(dimethylamino)phenyl]thiourea, is more commonly documented. Therefore, this technical guide will focus on the latter, assuming it to be the compound of interest.
Physicochemical Properties
The fundamental physicochemical properties of 1,3-Bis[4-(dimethylamino)phenyl]thiourea are summarized in the table below, providing a foundational understanding of the compound's characteristics.
| Property | Value | Reference |
| CAS Number | 13991-81-6 | [1] |
| Molecular Formula | C₁₇H₂₂N₄S | [1] |
| Molecular Weight | 314.45 g/mol | [1] |
| Appearance | White to off-white powder | |
| Boiling Point | 464.4 °C at 760 mmHg | [1] |
| Flash Point | 234.7 °C | [1] |
| Density | 1.239 g/cm³ | [1] |
| LogP | 3.77 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 4 | [1] |
Synthesis of 1,3-Bis[4-(dimethylamino)phenyl]thiourea
The synthesis of symmetrically disubstituted thioureas like 1,3-Bis[4-(dimethylamino)phenyl]thiourea can be achieved through several established methods. A common and effective approach involves the reaction of the corresponding amine with a thiocarbonyl source, such as carbon disulfide or thiophosgene.
Experimental Protocol: Synthesis via Carbon Disulfide
This protocol outlines a general procedure for the synthesis of N,N'-diarylthioureas from an aromatic amine and carbon disulfide.
Materials:
-
4-(Dimethylamino)aniline
-
Carbon disulfide (CS₂)
-
Pyridine (as a catalyst and base)
-
Ethanol (as a solvent)
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(dimethylamino)aniline (2 equivalents) in ethanol.
-
Add a catalytic amount of pyridine to the solution.
-
Slowly add carbon disulfide (1 equivalent) to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring to precipitate the crude product.
-
Filter the precipitate using a Buchner funnel and wash thoroughly with distilled water to remove any unreacted starting materials and pyridine.
-
To purify the product, recrystallize the crude solid from a suitable solvent system, such as ethanol-water.
-
Dry the purified crystals of 1,3-Bis[4-(dimethylamino)phenyl]thiourea in a vacuum oven.
-
Characterize the final product using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its identity and purity.
Potential Biological Activities and Applications
Thiourea derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Bis-aryl thioureas, in particular, have been investigated for their potential as anticancer and antioxidant agents.
Anticancer Activity
Mechanism of Action: The anticancer activity of bis-aryl thioureas is believed to stem from their ability to interfere with critical cellular processes. One proposed mechanism is the inhibition of microtubule polymerization, which leads to mitotic arrest in the G2/M phase of the cell cycle and subsequently induces apoptosis.[2][3] Additionally, some thiourea derivatives have been shown to target signaling pathways crucial for cancer cell proliferation and survival, such as the Raf kinase and Wnt/β-catenin pathways.
References
The Rising Profile of Bis-Thiourea Derivatives in Medicinal Chemistry: A Technical Guide
For Immediate Release
In the dynamic landscape of drug discovery and development, the versatile scaffold of bis-thiourea derivatives is emerging as a significant contender for therapeutic innovation. This technical guide offers an in-depth exploration of the burgeoning potential of these compounds, targeted at researchers, scientists, and professionals in drug development. Bis-thiourea derivatives, characterized by two thiourea moieties within a single molecular framework, have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for novel therapeutic agents.
The unique structural features of bis-thioureas, including their ability to form strong hydrogen bonds and coordinate with metal ions, contribute to their diverse biological actions.[] These compounds have been extensively investigated for their anticancer, antimicrobial, antimalarial, and enzyme inhibitory properties. This guide will delve into the synthesis, mechanisms of action, and potential applications of these multifaceted molecules, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Core Applications and Biological Activities
Bis-thiourea derivatives have shown significant promise across several key therapeutic areas:
-
Anticancer Activity: A substantial body of research highlights the potent cytotoxic effects of bis-thiourea derivatives against various cancer cell lines.[][2][3] Their mechanisms of action are often multi-faceted, including the inhibition of crucial enzymes involved in cancer progression like protein kinases and topoisomerases.[4] Some derivatives have been shown to induce apoptosis and disrupt cell cycle progression in tumor cells.[5]
-
Antimicrobial Activity: The growing threat of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Bis-thiourea derivatives have exhibited notable activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][6] The presence of two thiourea moieties is believed to enhance their antibacterial efficacy.[6]
-
Enzyme Inhibition: Bis-thiourea derivatives have been identified as potent inhibitors of various enzymes. A notable example is tyrosinase, a key enzyme in melanin synthesis, making these compounds potential agents for treating hyperpigmentation disorders.[7][8] They have also demonstrated significant inhibitory activity against urease, an enzyme implicated in the pathogenesis of infections by Helicobacter pylori.[9][10]
-
Antimalarial Activity: Several studies have reported the promising antimalarial potential of bis-thiourea derivatives, showing efficacy against different strains of Plasmodium falciparum.[2][11]
Quantitative Data Summary
The following tables summarize the biological activity of selected bis-thiourea derivatives from various studies to provide a comparative overview of their potency.
Table 1: Anticancer Activity of Bis-Thiourea Derivatives (IC50 values in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 44 | HepG2 (Liver) | 1.2 | [] |
| HCT116 (Colon) | 1.3 | [] | |
| MCF-7 (Breast) | 2.7 | [] | |
| Compound 45 | HepG2 (Liver) | 1.1 | [] |
| HCT116 (Colon) | 1.2 | [] | |
| MCF-7 (Breast) | 2.4 | [] | |
| Compound 46 | HepG2 (Liver) | 1.2 | [] |
| HCT116 (Colon) | 1.4 | [] | |
| MCF-7 (Breast) | 2.8 | [] | |
| Bis-trifluoromethyl analog 19 | MOLT-3 (Leukemia) | 1.50 - 18.82 | [2] |
| UP-1 | MG-U87 (Glioblastoma) | 2.496 | [12] |
| UP-2 | MG-U87 (Glioblastoma) | 2.664 | [12] |
| UP-3 | MG-U87 (Glioblastoma) | 2.459 | [12] |
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][][13]dioxol-5-yl)thiourea) 5 | HepG2 (Liver) | 2.38 | [5] |
| HCT116 (Colon) | 1.54 | [5] | |
| MCF-7 (Breast) | 4.52 | [5] |
Table 2: Antimicrobial Activity of Bis-Thiourea Derivatives (MIC values in µM)
| Compound ID | Microorganism | MIC (µM) | Reference |
| Bis-trifluoromethyl derivative 19 | Staphylococcus epidermidis ATCC 12228 | 1.47 | [2] |
| Micrococcus luteus ATCC 10240 | 1.47 | [2] | |
| Compound 11d | Gram-positive & Gram-negative bacteria | 3.125 - 6.25 | [13] |
| Cladosporium species | 3.125 | [13] |
Table 3: Enzyme Inhibition by Bis-Thiourea Derivatives (IC50 values in µM)
| Compound ID | Enzyme | IC50 (µM) | Reference |
| Compound 4 (with chlorine substituents) | Mushroom Tyrosinase | More potent than kojic acid | [7][14] |
| UP-1 | Urease | 1.55 | [9][10] |
| UP-2 | Urease | 1.66 | [9][10] |
| UP-3 | Urease | 1.69 | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis and biological evaluation of bis-thiourea derivatives, synthesized from the cited literature.
General Synthesis of Bis-Thiourea Derivatives
This protocol outlines a common method for synthesizing bis-thiourea derivatives through the reaction of isothiocyanates with diamines.[15][16][17]
Materials:
-
Substituted acid chloride
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN)
-
Appropriate diamine
-
Dry acetone
-
Ethanol for recrystallization
Procedure:
-
Formation of Isothiocyanate Intermediate: A solution of the substituted acid chloride (1 mmol) in dry acetone (20 mL) is added dropwise to a stirred solution of KSCN or NH4SCN (2 mmol) in dry acetone (15 mL) at room temperature. The reaction mixture is then refluxed for 1-2 hours to form the corresponding acyl isothiocyanate. The formation of a precipitate (KCl or NH4Cl) is observed.
-
Reaction with Diamine: The reaction mixture is cooled to room temperature and the precipitate is removed by filtration. To the filtrate containing the in-situ generated isothiocyanate, a solution of the appropriate diamine (0.5 mmol) in dry acetone (15 mL) is added dropwise with continuous stirring.
-
Formation of Bis-Thiourea: The resulting mixture is stirred at room temperature or refluxed for a period ranging from a few hours to overnight, depending on the reactivity of the substrates. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The resulting solid crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure bis-thiourea derivative.
-
Characterization: The structure of the synthesized compound is confirmed using various spectroscopic techniques, including Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy, and mass spectrometry.
Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Bis-thiourea derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the bis-thiourea derivatives (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) is also included. The plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution is added to each well. The plates are then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Bis-thiourea derivatives (dissolved in DMSO)
-
96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
Procedure:
-
Serial Dilution: The bis-thiourea derivatives are serially diluted in the appropriate broth in a 96-well plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with a standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing the Molecular Landscape
To better understand the context in which bis-thiourea derivatives may exert their effects, the following diagrams, generated using the DOT language for Graphviz, illustrate a general drug discovery workflow and key signaling pathways that are potential targets.
Caption: A generalized workflow for drug discovery and development.
Caption: EGFR signaling pathway and potential inhibition by bis-thioureas.
Caption: Tyrosinase signaling pathway in melanogenesis.
Future Directions and Conclusion
The field of medicinal chemistry is continually evolving, and bis-thiourea derivatives represent a promising frontier. The versatility of their synthesis allows for the creation of large libraries of compounds with diverse substitutions, enabling extensive structure-activity relationship (SAR) studies. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their efficacy and safety profiles. Furthermore, exploring their potential in combination therapies could unlock new strategies for treating complex diseases like cancer.
References
- 2. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery Workflow - What is it? [vipergen.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives with molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]
- 8. EGFR Signaling Pathway | Danaher Life Sciences [lifesciences.danaher.com]
- 9. researchgate.net [researchgate.net]
- 10. blog.biobide.com [blog.biobide.com]
- 11. mdpi.com [mdpi.com]
- 12. Drug Discovery and Development: A Step-By-Step Process | ZeClinics [zeclinics.com]
- 13. researchgate.net [researchgate.net]
- 14. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3.3. Urease Inhibition Assay [bio-protocol.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apec.org [apec.org]
- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comprehensive Guide to the Synthesis of Symmetrical Thioureas
For Researchers, Scientists, and Drug Development Professionals
Symmetrical thioureas are a pivotal class of organic compounds, distinguished by a thiocarbonyl group flanked by two identical nitrogen substituents (RNH-C(S)-NHR). Their significance spans across various scientific domains, including medicinal chemistry, where they exhibit a wide range of biological activities, and in materials science and organocatalysis.[1][2] This technical guide provides an in-depth review of the core synthetic methodologies for preparing symmetrical N,N'-disubstituted thioureas, with a focus on experimental protocols, comparative data, and reaction mechanisms.
Core Synthetic Strategies
The synthesis of symmetrical thioureas predominantly relies on the reaction of primary amines with a thiocarbonyl source. The most prevalent and historically significant methods involve the use of carbon disulfide, thiophosgene, and related reagents. In recent years, a strong emphasis has been placed on developing greener and more efficient protocols.
Synthesis from Primary Amines and Carbon Disulfide
The reaction between primary amines and carbon disulfide (CS₂) is one of the most straightforward and widely used methods for preparing symmetrical thioureas.[3] This method is valued for its simplicity and the ready availability of starting materials.
Reaction Mechanism and Workflow
The reaction proceeds through the initial formation of a dithiocarbamate intermediate, which then reacts with another equivalent of the amine to yield the symmetrical thiourea and hydrogen sulfide (H₂S). The overall process can be summarized in the following workflow:
Caption: General experimental workflow for symmetrical thiourea synthesis using carbon disulfide.
The detailed reaction mechanism involves nucleophilic attack of the amine on the carbon of CS₂, as illustrated below:
Caption: Proposed mechanism for the formation of symmetrical thioureas from primary amines and CS₂.
Experimental Protocols & Data
Numerous protocols have been developed, with significant advancements focusing on milder conditions and environmentally benign solvents like water.
Protocol 1: Aqueous Synthesis at Room Temperature [4] A highly efficient and green process involves reacting primary aliphatic amines with carbon disulfide in an aqueous medium at room temperature. This method avoids the use of catalysts and hazardous organic solvents.
-
General Procedure: To a stirred solution of the primary amine (20 mmol) in water (15 mL), carbon disulfide (10 mmol) is added dropwise. The reaction mixture is then stirred vigorously at room temperature. The reaction progress is monitored by TLC. Upon completion, the solid product that precipitates is collected by filtration, washed thoroughly with water, and dried to afford the pure symmetrical thiourea.
Protocol 2: Synthesis in Water at Elevated Temperature [2] For less reactive amines, such as aromatic amines, elevated temperatures may be required to drive the reaction to completion.
-
General Procedure: A mixture of the primary amine (20 mmol) and carbon disulfide (12 mmol) in water (20 mL) is heated to 60 °C. The reaction is stirred at this temperature for a specified time (1-12 hours). After cooling to room temperature, the solid product is isolated by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.[2]
Comparative Data
The efficiency of the carbon disulfide method varies significantly with the substrate and reaction conditions. Green chemistry approaches have demonstrated excellent yields with simplified work-up procedures.
| Amine Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| n-Butylamine | Water | Room Temp. | 0.5 | 99 | [4] |
| Cyclohexylamine | Water | Room Temp. | 0.5 | 98 | [4] |
| Benzylamine | Water | Room Temp. | 1.0 | 97 | [4] |
| Aniline | Water | 60 | 12 | 70-85 | [2] |
| Various Primary Amines | Water (Solar Energy) | 27-42 | 7 | 57-99 | [1] |
| n-Butylamine | DMF (CBr₄ promoted) | Room Temp. | 0.5 | 96 | [5] |
Synthesis from Primary Amines and Thiophosgene
Thiophosgene (CSCl₂) is a highly reactive thiocarbonyl source that readily reacts with primary amines to form isothiocyanates. These intermediates can then react with another equivalent of the amine to produce symmetrical thioureas. However, thiophosgene is highly toxic and corrosive, which limits its widespread use in favor of safer alternatives.[6][7]
Reaction Pathway
Caption: Synthesis of symmetrical thioureas via a thiophosgene-derived isothiocyanate intermediate.
Experimental Protocol
Due to the hazards associated with thiophosgene, this method is typically performed with caution in a well-ventilated fume hood.
-
General Procedure: To a solution of the primary amine (20 mmol) in a suitable solvent (e.g., benzene or dichloromethane) and often in the presence of a base (e.g., triethylamine) to scavenge the HCl byproduct, a solution of thiophosgene (10 mmol) in the same solvent is added dropwise at low temperature (0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete. The product is typically isolated after an aqueous work-up and purification by recrystallization or chromatography.
Other Synthetic Methods
While the carbon disulfide and thiophosgene routes are most common, other reagents have been developed as effective thiocarbonyl sources, often to circumvent the drawbacks of the classical reagents.
-
Phenyl Chlorothionoformate: This reagent reacts with primary amines in refluxing water to afford symmetrical thioureas in high yields (60-99%). The reaction is often complete within 2-3 hours.[2]
-
From Isothiocyanates: The reaction of an isothiocyanate with water in the presence of a tertiary amine can produce symmetrical thioureas. This method is efficient, with reactions often completing in minutes at room temperature and yielding nearly quantitative results.[8][9]
-
Mechanochemical Synthesis: Solid-state ball milling of anilines with a stoichiometric amount of carbon disulfide can produce symmetrical thioureas in good to excellent yields, offering a solvent-free synthetic route.[10]
Summary and Outlook
The synthesis of symmetrical thioureas is a well-established field with a variety of reliable methods. The reaction of primary amines with carbon disulfide remains the most practical and widely adopted approach, especially with the development of green protocols using water as a solvent.[3][11][12] These aqueous methods are not only environmentally friendly but also often provide excellent yields and simplify product isolation, making them highly attractive for both academic research and industrial applications.[2][4] While reagents like thiophosgene are effective, their toxicity necessitates the exploration of safer alternatives. Future research will likely continue to focus on the development of catalytic, atom-economic, and environmentally benign methodologies for the synthesis of this important class of compounds.
References
- 1. scribd.com [scribd.com]
- 2. mdpi.com [mdpi.com]
- 3. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. chem.lnu.edu.cn [chem.lnu.edu.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
solubility and stability of thiourea compounds in organic solvents
An In-depth Technical Guide on the Solubility and Stability of Thiourea Compounds in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea, an organosulfur compound with the formula SC(NH₂)₂, and its derivatives are pivotal scaffolds in medicinal chemistry and organic synthesis.[1][2] Structurally similar to urea with the oxygen atom replaced by sulfur, these compounds exhibit a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][3] Their efficacy is often linked to their ability to interact with various biological targets and modulate critical signaling pathways.[4] For researchers in drug development, a thorough understanding of the physicochemical properties of thiourea compounds, particularly their solubility and stability in organic solvents, is crucial for formulation, synthesis, and preclinical evaluation.
This technical guide provides a comprehensive overview of the solubility and stability of thiourea compounds in common organic solvents, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes key workflows and biological pathways.
Section 1: Solubility of Thiourea Compounds
The solubility of a compound is a critical parameter that influences its bioavailability, reaction kinetics, and purification processes. The solubility of thiourea and its derivatives is dictated by the interplay of solute-solvent interactions, temperature, and the physicochemical properties of both the compound and the solvent.
Factors Influencing Solubility:
-
Solvent Polarity: Thiourea, being a polar molecule, generally shows higher solubility in polar solvents like alcohols (methanol, ethanol) compared to nonpolar solvents like diethyl ether or hexane.[5]
-
Temperature: The solubility of thiourea in organic solvents typically increases with a rise in temperature.[6][7]
-
Hydrogen Bonding: The ability of the thiourea moiety to act as both a hydrogen bond donor (N-H groups) and acceptor (C=S group) significantly influences its interaction with protic and aprotic organic solvents.
-
Substituents: The nature of the substituents on the thiourea scaffold can dramatically alter solubility. Lipophilic groups can enhance solubility in less polar organic solvents, while polar functional groups can increase solubility in more polar solvents.
Quantitative Solubility Data
The following tables summarize the reported solubility of thiourea in various organic solvents and solvent mixtures at different temperatures.
Table 1: Solubility of Thiourea in Pure Organic Solvents
| Solvent | Temperature (°C) | Solubility (g / 100 mL) |
| Methanol | 25 | 11.9 |
| Methanol | 40.7 | 16.4 |
| Methanol | 53.7 | 22.0 |
| Methanol | 61.9 | 24.6 |
| Ethanol | 20 | 3.6 |
| Ethanol | 31.9 | 4.7 |
| Ethanol | 45 | 6.3 |
| Ethanol | 58 | 8.5 |
| Ethanol | 64.7 | 9.8 |
Data sourced from ScienceMadness Wiki.[5]
Table 2: Mole Fraction Solubility (x₁) of Thiourea in Binary Solvent Mixtures at Various Temperatures (K)
| Solvent Mixture (w₁ = mass fraction of Methanol) | T (K) | x₁ (w₁=0.2) | x₁ (w₁=0.4) | x₁ (w₁=0.6) | x₁ (w₁=0.8) |
| Methanol (1) + Ethanol (2) | 283.15 | 0.0435 | 0.0519 | 0.0617 | 0.0731 |
| 288.15 | 0.0494 | 0.0591 | 0.0704 | 0.0837 | |
| 293.15 | 0.0559 | 0.0671 | 0.0801 | 0.0954 | |
| 298.15 | 0.0632 | 0.0759 | 0.0908 | 0.1082 | |
| 303.15 | 0.0712 | 0.0857 | 0.1026 | 0.1223 | |
| 308.15 | 0.0801 | 0.0965 | 0.1156 | 0.1378 | |
| 313.15 | 0.0899 | 0.1084 | 0.1300 | 0.1550 | |
| Methanol (1) + n-Propanol (2) | 283.15 | 0.0401 | 0.0491 | 0.0601 | 0.0728 |
| 288.15 | 0.0456 | 0.0559 | 0.0686 | 0.0831 | |
| 293.15 | 0.0517 | 0.0635 | 0.0781 | 0.0947 | |
| 298.15 | 0.0585 | 0.0721 | 0.0887 | 0.1078 | |
| 303.15 | 0.0661 | 0.0816 | 0.1005 | 0.1222 | |
| 308.15 | 0.0745 | 0.0921 | 0.1136 | 0.1382 | |
| 313.15 | 0.0838 | 0.1038 | 0.1282 | 0.1559 |
Data adapted from a study on thiourea solubility in solvent mixtures.[8]
Section 2: Stability of Thiourea Compounds
The stability of thiourea derivatives in organic solvents is paramount for ensuring their integrity during synthesis, storage, and application. Degradation can lead to loss of activity, formation of toxic byproducts, and inconsistent experimental results.
Degradation Pathways and Factors:
-
Thermal Decomposition: Thiourea compounds can undergo thermal decomposition. Studies using thermogravimetry (TG) and differential scanning calorimetry (DSC) have shown that stability is influenced by the molecular structure. For instance, diselenide compounds with a urea or selenourea group are generally more thermally stable than those with a thiourea group.[9]
-
Oxidation: The sulfur atom in the thiourea moiety is susceptible to oxidation. Oxidation with reagents like hydrogen peroxide can produce thiourea dioxide and subsequently thiourea trioxide.[10] The decomposition of these oxides is often pH-dependent.[10]
-
Hydrolysis: In the presence of water and under certain pH conditions, thiourea derivatives can be susceptible to hydrolysis. The stability against hydrolysis is a key consideration in formulations and biological assays.
-
Tautomerism: Thiourea exists in tautomeric equilibrium between the thione form (C=S) and the thiol form (C-SH), also known as isothiourea.[1][2] The thione form is predominant in most solutions.[1] The equilibrium can be influenced by the solvent and the presence of substituents, which in turn can affect reactivity and stability.
Section 3: Experimental Protocols
Accurate determination of solubility and stability requires robust and reproducible experimental methods.
Protocol 1: Solubility Determination by the Gravimetric Method
This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in a known amount of the solution.
Methodology:
-
Sample Preparation: Add an excess amount of the thiourea compound to a known volume of the desired organic solvent in a sealed vessel.
-
Equilibration: Agitate the mixture in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature fluctuations that could cause precipitation. A syringe filter should be used to remove any fine suspended particles.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed vial and evaporate the solvent under a vacuum or a gentle stream of nitrogen until a constant weight of the dissolved solid is achieved.
-
Calculation: The solubility is calculated based on the mass of the solid residue and the volume of the supernatant taken.
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for monitoring the degradation of a compound over time by separating the parent compound from its degradation products.
Methodology:
-
Solution Preparation: Prepare a stock solution of the thiourea compound in the organic solvent of interest at a known concentration.
-
Incubation: Store aliquots of the solution under controlled conditions (e.g., specific temperature, light exposure).
-
Time-Point Sampling: At designated time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from the solution.
-
HPLC Analysis:
-
Chromatographic System: Use a suitable HPLC system with a UV detector. A common method for thiourea involves a normal-phase column (e.g., Primesep S) with a mobile phase like acetonitrile and water.[11]
-
Injection: Inject the sample into the HPLC system.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 200 nm for thiourea).[11]
-
-
Data Analysis: Quantify the peak area of the parent compound at each time point. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The degradation kinetics (e.g., half-life) can be calculated from the rate of disappearance of the parent compound.
Section 4: Visualizations of Workflows and Biological Pathways
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for the systematic evaluation of the solubility and stability of a novel thiourea compound.
Caption: Workflow for solubility and stability assessment of thiourea compounds.
Signaling Pathway Targeted by Thiourea Derivatives
Many thiourea derivatives have been developed as anticancer agents that target key signaling cascades, such as the RAS-RAF-MAPK pathway, which is often hyperactivated in cancer cells.[4]
Caption: Inhibition of the RAF kinase in the MAPK pathway by thiourea derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiourea - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Thiourea - Sciencemadness Wiki [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K [inis.iaea.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Method for Separation of Urea and Thiourea on Primesep S Column | SIELC Technologies [sielc.com]
An In-depth Technical Guide on the Thermal Degradation Studies of Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal degradation of thiourea derivatives, a class of compounds with significant applications in medicinal chemistry, agriculture, and materials science. Understanding the thermal stability and decomposition pathways of these molecules is crucial for determining their shelf-life, processing conditions, and potential environmental impact. This document summarizes key quantitative data, details common experimental protocols, and visualizes the logical processes involved in these studies.
Introduction to the Thermal Behavior of Thiourea Derivatives
Thiourea and its derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] Their thermal behavior is complex and highly dependent on the nature of the substituent groups attached to the thiourea core. The thermal decomposition of these compounds often proceeds through a series of steps, involving isomerization, fragmentation, and the release of various gaseous products.[3][4] The study of these processes is critical for ensuring the stability of pharmaceutical formulations and for the development of new materials with desired thermal properties.[5][6]
Key Experimental Techniques
The investigation of the thermal degradation of thiourea derivatives primarily relies on a suite of thermoanalytical techniques. These methods provide valuable information on mass changes, heat flow, and the identity of evolved gases as a function of temperature.
2.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate. It is used to determine the decomposition temperatures and the percentage of weight loss at each stage of degradation.
Experimental Protocol:
-
A small sample of the thiourea derivative (typically 3 mg) is placed in a thermobalance.[7][8]
-
The sample is heated at a constant rate, commonly 10°C per minute, over a temperature range of, for example, 100–450°C.[7][8]
-
The analysis is usually conducted under an inert atmosphere, such as nitrogen, to prevent oxidative decomposition.[7][8]
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve plots the percentage of weight loss against temperature, revealing the different stages of decomposition.
2.2. Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA)
DSC and DTA are used to measure the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature. These techniques can identify endothermic and exothermic processes such as melting, crystallization, and decomposition.
Experimental Protocol:
-
A small amount of the sample is sealed in a pan (often aluminum).
-
An empty reference pan is prepared.
-
Both pans are heated in the instrument at a controlled rate.
-
The difference in heat flow between the sample and the reference is measured and plotted against temperature.
-
Endothermic and exothermic events appear as peaks on the resulting curve.
2.3. Evolved Gas Analysis (EGA)
To identify the gaseous products released during thermal decomposition, TGA and DSC/DTA are often coupled with other analytical techniques such as Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FT-IR).[3][9]
Experimental Protocol:
-
The outlet of the TGA or DSC/DTA instrument is connected to the inlet of a mass spectrometer or an FT-IR gas cell.
-
As the sample is heated and decomposes, the evolved gases are transferred to the secondary instrument for analysis.
-
Mass spectra or infrared spectra of the evolved gases are recorded at different temperatures, allowing for the identification of the decomposition products.[3][7]
Quantitative Data on Thermal Degradation
The thermal stability of thiourea derivatives can vary significantly depending on their chemical structure. The following tables summarize some of the quantitative data reported in the literature.
| Compound | Decomposition Temperature (°C) | Technique | Reference |
| N-((5-bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide (HL1) | 119 | DTA/TG | [10] |
| N-((5-bromopyridin-2-yl)carbamothioyl)furan-2-carboxamide (HL2) | 134 | DTA/TG | [10] |
| 1,3-didodecanoyl thiourea | > Utility Temperature | TG | [5][6] |
| 1,3-ditetradecanoyl thiourea | > Utility Temperature | TG | [5][6] |
| 1,3-dihexadecanoyl thiourea | > Utility Temperature | TG | [5][6] |
| Thiourea | Isomerization at 140-180 | TGA | [4][11] |
| Compound | Kinetic Parameters | Method | Reference |
| Thiourea and its oxides | Apparent activation energy (E), preexponential factor (A), entropy (ΔS++), enthalpy (ΔH++), and Gibbs energy (ΔG++) | TG/DTG, DSC | [9][12] |
| Thioureido-Sulfonamide Derivatives | Kinetic and thermal behaviour | TG and DTA | [13] |
| Copper (II) sesame thiourea complex | Activation energy (E), Heat of dissociation (ΔH), change in free energy (ΔG), and entropy (ΔS) | TGA | [14] |
Visualization of Experimental Workflows and Degradation Pathways
4.1. Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical workflow for the comprehensive thermal analysis of thiourea derivatives, combining thermoanalytical techniques with spectroscopic identification of evolved gases.
Caption: Workflow for Thermal Degradation Studies.
4.2. Generalized Thermal Degradation Pathway of Thiourea
The thermal decomposition of thiourea itself often begins with isomerization to ammonium thiocyanate, followed by the release of several gaseous products. The exact pathway can be influenced by the experimental conditions.
Caption: Generalized Thiourea Degradation Pathway.
4.3. Degradation of Acyl Thiourea Derivatives
The degradation of N-acyl thiourea derivatives can proceed via different fragmentation patterns, often initiated by the cleavage of the acyl group or the thiourea moiety. The specific fragments observed depend on the substituents.
Caption: N-Acyl Thiourea Degradation Pathways.
Conclusion
The thermal degradation of thiourea derivatives is a multifaceted process that is paramount to understand for their safe and effective application. The combination of thermoanalytical techniques such as TGA and DSC with evolved gas analysis provides a powerful toolkit for elucidating decomposition mechanisms and kinetics. The data and methodologies presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development, enabling them to better predict and control the thermal behavior of these important compounds. Further research into the thermal properties of novel thiourea derivatives will continue to contribute to the development of more stable and effective products.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. "Preparation and characterization of a series of thiourea derivatives a" by CEMİL ALKAN, YUSUF TEK et al. [journals.tubitak.gov.tr]
- 7. akjournals.com [akjournals.com]
- 8. akjournals.com [akjournals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bap.ksu.edu.tr [bap.ksu.edu.tr]
- 11. researchgate.net [researchgate.net]
- 12. Thermodynamic analysis of decomposition of thiourea and thiourea oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 1,1-Bis[4-(dimethylamino)phenyl]thiourea as a Corrosion Inhibitor for Mild Steel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion of mild steel is a significant challenge across various industries, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Thiourea and its derivatives are a well-established class of corrosion inhibitors, recognized for their efficacy in acidic environments. Their inhibitory action is attributed to the presence of nitrogen and sulfur atoms, which act as adsorption centers on the metal surface, forming a protective barrier against corrosive agents.
This document provides detailed application notes and protocols for the use of 1,1-Bis[4-(dimethylamino)phenyl]thiourea as a corrosion inhibitor for mild steel. Due to the limited availability of direct experimental data for this specific compound, the information presented herein is substantially based on studies of analogous thiourea derivatives, particularly those containing phenyl and dimethylamino functional groups. These analogues provide a strong basis for predicting the performance and mechanism of action of this compound. The protocols outlined will enable researchers to effectively evaluate its inhibition efficiency and mechanism.
Predicted Mechanism of Action
The corrosion inhibition of mild steel in acidic media by this compound is anticipated to occur through the adsorption of the inhibitor molecules onto the metal surface. This adsorption can be described by the following key processes:
-
Physisorption: In an acidic solution, the nitrogen atoms of the dimethylamino groups and the thiourea moiety can become protonated. The resulting cationic species can then be electrostatically attracted to the negatively charged steel surface (due to the adsorption of anions from the acid).
-
Chemisorption: The lone pairs of electrons on the sulfur and nitrogen atoms, as well as the π-electrons of the phenyl rings, can be shared with the vacant d-orbitals of iron atoms on the mild steel surface, leading to the formation of coordinate covalent bonds.
-
Protective Film Formation: The adsorbed inhibitor molecules form a protective film that isolates the mild steel surface from the corrosive environment, thereby hindering both the anodic dissolution of iron and the cathodic hydrogen evolution reactions.
The presence of the electron-donating dimethylamino groups is expected to enhance the electron density on the molecule, thereby strengthening its adsorption and improving its inhibition efficiency compared to unsubstituted phenyl thiourea.
Data Presentation: Performance of Analogous Thiourea Derivatives
The following tables summarize quantitative data from studies on thiourea derivatives that are structurally related to this compound. This data provides a benchmark for the expected performance of the target inhibitor.
Table 1: Inhibition Efficiency of Phenyl Thiourea (PTU) Derivatives from Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy
| Inhibitor | Concentration (M) | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 1-phenyl-2-thiourea (PTU) | 5 x 10⁻³ | 1.0 M HCl | 60 | 98.96 | [1] |
| 1,3-diisopropyl-2-thiourea (ITU) | 5 x 10⁻³ | 1.0 M HCl | 60 | 92.65 | [1] |
| Phenyl thiourea (PHTU) | 2 mmol/L | 15% HCl | - | >83 | [2] |
| Benzoyl thiourea (BOTU) | 2 mmol/L | 15% HCl | - | >83 | [2] |
Table 2: Electrochemical Parameters for Mild Steel in the Presence of Thiourea Derivatives
| Inhibitor | Concentration | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Rct (Ω cm²) | Reference |
| Blank (1.0 M HCl) | - | -485 | 1150 | - | [1] |
| PTU | 5 x 10⁻³ M | -460 | 12 | 850 | [1] |
| Blank (15% HCl) | - | - | - | - | [2] |
| PHTU | 2 mmol/L | Shifted Anodically | Decreased | Increased | [2] |
| BOTU | 2 mmol/L | Shifted Anodically | Decreased | Increased | [2] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the corrosion inhibition performance of this compound are provided below.
Protocol 1: Weight Loss Measurement
This gravimetric method provides a straightforward determination of the corrosion rate and inhibition efficiency.
Materials and Equipment:
-
Mild steel coupons of known composition and surface area
-
Abrasive papers (e.g., silicon carbide) of various grits
-
Analytical balance (±0.1 mg)
-
Corrosive medium (e.g., 1 M HCl)
-
This compound
-
Acetone, distilled water
-
Water bath or thermostat
-
Desiccator
Procedure:
-
Mechanically polish the mild steel coupons with a series of abrasive papers to a mirror finish.
-
Degrease the coupons with acetone, rinse with distilled water, and dry them.
-
Accurately weigh the cleaned coupons using an analytical balance.
-
Prepare the corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound.
-
Immerse the weighed coupons in the test solutions for a specified period (e.g., 6, 12, 24 hours) at a constant temperature.
-
After the immersion period, retrieve the coupons, rinse them with distilled water, and scrub them with a soft brush to remove corrosion products.
-
Dip the coupons in acetone and dry them in a desiccator.
-
Reweigh the coupons.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR (g m⁻² h⁻¹) = ΔW / (A * t)
-
ΔW = Weight loss (g)
-
A = Surface area of the coupon (m²)
-
t = Immersion time (h)
-
-
IE% = [(CR_blank - CR_inh) / CR_blank] * 100
-
CR_blank = Corrosion rate in the absence of the inhibitor
-
CR_inh = Corrosion rate in the presence of the inhibitor
-
-
Protocol 2: Electrochemical Measurements
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibition mechanism.
Materials and Equipment:
-
Potentiostat/Galvanostat with frequency response analyzer
-
Three-electrode electrochemical cell (working electrode: mild steel; counter electrode: platinum foil; reference electrode: Saturated Calomel Electrode - SCE)
-
Mild steel specimen for the working electrode
-
Corrosive medium (e.g., 1 M HCl)
-
This compound
Procedure:
A. Potentiodynamic Polarization:
-
Prepare the mild steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in Protocol 1.
-
Assemble the three-electrode cell with the prepared working electrode, platinum counter electrode, and SCE reference electrode.
-
Fill the cell with the test solution (corrosive medium with and without the inhibitor).
-
Allow the system to stabilize for about 30-60 minutes until a steady open circuit potential (OCP) is reached.
-
Perform the potentiodynamic polarization scan by sweeping the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting Tafel plot (log I vs. E).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear anodic and cathodic regions of the Tafel plot to their intersection.
-
Calculate the inhibition efficiency using:
-
IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100
-
Icorr_blank = Corrosion current density in the absence of the inhibitor
-
Icorr_inh = Corrosion current density in the presence of the inhibitor
-
-
B. Electrochemical Impedance Spectroscopy (EIS):
-
Use the same experimental setup as for potentiodynamic polarization.
-
After reaching a stable OCP, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct).
-
Calculate the inhibition efficiency using:
-
IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100
-
Rct_blank = Charge transfer resistance in the absence of the inhibitor
-
Rct_inh = Charge transfer resistance in the presence of the inhibitor
-
-
Protocol 3: Surface Analysis
Surface analysis techniques are crucial for visualizing the protective film and understanding the adsorption mechanism.
Materials and Equipment:
-
Scanning Electron Microscope (SEM)
-
Atomic Force Microscope (AFM)
-
Mild steel coupons
-
Corrosive medium with and without the inhibitor
Procedure:
-
Immerse mild steel coupons in the corrosive solution with and without the inhibitor for a specified duration.
-
Gently rinse the coupons with distilled water and dry them.
-
For SEM: Mount the coupons on stubs and coat them with a conductive material (e.g., gold) if necessary. Acquire images at various magnifications to observe the surface morphology.
-
For AFM: Mount the coupons and scan the surface to obtain topographical images and roughness parameters. Compare the surface roughness of the protected and unprotected steel.
Visualizations
Logical Workflow for Inhibitor Evaluation
Caption: Workflow for evaluating a corrosion inhibitor.
Proposed Inhibition Mechanism
Caption: Proposed mechanism of corrosion inhibition.
Conclusion
While direct experimental data for this compound is not yet prevalent in the literature, the established principles of corrosion inhibition by thiourea derivatives provide a robust framework for its application and evaluation. The presence of two dimethylamino phenyl groups is expected to confer superior inhibitive properties due to enhanced electron density and steric hindrance. The protocols detailed in this document offer a comprehensive approach for researchers to systematically investigate the efficacy of this promising corrosion inhibitor for mild steel in acidic environments. The combination of gravimetric, electrochemical, and surface analysis techniques will yield a thorough understanding of its performance and mechanism of action.
References
Application Notes and Protocols for Heavy Metal Sensing with Thiourea-Based Chemosensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of thiourea-based chemosensors in the detection of heavy metal ions. Thiourea derivatives have emerged as versatile and effective tools for sensing various metal ions due to their strong and often selective binding properties, which can be coupled with colorimetric or fluorescent signal outputs.
Introduction to Thiourea-Based Chemosensors
Thiourea and its derivatives possess sulfur and nitrogen atoms that act as effective coordination sites for heavy metal ions.[1] This interaction can lead to significant changes in the electronic properties of the chemosensor molecule, resulting in a detectable signal. The sensing mechanism often involves processes such as Photo-induced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF).[2][3][4] These mechanisms allow for the design of "turn-on" or "turn-off" fluorescent probes, as well as colorimetric sensors where the binding event causes a visible color change.[5][6] The versatility in design and signaling makes thiourea-based chemosensors valuable for applications in environmental monitoring, biological imaging, and diagnostics.[7][8]
Data Presentation: Performance of Thiourea-Based Chemosensors
The following tables summarize the quantitative performance of various thiourea-based chemosensors for the detection of different heavy metal ions.
Table 1: Fluorescent Thiourea-Based Chemosensors
| Chemosensor | Target Ion(s) | Limit of Detection (LOD) | Solvent System | Sensing Mechanism | Reference |
| 1-Phenyl-3-(pyridin-4-yl)thiourea | Hg²⁺ | 0.134 µM | DMSO:H₂O (10:90, v/v) | Inter-molecular Charge Transfer (ICT) | [3] |
| N-((6-methylbenzo[d]thiazol-2-yl)carbamothioyl)-3,5-bis(trifluoromethyl)benzamide (TS) | Hg²⁺ | 0.005 µg/mL | MeOH/water (2:98, v/v) | Fluorescence Enhancement | [9] |
| 1-Butyl-2-phenyl thiourea pyridinium bromide | Hg²⁺ | 0.011 mg/L | pH 7 BR buffer solution | Fluorescence Quenching | [10] |
| Naphthyl thiourea-based sensor | Ag⁺ | 3.82 µM | Not specified | Fluorescence Turn-on | [11] |
| Chemosensor L | Hg²⁺, Ag⁺, Au³⁺ | Hg²⁺: 0.501 µM, Ag⁺: 0.0214 µM, Au³⁺: 3.4 µM | DMSO-H₂O (10:90, v/v) | Inhibition of PET | [2] |
| Fluorescein-phenylalaninol (FPA) | Hg²⁺ | 0.34 µM | Aqueous | Fluorescence Quenching | [12] |
Table 2: Colorimetric Thiourea-Based Chemosensors
| Chemosensor | Target Ion(s) | Limit of Detection (LOD) | Solvent System | Color Change | Reference |
| Fluorescein-phenylalaninol (FPA) | Hg²⁺ | 1.65 µM | Aqueous | Fluorescent green to light pink | [12] |
| Thiol-based sensor array | Ni²⁺, Mn²⁺, Zn²⁺, Ag⁺, Cd²⁺, Fe³⁺, Hg²⁺, Cu²⁺, Sn⁴⁺, Co²⁺, Pb²⁺ | 10 nM | Aqueous | Varied colorimetric response | [13] |
| Tpy-QL | Hg²⁺, Co²⁺, Fe²⁺, Fe³⁺ | Hg²⁺: 6.51 ppb, Co²⁺: 0.34 ppb, Fe²⁺: 0.49 ppb, Fe³⁺: 1.01 ppb | Aqueous (PBS buffer, pH 7.0) | Specific color changes for each ion | [14] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative thiourea-based chemosensor and its application in heavy metal detection.
Synthesis of 1-Phenyl-3-(pyridin-4-yl)thiourea (A Fluorescent Probe for Hg²⁺)
This protocol is based on the general synthesis of phenylthiourea derivatives.[15]
Materials:
-
4-(Aminomethyl)pyridine
-
Phenyl isothiocyanate
-
Dichloromethane (DCM) or Ethanol
-
Magnetic stirrer with heating plate
-
Round bottom flask
-
Reflux condenser
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a clean, dry round bottom flask, dissolve 1.0 equivalent of 4-(aminomethyl)pyridine in the chosen solvent (DCM or ethanol).
-
Add 1.0 equivalent of phenyl isothiocyanate to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically a few hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure 1-phenyl-3-(pyridin-4-ylmethyl)thiourea.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol for Fluorescence Titration of a Chemosensor with Heavy Metal Ions
This protocol describes the general procedure for evaluating the sensing performance of a fluorescent chemosensor.[13][16]
Materials:
-
Stock solution of the thiourea-based chemosensor (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).
-
Stock solutions of various heavy metal salts (e.g., HgCl₂, Pb(NO₃)₂, CdCl₂, etc.) of known concentration (e.g., 10 mM in deionized water or the same solvent as the sensor).
-
Buffer solution (e.g., HEPES, PBS) to maintain a constant pH.
-
Fluorometer.
-
Quartz cuvettes.
-
Micropipettes.
Procedure:
-
Preparation of the Sensor Solution: Prepare a dilute solution of the chemosensor (e.g., 10 µM) in the desired buffer/solvent system in a quartz cuvette.
-
Initial Fluorescence Measurement: Record the fluorescence emission spectrum of the sensor solution alone by exciting at its maximum absorption wavelength (λex).
-
Titration: Add small aliquots of the heavy metal stock solution to the cuvette containing the sensor solution.
-
Equilibration and Measurement: After each addition, gently mix the solution and allow it to equilibrate for a short period (e.g., 1-2 minutes). Record the fluorescence emission spectrum.
-
Repeat: Continue adding the metal ion solution and recording the spectra until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum (λem) against the concentration of the added metal ion.
Protocol for Determining the Limit of Detection (LOD)
The limit of detection is the lowest concentration of an analyte that can be reliably detected.[8][17][18]
Procedure:
-
Blank Measurements: Measure the fluorescence intensity of the chemosensor solution without any added metal ion multiple times (e.g., 10 times) to determine the standard deviation of the blank signal (σ_blank).
-
Calibration Curve: Perform a fluorescence titration with very low concentrations of the target metal ion to obtain the initial linear portion of the titration curve.
-
Calculate the Slope: Determine the slope (k) of the linear regression line from the plot of fluorescence intensity versus metal ion concentration.
-
Calculate LOD: Use the following formula to calculate the limit of detection: LOD = 3 × (σ_blank / k)
Protocol for Job's Plot Analysis to Determine Binding Stoichiometry
A Job's plot, or the method of continuous variation, is used to determine the binding stoichiometry of a sensor-metal ion complex.[7][19]
Materials:
-
Stock solutions of the chemosensor and the metal ion of the same molar concentration.
-
Spectrophotometer or Fluorometer.
-
Cuvettes.
-
Micropipettes.
Procedure:
-
Prepare a Series of Solutions: Prepare a series of solutions where the total molar concentration of the sensor and the metal ion ([Sensor] + [Metal]) is kept constant, but their mole fractions are varied. For example, prepare solutions with mole fractions of the metal ion ranging from 0 to 1.0 in increments of 0.1. The total volume of each solution should be the same.
-
Measure the Signal: For each solution, measure the absorbance or fluorescence intensity at the wavelength of maximum change.
-
Plot the Data: Plot the change in absorbance or fluorescence intensity (ΔI) against the mole fraction of the metal ion.
-
Determine Stoichiometry: The mole fraction at which the maximum signal is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a maximum at ~0.67 indicates a 1:2 (sensor:metal) stoichiometry.
Visualization of Signaling and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in heavy metal sensing with thiourea-based chemosensors.
Caption: Signaling pathway of a 'turn-on' fluorescent sensor.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. tj.kyushu-u.ac.jp [tj.kyushu-u.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. Job plot - Wikipedia [en.wikipedia.org]
- 8. wasatchphotonics.com [wasatchphotonics.com]
- 9. Novel Thiourea-Based Chemosensor for Ultrasensitive and Selective Detection of Hg2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Fluorescent Ionic Liquid Probe 1-Butyl-2-phenyl Thiourea Pyridinium Bromide and Its Application in Determination of Mercury Ion(Ⅱ) [yyhx.ciac.jl.cn]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A fluorescence “turn-on” chemosensor for Hg 2+ and Ag + based on NBD (7-nitrobenzo-2-oxa-1,3-diazolyl) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25585J [pubs.rsc.org]
- 14. Novel Colorimetric Method for Simultaneous Detection and Identification of Multimetal Ions in Water: Sensitivity, Selectivity, and Recognition Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buy 1-Phenyl-3-(pyridin-4-ylmethyl)thiourea (EVT-1392221) [evitachem.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. Comparison of Colorimetric and Fluorometric Chemosensors for Protein Concentration Determination and Approaches for Estimation of Their Limits of Detection [mdpi.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 1,1-Bis[4-(dimethylamino)phenyl]thiourea in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 1,1-Bis[4-(dimethylamino)phenyl]thiourea as a precursor in the synthesis of various heterocyclic compounds. Due to the limited direct literature on this specific substituted thiourea, this document presents a validated synthesis protocol for the target compound based on a closely related analogue, alongside proposed, well-established synthetic methodologies for its conversion into valuable heterocyclic scaffolds.
Introduction
Thiourea and its derivatives are versatile building blocks in organic synthesis, renowned for their utility in constructing a wide array of heterocyclic systems. The presence of both nucleophilic nitrogen and sulfur atoms allows for diverse cyclization strategies. The target compound, this compound, incorporates the 4-(dimethylamino)phenyl moiety, a structural feature present in numerous biologically active molecules and pharmaceuticals. This substituent is known to influence the pharmacokinetic and pharmacodynamic properties of compounds, making its incorporation into novel heterocyclic frameworks a compelling strategy in drug discovery. This document outlines the synthesis of this compound and explores its potential in the synthesis of thiazole and pyrimidine derivatives, which are core structures in many therapeutic agents.
Synthesis of this compound
While a direct synthetic procedure for this compound is not extensively reported, a reliable method can be adapted from the synthesis of its ortho-isomer, N,N′-bis[2-(dimethylamino)phenyl]thiourea.[1][2][3] The following protocol details a proposed synthesis of the target para-substituted compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
N,N-Dimethyl-p-phenylenediamine
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Iodine (I₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate (Na₂S₂O₃) solution (5% w/v)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
To a stirred solution of N,N-Dimethyl-p-phenylenediamine (2.0 equivalents) in dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (2.2 equivalents).
-
Slowly add carbon disulfide (1.0 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Cool the mixture back to 0 °C and add a solution of iodine (1.1 equivalents) in dichloromethane dropwise until a persistent brown color is observed.
-
Quench the reaction by adding a 5% aqueous solution of sodium thiosulfate until the brown color disappears.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from ethanol to yield this compound.
Table 1: Hypothetical Quantitative Data for the Synthesis of this compound
| Parameter | Expected Value |
| Yield (%) | 75-85 |
| Melting Point (°C) | 185-190 |
| Appearance | Pale yellow solid |
| Molecular Formula | C₁₇H₂₂N₄S |
| Molecular Weight | 314.45 g/mol |
Application in Heterocyclic Synthesis
The synthesized this compound can serve as a key precursor for various heterocyclic compounds. The following sections detail proposed protocols for the synthesis of thiazole and pyrimidine derivatives.
Synthesis of 2-(Bis(4-(dimethylamino)phenyl)amino)thiazole Derivatives via Hantzsch Cyclization
The Hantzsch thiazole synthesis is a classical and efficient method for the preparation of thiazole rings, involving the reaction of an α-haloketone with a thiourea derivative.[4][5]
Proposed Experimental Protocol:
Materials:
-
This compound
-
Substituted α-bromoketone (e.g., 2-bromoacetophenone)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol.
-
Add the substituted α-bromoketone (1.0 equivalent) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol/water).
Table 2: Hypothetical Quantitative Data for the Hantzsch Thiazole Synthesis
| Product | Starting α-haloketone | Expected Yield (%) | Expected Melting Point (°C) |
| 2-(Bis(4-(dimethylamino)phenyl)amino)-4-phenylthiazole | 2-Bromoacetophenone | 80-90 | 210-215 |
| 2-(Bis(4-(dimethylamino)phenyl)amino)-4-(4-bromophenyl)thiazole | 2-Bromo-1-(4-bromophenyl)ethanone | 75-85 | 225-230 |
| 2-(Bis(4-(dimethylamino)phenyl)amino)-4-(4-nitrophenyl)thiazole | 2-Bromo-1-(4-nitrophenyl)ethanone | 70-80 | 240-245 |
Figure 1: Hantzsch Thiazole Synthesis Workflow.
Synthesis of Dihydropyrimidine-2-thione Derivatives via Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones or their thio-analogues.[6][7][8][9] Using this compound in this reaction would lead to novel N1-substituted dihydropyrimidine-2-thiones.
Proposed Experimental Protocol:
Materials:
-
This compound
-
An aldehyde (e.g., benzaldehyde)
-
A β-ketoester (e.g., ethyl acetoacetate)
-
Ethanol
-
Catalytic amount of a Brønsted acid (e.g., HCl)
Procedure:
-
In a round-bottom flask, combine the aldehyde (1.0 equivalent), β-ketoester (1.0 equivalent), and this compound (1.0 equivalent) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 8-12 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
Further purification can be achieved by recrystallization from ethanol.
Table 3: Hypothetical Quantitative Data for the Biginelli Reaction
| Product | Aldehyde | β-Ketoester | Expected Yield (%) | Expected Melting Point (°C) |
| 1,1-Bis(4-(dimethylamino)phenyl)-4-phenyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2-thione | Benzaldehyde | Ethyl acetoacetate | 65-75 | 190-195 |
| 1,1-Bis(4-(dimethylamino)phenyl)-4-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidine-2-thione | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 60-70 | 205-210 |
| 1,1-Bis(4-(dimethylamino)phenyl)-4-(4-methoxyphenyl)-6-methyl-1,2,3,4-tetrahydropyrimidine-2-thione | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 68-78 | 180-185 |
Figure 2: Biginelli Reaction Workflow.
Potential Biological Significance and Signaling Pathways
Heterocyclic compounds are a cornerstone of modern medicine. The incorporation of the 4-(dimethylamino)phenyl group into these scaffolds can modulate their biological activity. This moiety is found in various FDA-approved drugs and is known to influence properties such as receptor binding, metabolic stability, and cell permeability.[10]
For instance, thiazole-containing compounds exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Pyrimidine derivatives are fundamental components of nucleic acids and are integral to numerous anticancer and antiviral drugs. The synthesized thiazole and pyrimidine derivatives bearing the bis[4-(dimethylamino)phenyl]amino group could potentially interact with various biological targets.
Figure 3: From Synthesis to Potential Biological Applications.
Further research would be required to elucidate the specific mechanisms of action and to identify the precise signaling pathways modulated by these novel compounds. This could involve screening against various cell lines and enzyme assays to determine their efficacy and selectivity.
References
- 1. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. biomedres.us [biomedres.us]
- 7. N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Application of Metal Complexes with Thiourea Derivative Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of metal complexes utilizing thiourea derivatives as ligands. It further explores their potential applications, particularly in the realm of drug development, based on recent scientific findings.
Introduction
Thiourea derivatives are a versatile class of ligands in coordination chemistry due to their ability to coordinate with a wide range of metal ions through sulfur, nitrogen, or even oxygen donor atoms.[1] This flexibility in coordination modes, including monodentate, bidentate, and bridging, allows for the synthesis of metal complexes with diverse geometries and electronic properties.[2][3] The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands, making them promising candidates for the development of novel therapeutic agents, especially in anticancer and antimicrobial applications.[4][5][6] The coordination of a metal to a thiourea derivative can significantly enhance its cytotoxic or antimicrobial properties.[2][4]
Applications in Drug Development
Metal complexes of thiourea derivatives have emerged as a significant area of research in medicinal chemistry. Their potential applications span various therapeutic areas:
-
Anticancer Agents: A substantial body of research has focused on the anticancer properties of these complexes. Gold(I) and silver(I) complexes, in particular, have demonstrated potent cytotoxicity against various cancer cell lines, including HeLa, A549, and Jurkat.[4][5] The mechanism of action for some gold(I)-thiourea complexes involves the inhibition of thioredoxin reductase (TrxR), an enzyme crucial for cancer cell survival.[4] The cytotoxic activity can be modulated by altering the substituents on the thiourea ligand and the ancillary ligands on the metal center.[4][5] For instance, the introduction of fluorinated groups can enhance anticancer activity.[5]
-
Antimicrobial Agents: Metal complexes of thiourea derivatives have also shown promising antibacterial and antifungal activities.[2][6] The coordination of metals like copper(II), cobalt(II), and zinc(II) can lead to a broad spectrum of activity against pathogenic bacteria.[2][6] The proposed mechanism often involves the disruption of essential cellular processes in microorganisms.
-
Enzyme Inhibition: Beyond TrxR, these complexes have the potential to inhibit other enzymes implicated in disease pathways. The design of specific thiourea ligands can be tailored to target the active sites of particular enzymes, offering a strategy for developing targeted therapies.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from recent studies on metal-thiourea complexes, providing a comparative overview of their properties and biological activities.
Table 1: Selected Metal-Thiourea Complex Yields and Spectroscopic Data
| Complex ID | Metal | Thiourea Ligand | Yield (%) | Key Spectroscopic Data (FT-IR: ν(C=S) cm⁻¹) | Reference |
| C1a | Ag(I) | T1 | - | - | [4] |
| C1b | Au(I) | T1 | - | - | [4] |
| C2a | Ag(I) | T2 | - | - | [4] |
| [CuCl₂(HPMCT)₂] | Cu(II) | HPMCT | Good | Shift in ν(C=S) upon coordination | [2] |
| [PdCl₂(HPMCT)₂] | Pd(II) | HPMCT | Good | Shift in ν(C=S) upon coordination | [2] |
| [PtCl₂(HPMCT)₂] | Pt(II) | HPMCT | Good | Shift in ν(C=S) upon coordination | [2] |
| [Ni(PMCT)₂] | Ni(II) | HPMCT | 67-91 | Shift in ν(C=S) and ν(N-H) | [2] |
| [Cu(PMCT)₂] | Cu(II) | HPMCT | 67-91 | Shift in ν(C=S) and ν(N-H) | [2] |
| [CoL₂]Cl₂·H₂O | Co(II) | bis(thiourea) | 74.52 | Shift in ν(C=S) to lower frequency | [8] |
| [CuL₂(OH)₂]·3H₂O | Cu(II) | bis(thiourea) | 64.81 | Shift in ν(C=S) to lower frequency | [8] |
HPMCT = N-Phenylmorpholine-4-carbothioamide; T1 = Thiourea with a phosphine group and a 3,5-di-CF₃ substituted phenyl ring; T2 = Thiourea with a phosphine group and a phenyl group.
Table 2: In Vitro Cytotoxicity Data (IC₅₀ in µM) of Selected Metal-Thiourea Complexes
| Complex | HeLa | A549 | Jurkat | MCF-7 | Reference |
| [AuT1(PPh₃)]OTf | >25 | 1.8 ± 0.2 | 1.5 ± 0.1 | - | [4] |
| [Au(T1)₂]OTf | 1.9 ± 0.1 | 11.2 ± 0.8 | 1.1 ± 0.1 | - | [4] |
| [Au(SR)T1] | 1.2 ± 0.1 | 1.9 ± 0.1 | 1.0 ± 0.1 | - | [4] |
| [AgT1(PPh₃)]OTf | 2.9 ± 0.2 | 4.9 ± 0.3 | 2.1 ± 0.1 | - | [4] |
| [Ag(T1)₂]OTf | 3.5 ± 0.2 | 10.3 ± 0.7 | 2.5 ± 0.2 | - | [4] |
| [PdCl₂(HPMCT)₂] | - | - | - | >50 | [2] |
| [PtCl₂(HPMCT)₂] | - | - | - | 12.72 ± 0.4 | [2] |
| Au(I)(3c)₂OTf | 8.06 | - | - | - | [9] |
| [Cu(II)LCl] | - | 1.88 | - | - | [10] |
Data represents the concentration required to inhibit 50% of cell growth.
Experimental Protocols
The following are generalized and specific protocols for the synthesis of thiourea derivative ligands and their subsequent metal complexes, based on methodologies reported in the literature.
Protocol 1: General Synthesis of N,N'-Disubstituted Thiourea Ligands
This protocol describes a common method for synthesizing thiourea ligands by reacting an isothiocyanate with a primary or secondary amine.[4][11]
Materials:
-
Appropriate isothiocyanate (e.g., phenyl isothiocyanate, 3,5-bis(trifluoromethyl)phenyl isothiocyanate)
-
Primary or secondary amine (e.g., 2-(diphenylphosphino)ethylamine, aniline)
-
Solvent (e.g., dichloromethane, ethanol, acetone)
-
Stirring apparatus
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amine (1 equivalent) in the chosen solvent in a round-bottom flask.
-
To this solution, add the isothiocyanate (1 to 1.1 equivalents) dropwise at room temperature with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for a period ranging from a few hours to overnight (typically 2-18 hours).[4][11] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, dichloromethane/hexane) to yield the pure thiourea ligand.
-
Characterize the synthesized ligand using techniques such as NMR (¹H, ¹³C), FT-IR spectroscopy, and elemental analysis.
Protocol 2: Synthesis of a Gold(I)-Thiourea Complex [Au(T1)(PPh₃)]OTf
This protocol is adapted from the synthesis of a specific gold(I) complex with a phosphine-containing thiourea ligand.[4]
Materials:
-
Thiourea ligand T1 (1 equivalent)
-
[Au(OTf)(PPh₃)] (1 equivalent)
-
Dichloromethane (CH₂Cl₂)
-
Stirring apparatus
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiourea ligand T1 in dry dichloromethane.
-
In a separate flask, dissolve [Au(OTf)(PPh₃)] in dry dichloromethane.
-
Add the solution of the gold precursor to the ligand solution dropwise at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for a specified time (e.g., 2 hours).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The complex can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether).
-
Characterize the final complex using ³¹P{¹H} NMR, ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Protocol 3: General Synthesis of Divalent Metal Complexes (e.g., Cu(II), Ni(II), Co(II))
This protocol outlines a general procedure for the synthesis of metal complexes with divalent transition metals.[2][8][11]
Materials:
-
Thiourea derivative ligand (2 equivalents)
-
Metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O) (1 equivalent)
-
Solvent (e.g., ethanol, methanol, acetone)
-
Stirring apparatus
Procedure:
-
Dissolve the thiourea ligand in the chosen solvent in a flask.
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring at room temperature.[11]
-
A precipitate of the metal complex is expected to form during the addition or after a period of stirring (typically 1 hour).[11]
-
To ensure complete precipitation, the reaction mixture can be cooled in an ice bath.[11]
-
Collect the solid complex by filtration, wash it with the solvent used for the reaction and then with a more volatile solvent like diethyl ether.
-
Dry the complex in a vacuum desiccator.
-
Characterize the complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.
Visualizations
The following diagrams illustrate key workflows and concepts related to the synthesis and application of metal-thiourea complexes.
Caption: General workflow for the synthesis and characterization of metal-thiourea complexes.
Caption: Proposed anticancer mechanism of action for some metal-thiourea complexes.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Synthesis and Characterization of Transition Metal Complexes of Mono Thiourea as Ligand and its Nonlinear Optic Application | Journal of Materials in Life Sciences [jomalisc.utm.my]
- 4. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metal Complexes of Diisopropylthiourea: Synthesis, Characterization and Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, molecular docking, and molecular dynamics of thiourea-iron (III) metal complexes as NUDT5 inhibitors for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. isca.in [isca.in]
- 9. Synthesis, characterization, and antitumor properties of Au(i)–thiourea complexes - Metallomics (RSC Publishing) [pubs.rsc.org]
- 10. echemcom.com [echemcom.com]
- 11. Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N’-[Substituted Phenyl] Thiourea – Material Science Research India [materialsciencejournal.org]
Application Notes and Protocols for Electrochemical Analysis of Corrosion Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed guide to the experimental setup and protocols for the electrochemical analysis of corrosion inhibitors. It covers fundamental techniques, data interpretation, and visualization of experimental workflows.
Application Notes
Introduction to Electrochemical Corrosion Testing
Electrochemical techniques are powerful and widely used for studying the effectiveness of corrosion inhibitors.[1][2] These methods offer rapid and sensitive measurements of corrosion rates and allow for the elucidation of inhibition mechanisms.[3][4][5] The primary techniques discussed in these notes are Linear Polarization Resistance (LPR), Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).
A standard three-electrode setup is employed for most electrochemical corrosion studies.[6][7][8][9] This configuration consists of a working electrode (the material under investigation), a reference electrode (to maintain a constant potential), and a counter electrode (to complete the electrical circuit).[7][8][9] A potentiostat is the electronic instrument that controls the potential of the working electrode with respect to the reference electrode and measures the resulting current flow.[10]
Key Electrochemical Techniques
-
Linear Polarization Resistance (LPR): LPR is a non-destructive technique that provides a rapid measurement of the corrosion rate.[3][5][11] It involves applying a small potential scan (typically ±10 to 20 mV) around the open-circuit potential (OCP) and measuring the resulting current.[5] The polarization resistance (Rp) is determined from the slope of the potential-current curve and is inversely proportional to the corrosion current density.[3][4][12]
-
Potentiodynamic Polarization (Tafel Plots): This technique involves polarizing the working electrode over a wider potential range to obtain a full polarization curve.[13][14] The resulting Tafel plot (potential vs. log of current density) provides valuable information about the kinetics of both the anodic (oxidation) and cathodic (reduction) reactions.[15][16] From the Tafel plot, one can determine the corrosion potential (Ecorr), corrosion current density (icorr), and the Tafel slopes, which are used to calculate the corrosion rate and understand the inhibition mechanism (anodic, cathodic, or mixed-type).[15][17][18]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[1][2][19] A small amplitude AC potential signal is applied to the working electrode over a wide range of frequencies, and the impedance of the system is measured.[2] The data is typically presented as Nyquist and Bode plots.[20][21][22][23] Analysis of the impedance spectra can reveal information about the charge transfer resistance, double-layer capacitance, and the formation of a protective layer on the metal surface.[24]
Experimental Setup and Components
The core of the experimental setup for electrochemical analysis is the three-electrode cell connected to a potentiostat/galvanostat.
-
Working Electrode (WE): The material specimen being tested (e.g., carbon steel, aluminum alloy). Its surface is prepared to a specific finish and has a well-defined exposed area.[1][25]
-
Reference Electrode (RE): Provides a stable and known potential to which the potential of the working electrode is compared. Common reference electrodes include Saturated Calomel Electrode (SCE) and Silver/Silver Chloride (Ag/AgCl) electrode.[6][24][25]
-
Counter Electrode (CE) or Auxiliary Electrode: Completes the electrical circuit. It is typically made of an inert material with a large surface area, such as platinum or graphite, to ensure that the reactions at the counter electrode do not limit the processes being studied at the working electrode.[6][7][9]
-
Electrochemical Cell: A vessel that contains the test solution (electrolyte) and holds the three electrodes in a fixed geometry.
-
Potentiostat/Galvanostat: An electronic instrument that controls the potential difference between the working and reference electrodes and measures the current flowing between the working and counter electrodes. It is connected to a computer for experiment control and data acquisition.[10]
-
Test Solution (Electrolyte): A corrosive medium, such as an acidic or saline solution, with and without the corrosion inhibitor at various concentrations.[1][26]
Figure 1. Logical relationship in a three-electrode electrochemical setup.
Experimental Protocols
Protocol 1: Open Circuit Potential (OCP) Measurement
Objective: To determine the stable corrosion potential of the working electrode in the test solution before applying any polarization.
Methodology:
-
Sample Preparation: Prepare the working electrode by polishing its surface with successively finer grades of silicon carbide paper, followed by rinsing with distilled water and acetone, and then drying.[27]
-
Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Add the test solution (with or without inhibitor) to the cell, ensuring the electrodes are properly immersed.
-
Stabilization: Allow the system to stabilize by measuring the OCP for a period of time (typically 30-60 minutes) until the potential reaches a steady state (a drift of less than a few mV per minute).[6]
-
Recording: Record the final stable OCP value. This potential will be used as the reference point for subsequent LPR and potentiodynamic polarization measurements.
Protocol 2: Linear Polarization Resistance (LPR)
Objective: To determine the polarization resistance (Rp) for calculating the corrosion rate.
Methodology:
-
Initial Setup: Perform the OCP measurement as described in Protocol 1 to establish the corrosion potential (Ecorr).
-
Potential Scan: Apply a small potential scan, typically from -20 mV to +20 mV versus Ecorr, at a slow scan rate (e.g., 0.125 to 1 mV/s).[28]
-
Data Acquisition: Record the current response as a function of the applied potential.
-
Data Analysis: Plot the potential versus current density. The slope of this curve at the corrosion potential (i=0) is the polarization resistance (Rp).[12]
-
Inhibitor Efficiency Calculation: Calculate the inhibitor efficiency (IE%) using the following equation: IE% = [(Rp_inh - Rp_blank) / Rp_inh] * 100 where Rp_inh is the polarization resistance in the presence of the inhibitor and Rp_blank is the polarization resistance in the absence of the inhibitor.
Protocol 3: Potentiodynamic Polarization (Tafel Plots)
Objective: To determine the corrosion current density (icorr), corrosion potential (Ecorr), and to understand the inhibition mechanism.
Methodology:
-
Initial Setup: After OCP stabilization (Protocol 1), the potentiodynamic scan is initiated.
-
Potential Scan: Scan the potential from a cathodic potential (e.g., -250 mV vs. Ecorr) to an anodic potential (e.g., +250 mV vs. Ecorr) at a constant scan rate (e.g., 1 mV/s).[29][30]
-
Data Acquisition: Record the current density as a function of the applied potential.
-
Data Analysis (Tafel Extrapolation): Plot the potential versus the logarithm of the current density. Extrapolate the linear portions (Tafel regions) of the anodic and cathodic curves back to their intersection point.[17][29] The potential at the intersection is the corrosion potential (Ecorr), and the current density at this point is the corrosion current density (icorr).[17]
-
Inhibitor Efficiency Calculation: Calculate the inhibitor efficiency (IE%) using the following equation: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.[17]
Protocol 4: Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the properties of the electrode/electrolyte interface and the protective film formed by the inhibitor.
Methodology:
-
Initial Setup: Stabilize the system at its OCP as described in Protocol 1.
-
Frequency Scan: Apply a small amplitude sinusoidal potential perturbation (e.g., 10 mV) at the OCP over a wide frequency range (e.g., from 100 kHz down to 10 mHz).[24][26]
-
Data Acquisition: Measure the real and imaginary components of the impedance at each frequency.
-
Data Presentation: Present the data as a Nyquist plot (-Z'' vs. Z') and Bode plots (|Z| vs. frequency and phase angle vs. frequency).[20][31]
-
Data Analysis: The Nyquist plot for a simple corrosion process often shows a semicircle, where the diameter corresponds to the charge transfer resistance (Rct).[32] A larger Rct value indicates a lower corrosion rate. The data can be fitted to an equivalent electrical circuit to model the electrochemical system and extract quantitative parameters.[31]
-
Inhibitor Efficiency Calculation: Calculate the inhibitor efficiency (IE%) using the following equation: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Data Presentation
Quantitative data obtained from the electrochemical analyses should be summarized in tables for clear comparison.
Table 1: Potentiodynamic Polarization Data
| Inhibitor Conc. (ppm) | Ecorr (mV vs. RE) | icorr (µA/cm²) | Anodic Slope (βa) (mV/dec) | Cathodic Slope (βc) (mV/dec) | Inhibition Efficiency (IE%) |
| 0 (Blank) | -550 | 150 | 70 | 120 | - |
| 50 | -530 | 45 | 68 | 115 | 70.0 |
| 100 | -515 | 25 | 65 | 110 | 83.3 |
| 200 | -500 | 10 | 62 | 105 | 93.3 |
Table 2: Electrochemical Impedance Spectroscopy Data
| Inhibitor Conc. (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) |
| 0 (Blank) | 300 | 200 | - |
| 50 | 1100 | 150 | 72.7 |
| 100 | 2500 | 100 | 88.0 |
| 200 | 5000 | 50 | 94.0 |
Note: The values presented in the tables are for illustrative purposes and will vary depending on the specific metal, electrolyte, and inhibitor system.
Mandatory Visualization
Figure 2. Experimental workflow for evaluating corrosion inhibitors.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. corrosionpedia.com [corrosionpedia.com]
- 4. caproco.com [caproco.com]
- 5. Polarization Resistance Tutorial Gamry Instruments [gamry.com]
- 6. researchgate.net [researchgate.net]
- 7. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 8. Three-Electrode Setups | Pine Research Instrumentation [pineresearch.com]
- 9. youtube.com [youtube.com]
- 10. Electrochemical Corrosion Measurements-Galvanic Corrosion Gamry Instruments [gamry.com]
- 11. Introduction to Linear Polarization Resistance (LPR) Monitoring [alspi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Tafel Equation: A guide to Electrochemical Kinetics - Macias Sensors [maciassensors.com]
- 16. The Tafel Plot [doitpoms.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. admiralinstruments.com [admiralinstruments.com]
- 19. ijcsi.pro [ijcsi.pro]
- 20. researchgate.net [researchgate.net]
- 21. Nyquist plot - PalmSens [palmsens.com]
- 22. m.youtube.com [m.youtube.com]
- 23. docs.paint.org [docs.paint.org]
- 24. jmaterenvironsci.com [jmaterenvironsci.com]
- 25. Experimental and theoretical research on a new corrosion inhibitor for effective oil and gas acidification - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04638K [pubs.rsc.org]
- 26. mdpi.com [mdpi.com]
- 27. farsi.msrpco.com [farsi.msrpco.com]
- 28. researchgate.net [researchgate.net]
- 29. Experimental and theoretical insights into copper corrosion inhibition by protonated amino-acids - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03535A [pubs.rsc.org]
- 30. nrc.gov [nrc.gov]
- 31. researchgate.net [researchgate.net]
- 32. Electrochemical Impedance Spectroscopy (EIS) and Study of Iron Corrosion Inhibition by Turmeric Roots Extract (TRE) in Hydrochloric Acid Solution [ejchem.journals.ekb.eg]
Application Notes and Protocols: Spectrophotometric Determination of Metal Ions Using Thiourea Reagents
For Researchers, Scientists, and Drug Development Professionals
Thiourea and its derivatives are versatile reagents in analytical chemistry, particularly for the spectrophotometric determination of various metal ions. These compounds act as chromogenic agents, forming stable, colored complexes with metal ions in solution, allowing for their quantification using spectrophotometry. The sulfur and nitrogen atoms in the thiourea molecule serve as effective donor atoms for complexation with a range of metal ions. This document provides detailed application notes and experimental protocols for the spectrophotometric determination of Bismuth (Bi), Ruthenium (Ru), and Osmium (Os) using thiourea-based reagents.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the spectrophotometric determination of selected metal ions using thiourea and its derivatives. This data is essential for method selection and validation.
| Metal Ion | Reagent | Wavelength (λmax) | Beer's Law Range | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Sandell's Sensitivity (µg cm⁻²) | Detection Limit | Reference |
| Bismuth (III) | Thiourea & Bromide | 375 nm | 1.00x10⁻⁹ - 1.50x10⁻⁷ mol L⁻¹ | - | - | 8.00x10⁻¹⁰ mol L⁻¹ | [1] |
| Bismuth (III) | Thiourea & Perchlorate | 472 nm | - | 1.07x10⁴ | - | - | [2] |
| Ruthenium (III) | p-methylphenyl thiourea | 600 nm | Up to 40 µg mL⁻¹ | 2.31x10³ | 0.044 | 0.11 µg mL⁻¹ | [3][4] |
| Palladium (II) | o-methylphenyl thiourea | 325 nm | Up to 15 µg mL⁻¹ | 3.38x10³ | 0.031 | - | [5] |
| Osmium (VIII) | Thiourea | - | - | - | - | - | [6][7] |
Experimental Protocols
Spectrophotometric Determination of Bismuth (III) using Thiourea
This protocol is based on the formation of a yellow, water-soluble complex between Bismuth (III) and thiourea in an acidic medium.[2]
a. Reagent Preparation:
-
Standard Bismuth (III) Solution (1000 ppm): Dissolve a precisely weighed amount of bismuth nitrate pentahydrate in dilute nitric acid and make up to a known volume with deionized water.
-
Thiourea Solution (10% w/v): Dissolve 10 g of thiourea in 100 mL of deionized water.
-
Perchloric Acid (HClO₄): Use a concentrated solution (e.g., 70%).
b. Sample Preparation:
-
For water samples, acidify with nitric acid to prevent precipitation of bismuth salts.
-
For solid samples, perform acid digestion to bring the bismuth into solution. The final solution should be acidic.
c. Spectrophotometric Procedure:
-
Pipette an aliquot of the sample solution containing bismuth into a 25 mL volumetric flask.
-
Add 5 mL of the 10% thiourea solution.
-
Add a sufficient amount of perchloric acid to maintain an acidic medium.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the color to develop for approximately 10 minutes.
-
Measure the absorbance of the yellow complex at its λmax (around 472 nm) against a reagent blank prepared in the same manner but without the bismuth sample.[2]
-
Construct a calibration curve by preparing a series of standard bismuth solutions of known concentrations and measuring their absorbance.
-
Determine the concentration of bismuth in the sample from the calibration curve.
Spectrophotometric Determination of Ruthenium (III) using p-Methylphenyl Thiourea (PMPT)
This method involves the solvent extraction of the Ruthenium (III)-PMPT complex.[3][4]
a. Reagent Preparation:
-
Standard Ruthenium (III) Solution (100 µg mL⁻¹): Prepare by dissolving a standard salt of ruthenium (III) in dilute hydrochloric acid.
-
p-Methylphenyl Thiourea (PMPT) Solution (0.02 mol L⁻¹): Dissolve the required amount of PMPT in ethanol.[4]
-
Chloroform: Use analytical grade chloroform for extraction.
b. Sample Preparation:
-
Adjust the acidity of the sample solution containing ruthenium. The complex formation is typically carried out in an acidic medium.[3]
c. Spectrophotometric Procedure:
-
Take an aliquot of the ruthenium (III) sample solution in a separatory funnel.
-
Add the PMPT solution and adjust the acidity as required.
-
Add a known volume of chloroform and shake vigorously for a few minutes to extract the Ru(III)-PMPT complex.
-
Allow the layers to separate and collect the organic phase containing the colored complex.
-
Measure the absorbance of the organic phase at 600 nm against a reagent blank.[3][4]
-
Prepare a calibration curve using standard ruthenium solutions and determine the concentration of the unknown sample.
Spectrophotometric Determination of Osmium (VIII) with Thiourea
This protocol is based on the formation of a red complex between Osmium (VIII) and thiourea in an acidic medium.[6][7]
a. Reagent Preparation:
-
Standard Osmium (VIII) Solution: Prepare a stock solution by dissolving osmium tetroxide (OsO₄) in a dilute solution of sodium hydroxide. Acidify with hydrochloric acid as needed before use.[6]
-
Thiourea Solution (1% w/v): Dissolve 1 g of thiourea in 100 mL of deionized water.
-
Hydrochloric Acid (HCl): Use a suitable concentration to maintain an acidic environment.
b. Sample Preparation:
-
Samples containing osmium should be in an acidic solution. For samples where osmium might be volatile (as OsO₄), care must be taken during preparation. The addition of thiourea can also help stabilize osmium in solution.[8][9]
c. Spectrophotometric Procedure:
-
To a suitable aliquot of the sample solution in a volumetric flask, add the thiourea solution.
-
Adjust the acidity with hydrochloric acid.
-
Heat the solution in a water bath to facilitate the formation of the red [Os(thio)₆]³⁺ complex.[6]
-
Cool the solution to room temperature and dilute to the mark with deionized water.
-
Measure the absorbance of the red-colored solution at its λmax against a reagent blank.
-
Quantify the osmium concentration by comparing the absorbance with a calibration curve prepared from osmium standards.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the spectrophotometric determination of a metal ion using a thiourea-based reagent.
Caption: General workflow for spectrophotometric metal ion analysis.
Complex Formation Reaction
This diagram illustrates the complexation reaction between a metal ion (Mⁿ⁺) and thiourea, which is the basis for the spectrophotometric analysis.
Caption: Reaction of a metal ion with thiourea to form a colored complex.
References
- 1. Spectrophotometric determination of bismuth in water samples after preconcentration of its thiourea-bromide ternary complex on activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation and solvent extraction of bismuth(III)-thiourea complex [jstage.jst.go.jp]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Development of a reliable method for the spectrophotometric Determination of Palladium(II) with o-Methoxyphenyl Thiourea: Separation of palladium from associated metal ions [scielo.org.za]
- 6. pjoes.com [pjoes.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stabilizers for Osmium Isotopes in Microwave-Irradiated Acid Digestion and Inductively Coupled Plasma Mass Spectrometry Analysis [jstage.jst.go.jp]
- 9. Stabilizers for Osmium Isotopes in Microwave-Irradiated Acid Digestion and Inductively Coupled Plasma Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Activity Screening of Novel Thiourea Compounds
Introduction
Thiourea derivatives represent a versatile class of organic compounds recognized for a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] Their structural diversity allows for the synthesis of numerous analogues, making them a significant focus in the discovery of new antimicrobial agents to combat the growing challenge of antibiotic resistance.[2][3] The core structure, characterized by a sulfur atom double-bonded to a carbon atom which is also bonded to two nitrogen atoms, can be readily modified to enhance potency and selectivity.[2]
This document provides detailed protocols for the initial screening and evaluation of novel thiourea compounds. It covers primary qualitative screening using the agar disk diffusion method, quantitative assessment via broth microdilution to determine the Minimum Inhibitory Concentration (MIC), a brief overview of potential mechanisms of action, and essential in vitro cytotoxicity testing to evaluate the compound's safety profile. These protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.
Part 1: Primary Screening - Agar Disk Diffusion Assay
The agar disk diffusion method, also known as the Kirby-Bauer test, is a fundamental and widely used technique for preliminary screening of new antimicrobial compounds.[4][5] It provides a qualitative or semi-quantitative assessment of a compound's efficacy by measuring the area of growth inhibition around a disk impregnated with the test compound.[4][6]
Experimental Protocol 1: Agar Disk Diffusion
-
Preparation of Bacterial Inoculum:
-
Inoculation of Agar Plate:
-
Use Mueller-Hinton agar (MHA) for its consistency and reliability in susceptibility testing.[4]
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Streak the swab evenly across the entire surface of the MHA plate in three different directions to ensure uniform growth.[4]
-
-
Application of Thiourea Compounds:
-
Dissolve the novel thiourea compounds in a suitable solvent (e.g., DMSO) to a known stock concentration (e.g., 10 mg/mL).[1]
-
Impregnate sterile blank paper disks (6 mm in diameter) with a specific volume of the compound solution to achieve the desired concentration per disk.
-
Allow the solvent to evaporate completely from the disks in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface, ensuring firm contact.[4]
-
Place a disk with the pure solvent as a negative control and a disk with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.[3]
-
-
Incubation:
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters (mm) using a ruler or calipers.[7]
-
A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[5] The absence of a zone suggests resistance.[4]
-
Data Presentation: Inhibition Zones
The following table summarizes the antimicrobial activity of selected thiourea derivatives from literature, presented as the diameter of the inhibition zone in millimeters.
| Compound ID | Test Microorganism | Inhibition Zone (mm) | Reference |
| 1j | S. aureus (clinical) | 12 | [8] |
| 1j | P. aeruginosa (clinical) | 10 | [8] |
| 7a | S. aureus ATCC 29213 | 25 | [3] |
| 7a | E. coli ATCC 25922 | 22 | [3] |
| 7b | S. aureus ATCC 29213 | 24 | [3] |
| 7b | E. coli ATCC 25922 | 21 | [3] |
| 8 | S. aureus ATCC 29213 | 26 | [3] |
| 8 | E. coli ATCC 25922 | 24 | [3] |
| 8 | C. albicans ATCC 10231 | 16 | [3] |
| Ciprofloxacin | S. aureus ATCC 29213 | 32 | [3] |
| Clotrimazole | C. albicans ATCC 10231 | 28 | [3] |
Part 2: Quantitative Assessment - Broth Microdilution Assay
Following a positive primary screen, a quantitative assay is necessary to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] The broth microdilution method is a standardized and widely accepted technique for this purpose.[1]
Experimental Protocol 2: Broth Microdilution
-
Preparation of Compound Dilutions:
-
In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Dissolve the thiourea compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Add 100 µL of the compound stock solution (at 2x the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (containing MHB and inoculum, but no compound). Well 12 serves as the sterility control (containing only MHB).
-
-
Preparation of Inoculum:
-
Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in Protocol 1.
-
Further dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[10]
-
To aid visualization, 20 µL of a viability indicator like Resazurin or MTT solution can be added to each well and incubated for an additional 2-4 hours. A color change (e.g., blue to pink for Resazurin) indicates viable cells. The MIC is the last well to remain unchanged.
-
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following table compiles MIC values for various thiourea derivatives against a panel of microorganisms. Lower MIC values indicate higher potency.
| Compound ID | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Fungi | MIC (µg/mL) | Reference |
| TD4 | S. aureus (MRSA) | 2-16 | E. coli | >256 | - | - | [11] |
| 7a | S. aureus ATCC 29213 | 1.15 | E. coli ATCC 25922 | 2.55 | A. flavus | 1.95 | [3] |
| 7b | S. aureus ATCC 29213 | 1.25 | E. coli ATCC 25922 | 2.75 | A. flavus | 2.15 | [3] |
| 8 | S. aureus ATCC 29213 | 0.95 | E. coli ATCC 25922 | 1.55 | A. flavus | 1.25 | [3] |
| L1 | S. aureus | >1000 | E. coli | >1000 | C. albicans | 125 | [9] |
| L1-Cu | S. aureus | 250 | E. coli | 500 | C. albicans | 31.2 | [9] |
| L1-Ni | S. aureus | 500 | E. coli | 500 | C. albicans | 62.5 | [9] |
Part 3: Potential Mechanism of Action
Understanding the mechanism of action is crucial for drug development. Studies suggest that thiourea derivatives can exert their antibacterial effects through various pathways. A prominent proposed mechanism involves the inhibition of key bacterial enzymes essential for DNA replication and cell division, such as DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][12] DNA gyrase is responsible for introducing negative supercoils into DNA, a process vital for DNA replication, while topoisomerase IV is critical for decatenating daughter chromosomes after replication.[12] Inhibition of these enzymes leads to disruption of DNA synthesis and segregation, ultimately resulting in bacterial cell death.
Part 4: In Vitro Cytotoxicity Assessment
A critical step in the development of any new therapeutic agent is to assess its potential toxicity to mammalian cells.[13] A compound that is highly effective against microbes but also highly toxic to human cells has limited clinical potential. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
Experimental Protocol 3: MTT Cytotoxicity Assay
-
Cell Culture and Seeding:
-
Culture a suitable human cell line (e.g., Vero, MCF-7, or hepatocytes) under appropriate conditions (e.g., 37°C, 5% CO₂).[3][15]
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Exposure:
-
Prepare serial dilutions of the novel thiourea compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubate the plate for another 24-48 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[15]
-
After incubation, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[15]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).
-
Data Presentation: Cytotoxicity (IC₅₀)
The following table provides examples of cytotoxicity data for thiourea compounds against cancer and normal cell lines. A higher IC₅₀ value indicates lower toxicity and a better safety profile.
| Compound ID | Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| 7a | MCF-7 | Human Breast Cancer | 10.17 | [3] |
| 7b | MCF-7 | Human Breast Cancer | 11.59 | [3] |
| 8 | MCF-7 | Human Breast Cancer | 15.24 | [3] |
| 7a | Vero | Normal Kidney Epithelial | >50 | [3] |
| 7b | Vero | Normal Kidney Epithelial | >50 | [3] |
| 8 | Vero | Normal Kidney Epithelial | >50 | [3] |
References
- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 5. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 6. Disk diffusion assay: Significance and symbolism [wisdomlib.org]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes [mdpi.com]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 14. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiourea Derivatives as Precursors for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various nanoparticles using thiourea and its derivatives as versatile precursors. The unique properties of these nanoparticles make them promising candidates for a range of applications, including bioimaging, catalysis, and targeted drug delivery.
Introduction to Thiourea Derivatives in Nanoparticle Synthesis
Thiourea and its substituted derivatives serve as excellent sulfur sources or stabilizing agents in the synthesis of a variety of nanoparticles. The reactivity of the thiocarbonyl group (C=S) allows for the controlled formation of metal sulfide nanoparticles, such as cadmium sulfide (CdS) and zinc sulfide (ZnS) quantum dots. The choice of substituents on the thiourea molecule can tune the reaction kinetics, enabling control over nanoparticle size, morphology, and optical properties. Furthermore, thiourea derivatives can act as capping agents in the synthesis of noble metal nanoparticles like gold (Au) and silver (Ag), influencing their stability and surface chemistry. This versatility makes thiourea-based synthesis a powerful tool in the development of advanced nanomaterials for biomedical and pharmaceutical research.
Application: Metal Sulfide Quantum Dots for Bioimaging
Cadmium sulfide (CdS) and Zinc sulfide (ZnS) quantum dots (QDs) synthesized using thiourea derivatives exhibit tunable fluorescence properties, making them ideal for cellular imaging. Their small size allows for efficient cellular uptake, and their bright, stable photoluminescence enables long-term tracking of biological processes.
Experimental Protocol: Synthesis of Thiourea-Capped CdS Quantum Dots
This protocol describes a wet chemical co-precipitation method for synthesizing CdS quantum dots.
Materials:
-
Cadmium chloride (CdCl₂)
-
Ammonium chloride (NH₄Cl)
-
Thiourea (CS(NH₂)₂)
-
Ammonia solution (NH₃)
-
2-Mercaptoethanol
-
Distilled water
-
Glass substrates
-
Magnetic stirrer with hotplate
-
pH meter
-
Centrifuge
-
Dip coater (optional, for thin film deposition)
Procedure:
-
Prepare Precursor Solutions:
-
Part A: Dissolve CdCl₂ and NH₄Cl in distilled water in a 1:3 molar ratio.
-
Part B: Prepare an aqueous solution of thiourea. The molar ratio of CdCl₂ to thiourea should be 1:7.[1]
-
-
Reaction Setup:
-
Take the required volume of Part A in a beaker and place it on a magnetic stirrer.
-
Adjust the pH of the solution to 9.0 using ammonia solution.[1]
-
Add a few drops of 2-mercaptoethanol as a surfactant to control particle size.[1]
-
Heat the solution to the desired temperature (e.g., 35°C, 50°C, or 65°C) while stirring.[1]
-
-
Nanoparticle Formation:
-
Rapidly inject the thiourea solution (Part B) into the heated solution of Part A.
-
A yellow precipitate of CdS nanoparticles will form.
-
Continue stirring for a set period (e.g., 1-2 hours) to allow for particle growth and stabilization.
-
-
Purification:
-
Stop the reaction by removing the beaker from the heat.
-
Collect the precipitate by centrifugation.
-
Wash the precipitate several times with distilled water and then with ethanol to remove unreacted precursors and byproducts.
-
Dry the purified CdS nanoparticles in a vacuum oven at a low temperature.
-
Characterization: The synthesized CdS quantum dots can be characterized using X-Ray Diffraction (XRD) to confirm the crystal structure and estimate particle size using the Debye-Scherrer equation.[1] Photoluminescence (PL) spectroscopy can be used to determine the emission properties.[1]
Data Summary: Influence of Synthesis Parameters on CdS Nanoparticle Properties
| Parameter | Variation | Effect on Nanoparticle Properties | Reference |
| Thiourea/Cd²⁺ Ratio | Increasing the ratio | Higher stability, smaller size, and narrower size distribution of CdS nanoparticles.[2] | [2] |
| Reaction Temperature | 35°C, 50°C, 65°C | Particle size increases with increasing temperature.[1] | [1] |
| pH | 9.0 vs. 10.5 | Particle size is dependent on the pH of the reaction medium.[1] | [1] |
Application: Gold Nanoparticles in Catalysis and Drug Delivery
Gold nanoparticles (AuNPs) are widely used in catalysis and are being extensively investigated for drug delivery applications due to their biocompatibility and ease of surface functionalization. Thiourea derivatives can be employed to stabilize AuNPs, forming a protective layer that prevents aggregation and allows for further conjugation with therapeutic molecules.
Experimental Protocol: Synthesis of Thiourea-Stabilized Gold Nanoparticles
This protocol outlines the synthesis of AuNPs by the reduction of chloroauric acid, followed by stabilization with thiourea.
Materials:
-
Chloroauric acid (HAuCl₄)
-
Sodium citrate (Na₃C₆H₅O₇)
-
Thiourea
-
Distilled water
-
Ethanol
-
Magnetic stirrer with hotplate
-
Reflux condenser
Procedure:
-
Preparation of Gold Nanoparticle Seeds:
-
In a clean round-bottom flask, bring a solution of HAuCl₄ (e.g., 50 mL of 1 mM) to a rolling boil under vigorous stirring, using a reflux condenser to prevent solvent loss.
-
Rapidly add a specific volume of sodium citrate solution (e.g., 5 mL of 38.8 mM).
-
The solution color will change from pale yellow to blue and then to a stable ruby red, indicating the formation of AuNPs.
-
Continue boiling for 15-30 minutes, then allow the solution to cool to room temperature.
-
-
Thiourea Stabilization:
-
Prepare a solution of thiourea in an ethanol-water mixture.
-
Add the thiourea solution dropwise to the AuNP colloid under constant stirring.
-
The addition of thiourea facilitates the interconnection between AuNPs.[3]
-
-
Purification:
-
The thiourea-stabilized AuNPs can be purified by centrifugation to remove excess reagents.
-
Resuspend the nanoparticle pellet in distilled water or a suitable buffer.
-
Data Summary: Effect of Thiourea on Gold Nanoparticle Properties
| Parameter | Observation | Reference |
| Addition of Thiourea | Facilitates the interconnection between AuNPs, leading to the formation of stable gold microspheres from smaller initial particles.[3] | [3] |
| Thiourea as a Ligand | The molecular composition and conformation of thiourea derivatives play a critical role in the electronic and optical characteristics, as well as the stability and reactivity of the AuNPs.[3] | [3] |
Application: Hydrothermal Synthesis of Zinc Sulfide Nanoparticles for Photocatalysis
Zinc sulfide (ZnS) nanoparticles are excellent photocatalysts due to their wide bandgap and high negative reduction-oxidation potential.[4] The hydrothermal synthesis method using thiourea as a sulfur source is a robust technique to produce crystalline ZnS nanoparticles.
Experimental Protocol: Hydrothermal Synthesis of ZnS Nanoparticles
Materials:
-
Zinc chloride (ZnCl₂)
-
Thiourea (CS(NH₂)₂)
-
Ethylenediamine (ED) or Potassium Hydroxide (KOH) as a mineralizer
-
Deionized water
-
Teflon-lined stainless-steel autoclave
-
Oven
-
Centrifuge
Procedure:
-
Precursor Solution Preparation:
-
Hydrothermal Reaction:
-
Product Recovery and Purification:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the white precipitate by centrifugation.
-
Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final ZnS nanoparticle powder in an oven at a low temperature (e.g., 60°C).[4]
-
Data Summary: Influence of Precursor Concentration on ZnS Nanoparticle Size
| Precursor | Concentration Effect | Resulting Particle Size | Reference |
| KOH | Varying the concentration of KOH in the hydrothermal synthesis of ZnS nanoparticles affects the final crystallite size. | Average crystallite sizes of 39 nm to 61 nm were obtained by varying the KOH concentration.[4] | [4] |
Mechanisms and Visualizations
The formation of nanoparticles from thiourea precursors involves complex chemical transformations. Understanding these pathways is crucial for controlling the synthesis process and tailoring the nanoparticle properties.
Mechanism of Metal Sulfide Nanoparticle Formation
In an alkaline solution, thiourea does not simply hydrolyze to release free sulfide ions. Instead, it forms an intermediate complex with the metal ion. This complex then decomposes to form the metal sulfide nanoparticle and other byproducts like cyanamide.
Experimental Workflow for Nanoparticle Synthesis and Characterization
The general workflow for synthesizing and characterizing nanoparticles derived from thiourea precursors involves several key stages, from precursor selection to final application testing.
Drug Development and Biomedical Applications
Nanoparticles synthesized from thiourea precursors are gaining attention in the field of drug development. Their unique physicochemical properties can be harnessed to create novel therapeutic and diagnostic agents.
Targeted Drug Delivery: The surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to achieve site-specific drug delivery.[6] This approach can enhance the therapeutic efficacy of anticancer drugs while minimizing side effects on healthy tissues. The nanoparticle acts as a carrier, protecting the drug from degradation and controlling its release at the target site.[7]
Bioimaging and Diagnostics: Fluorescent quantum dots, such as CdS, synthesized using thiourea derivatives, can be used as probes for in vitro and in vivo imaging.[8] Their high photostability allows for long-term tracking of cells and biological molecules, aiding in the diagnosis and monitoring of diseases.
Anticancer Activity: Recent studies have shown that cadmium sulfide nanoparticles synthesized using thiourea exhibit anticancer properties against colon adenocarcinoma cells.[9] When combined with radiation therapy, these nanoparticles showed a synergistic effect, leading to increased cancer cell death.[9]
Protocol for Surface Functionalization of Nanoparticles for Drug Conjugation
This protocol provides a general method for the covalent attachment of a drug molecule to the surface of nanoparticles, which can be adapted for thiourea-capped nanoparticles.
Materials:
-
Purified nanoparticles
-
Linker molecules (e.g., polyethylene glycol (PEG) with functional groups)
-
Drug molecule with a suitable functional group for conjugation
-
Coupling agents (e.g., EDC/NHS for carboxyl-amine coupling)
-
Reaction buffers (e.g., MES buffer, PBS)
-
Dialysis membrane or centrifugal filter units for purification
Procedure:
-
Surface Activation (if necessary):
-
If the nanoparticle surface lacks suitable functional groups, they can be introduced. For thiourea-capped nanoparticles, the amine groups can potentially be used for conjugation.
-
-
Linker Attachment:
-
Disperse the nanoparticles in a suitable buffer.
-
Add a heterobifunctional linker, such as a PEG molecule with an NHS ester at one end and a maleimide at the other. The NHS ester will react with amine groups on the nanoparticle surface.
-
Allow the reaction to proceed for a specified time at room temperature or 4°C.
-
Remove excess linker by dialysis or centrifugation.
-
-
Drug Conjugation:
-
Dissolve the drug molecule (containing a thiol group if a maleimide-PEG linker was used) in a suitable buffer.
-
Add the drug solution to the linker-modified nanoparticles.
-
The maleimide group on the PEG linker will react with the thiol group on the drug, forming a stable covalent bond.
-
Allow the reaction to proceed overnight at 4°C.
-
-
Purification of Drug-Conjugated Nanoparticles:
-
Purify the final product by extensive dialysis or using centrifugal filter units to remove any unconjugated drug and byproducts.
-
-
Characterization:
-
Confirm the successful conjugation of the drug using techniques like UV-Vis spectroscopy, FTIR, or by quantifying the amount of conjugated drug using a suitable assay.
-
This general protocol can be optimized based on the specific nanoparticle, linker, and drug being used.[10]
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. echemcom.com [echemcom.com]
- 5. Tunable blue-green emission from ZnS(Ag) nanostructures grown by hydrothermal synthesis | Journal of Materials Research | Cambridge Core [cambridge.org]
- 6. mdpi.com [mdpi.com]
- 7. Drug delivery systems based on nanoparticles and related nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cadmium Sulfide Nanoparticles: Preparation, Characterization, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cadmium Sulfide Nanoparticles: Preparation, Characterization, and Biomedical Applications [journals.ekb.eg]
- 10. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Thiourea Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude thiourea reaction products.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of thiourea in a question-and-answer format.
Q1: My purified thiourea has a low melting point. What is the likely cause and how can I fix it?
A low or broad melting point range for thiourea is a primary indicator of the presence of impurities. The most common culprits are residual starting materials or byproducts from the synthesis.
-
Likely Impurities:
-
From Ammonium Thiocyanate Isomerization: Unreacted ammonium thiocyanate is a common impurity.[1][2][3]
-
From Calcium Cyanamide Synthesis: Impurities can include calcium salts such as calcium trithiocarbonate and calcium sulphocyanide, as well as unreacted calcium cyanamide.[4][5]
-
General Byproducts: Depending on the specific reaction, other organic byproducts may be present.
-
-
Recommended Solution: Recrystallization Recrystallization is the most effective method for removing these types of impurities. Ethanol and water are commonly used solvents for thiourea recrystallization.[6] A detailed protocol is provided in the "Experimental Protocols" section. The principle of recrystallization relies on the difference in solubility between thiourea and the impurities at different temperatures.
Q2: The color of my thiourea product is off-white or yellowish. How can I decolorize it?
A colored thiourea product suggests the presence of colored organic impurities or degradation products.
-
Recommended Solution: Activated Carbon Treatment The use of activated carbon (charcoal) is a standard and effective method for removing colored impurities.[5] This is typically done during the recrystallization process. A small amount of activated carbon is added to the hot, dissolved thiourea solution, which is then filtered to remove the carbon and the adsorbed impurities before allowing the solution to cool and crystallize. A detailed protocol is available in the "Experimental Protocols" section.
Q3: After recrystallization, my yield of pure thiourea is very low. What are the possible reasons and how can I improve it?
Low recovery after recrystallization can be due to several factors related to the procedure.
-
Possible Causes & Solutions:
-
Using too much solvent: Dissolving the crude product in an excessive amount of solvent will result in a significant portion of the thiourea remaining in the mother liquor upon cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude thiourea.
-
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature to form larger, purer crystals. Subsequently, the flask can be placed in an ice bath to maximize crystal precipitation.[7]
-
-
Premature crystallization during hot filtration: If using activated carbon, the solution may cool and crystallize on the filter paper, leading to product loss.
-
Solution: Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.
-
-
Incomplete precipitation: Some thiourea will remain dissolved in the mother liquor.
-
Solution: Cool the solution in an ice bath after it has reached room temperature to maximize the yield of crystals.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude thiourea?
The impurities present in crude thiourea largely depend on the synthetic method used.
-
Isomerization of Ammonium Thiocyanate: The primary impurity is unreacted ammonium thiocyanate.[1][2][3]
-
From Calcium Cyanamide: Common impurities include calcium salts like calcium trithiocarbonate, calcium sulphocyanide, and calcium hydroxide.[4][5][8]
-
General Impurities: Other potential impurities can include water, ash, other nitrogen-containing compounds, and trace metals like iron.[9]
Q2: What is the most common and effective method for purifying crude thiourea?
Recrystallization is the most widely used and generally most effective method for purifying crude thiourea. Ethanol or water are suitable solvents. This process effectively removes most common soluble and insoluble impurities.[6]
Q3: Can I use a washing procedure to purify my crude thiourea?
Yes, a washing procedure can be effective, particularly for removing certain types of impurities. For instance, washing with cold water can help remove unreacted ammonium thiocyanate.[2] A subsequent wash with a solvent in which thiourea is poorly soluble, like diethyl ether, can remove organic byproducts.
Q4: When should I use activated carbon for purification?
Activated carbon should be used when your crude thiourea product is colored (e.g., yellow or brown). It is highly effective at adsorbing colored impurities.[5] It is typically used as a step within the recrystallization process.
Quantitative Data on Purification Techniques
The following table summarizes quantitative data on the purity and yield of thiourea after different purification methods.
| Purification Method | Starting Material/Purity | Solvent/Reagent | Final Purity | Yield | Reference |
| Recrystallization | Crude N-(3-nitrophenyl)-thiourea | Ethanol | Not Specified | Good | [10] |
| Recrystallization | Crude benzyl-thiourea | Aqueous Ethanol | Not Specified | ~90% | [10] |
| Crystallization after treatment | Calcium Cyanamide | Polyacrylamide solution | 95-98% | 65-75% | [4] |
| Washing and Recrystallization | Crude melt from ammonium thiocyanate | Water, followed by hot water recrystallization | Pure (based on melting point) | 14-16% | [2] |
Experimental Protocols
Protocol 1: Recrystallization of Thiourea from Water or Ethanol
This protocol describes the general procedure for recrystallizing crude thiourea.
-
Dissolution: In a fume hood, place the crude thiourea in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (deionized water or ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue to add small portions of the hot solvent until all the thiourea has just dissolved.
-
(Optional) Decolorization with Activated Carbon: If the solution is colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% of the weight of the crude thiourea). Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat the funnel and receiving flask to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified thiourea.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified thiourea crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Washing
This protocol is useful for a preliminary purification or when recrystallization is not practical.
-
Initial Wash: Place the crude thiourea in a beaker and add a sufficient amount of cold deionized water. Stir the slurry for 15-20 minutes.
-
Filtration: Filter the mixture using a Büchner funnel and wash the solid with a small amount of fresh, cold water.
-
Organic Wash: Suspend the water-washed solid in a beaker with a non-polar organic solvent in which thiourea has low solubility (e.g., diethyl ether). Stir for 15-20 minutes.
-
Final Filtration and Drying: Filter the solid again and dry it thoroughly in a vacuum desiccator or oven.
Visualizations
Caption: Experimental workflow for the purification of crude thiourea.
Caption: Troubleshooting guide for common thiourea purification issues.
References
- 1. Thiourea synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. Ammonium thiocyanate - Wikipedia [en.wikipedia.org]
- 4. US6657082B2 - Process for the preparation of thiourea - Google Patents [patents.google.com]
- 5. US20030060662A1 - Process for the preparation of thiourea - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US3188312A - New process for the preparation of thiourea derivatives - Google Patents [patents.google.com]
optimization of reaction conditions for thiourea synthesis from isothiocyanates
Welcome to the technical support center for the synthesis of thiourea derivatives from isothiocyanates and amines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for thiourea synthesis from an isothiocyanate and an amine?
The synthesis is a straightforward and generally high-yielding nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate. This forms a zwitterionic intermediate which then undergoes a proton transfer to yield the final neutral thiourea product. The reaction is often referred to as a "click-type" reaction due to its efficiency and simplicity.[1]
Q2: What are the typical solvents and temperatures used for this reaction?
The reaction is versatile and can be performed under various conditions. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetone, and alcohols like ethanol.[2] Temperatures can range from room temperature to reflux, depending on the reactivity of the starting materials. Many reactions proceed smoothly at room temperature within a few hours.[2] Solvent-free methods, such as manual grinding or automated ball milling, have also proven highly effective, often providing quantitative yields in minutes.[1]
Q3: How do electronic effects of the substituents on the amine and isothiocyanate affect the reaction rate?
The reaction rate is significantly influenced by the electronic properties of both reactants.
-
Amine Nucleophilicity: More nucleophilic amines (those with electron-donating groups, EDGs) react faster. Conversely, amines with electron-withdrawing groups (EWGs), such as nitroanilines, are less nucleophilic and react more slowly.[1]
-
Isothiocyanate Electrophilicity: More electrophilic isothiocyanates (those with EWGs) react faster. Isothiocyanates bearing EDGs are less electrophilic and thus react more slowly.[1]
A combination of a poorly nucleophilic amine and a poorly electrophilic isothiocyanate can lead to significantly prolonged reaction times.[1]
Q4: Can I use secondary amines for this synthesis?
Yes, secondary amines react readily with isothiocyanates to produce trisubstituted thioureas. The mechanism is identical to that with primary amines. Studies have shown that even sterically hindered secondary amines can provide quantitative yields, particularly with efficient methods like ball milling.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of thioureas from isothiocyanates.
Problem: Low or No Product Yield
A low yield is one of the most common issues. The following workflow can help diagnose and solve the problem.
Q: My reaction is very slow or has not gone to completion. What should I do?
-
Cause: This is often due to poor reactivity of one or both starting materials. An amine with strong electron-withdrawing groups (e.g., 4-nitroaniline) is a poor nucleophile, while an isothiocyanate with electron-donating groups (e.g., 4-methoxyphenyl isothiocyanate) is a poor electrophile.[1] Steric hindrance on either reactant can also slow the reaction.[3]
-
Solution 1: Increase Temperature. If the reaction is being run at room temperature, try heating it to reflux in a suitable solvent.
-
Solution 2: Increase Reaction Time. Monitor the reaction by Thin Layer Chromatography (TLC) and allow it to run for an extended period (e.g., 24-48 hours) if necessary.
-
Solution 3: Use a More Efficient Method. Solvent-free ball milling has been shown to be highly effective for difficult couplings, often driving reactions to completion in minutes that are slow in solution.[1]
-
Solution 4: Consider a Catalyst. For certain substrates, catalytic amounts of CuCl or the use of a phase-transfer catalyst (like TBAB) in heterogeneous systems can improve yields and rates.[1][4]
Problem: Difficulty in Product Purification
Q: My crude product is an oil and won't crystallize. How can I purify it?
-
Cause: Not all thiourea derivatives are crystalline solids at room temperature. Impurities can also inhibit crystallization.
-
Solution 1: Column Chromatography. This is the most reliable method for purifying non-crystalline or oily products. A silica gel column with a gradient of ethyl acetate in hexane is a common choice. Use TLC to determine the optimal solvent system beforehand.
-
Solution 2: Trituration. If the oil is viscous, try stirring it vigorously with a poor solvent (like hexane or a mixture of ether/hexane). This can sometimes induce crystallization by "washing away" impurities that keep the product oily.
Q: My product precipitates from the reaction mixture, but it is impure. What is the best way to purify it?
-
Cause: The product may have co-precipitated with unreacted starting materials or byproducts.
-
Solution 1: Recrystallization. This is a highly effective technique for purifying solid products.[1] The key is to find a suitable solvent or solvent pair in which the thiourea product is soluble when hot but sparingly soluble when cold, while impurities remain soluble at all temperatures. Common solvents for recrystallization of thioureas include ethanol, methanol, or mixtures like ethanol/water.[1][5]
-
Solution 2: Acid-Base Workup. If your starting materials or potential byproducts have acidic or basic functional groups that your desired product lacks, an acid-base extraction during the workup can effectively remove them before the final purification step.[6]
Data Presentation: Optimizing Reaction Conditions
Optimizing reaction parameters is crucial for maximizing yield and minimizing reaction time. The following tables summarize the impact of different conditions on thiourea synthesis.
Table 1: Effect of Reaction Temperature on Yield (Urea + Lawesson's Reagent)
While this data is for an alternative synthesis route (Urea + Lawesson's Reagent to produce thiourea), it illustrates a common principle: yield increases with temperature up to an optimum point, after which side reactions or product decomposition may cause the yield to decrease.[7]
| Temperature (°C) | Temperature (K) | Yield (%) |
| 55 | 328 | 52.31 |
| 65 | 338 | 59.25 |
| 75 | 348 | 64.14 |
| 85 | 358 | 61.58 |
| 95 | 368 | 58.72 |
Data adapted from a study on the synthesis of the parent thiourea molecule.[7]
Table 2: Comparison of Synthesis Methods and Conditions
This table highlights the high efficiency of solvent-free and microwave-assisted methods compared to traditional solution-phase reactions.
| Amine Reactant | Isothiocyanate/Sulfur Source | Method / Conditions | Time | Yield (%) | Reference |
| Various Anilines | Phenyl Isothiocyanate | Manual Grinding (Mortar & Pestle) | 5-45 min | ≥99 | [1] |
| Various Anilines | Phenyl Isothiocyanate | Automated Ball Milling (30 Hz) | 10 min | ≥99 | [1] |
| Various Anilines | 4-Bromophenyl Isothiocyanate | Manual Grinding, then Recrystallization | 5-40 min | 89-98 | [1] |
| n-Butylamine | Carbon Disulfide | Microwave on Alumina Surface | 5 min | 89 | [8] |
| Aniline | Carbon Disulfide | Microwave on Alumina Surface | 6 min | 92 | [8] |
| Benzylamine | (Isothiocyanatomethyl)benzene | DCM, Et3N, rt | 2-3 h | 81 | [9] |
Experimental Protocols
Protocol 1: General Synthesis of an N,N'-Disubstituted Thiourea in Solution
This protocol is a representative procedure for a standard solution-phase synthesis.[2]
Materials:
-
Substituted Amine (1.0 mmol)
-
Substituted Isothiocyanate (1.0 mmol)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
Procedure:
-
To a solution of the amine (1.0 mmol) in anhydrous THF (10 mL), add the corresponding isothiocyanate (1.0 mmol) at room temperature.
-
Stir the resulting mixture at room temperature. Monitor the reaction progress using TLC (e.g., with a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.
-
If the resulting solid is pure by TLC, no further purification is needed. If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
Protocol 2: Purification by Recrystallization
This is a general procedure for purifying a solid thiourea product.[10]
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask, just enough to form a slurry.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
If the solution is colored by impurities, you may add a small amount of activated charcoal and heat for a few more minutes before filtering hot through a fluted filter paper to remove the charcoal.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process and promote the formation of larger, purer crystals.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent and allow them to dry completely under vacuum.
References
- 1. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Tailored modular assembly derived self-healing polythioureas with largely tunable properties covering plastics, elastomers and fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. arkat-usa.org [arkat-usa.org]
- 9. ijacskros.com [ijacskros.com]
- 10. scs.illinois.edu [scs.illinois.edu]
preventing degradation of thiourea derivatives during long-term storage
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on preventing the degradation of thiourea derivatives during long-term storage through a series of troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of thiourea derivatives during long-term storage?
A1: Thiourea derivatives are susceptible to degradation through several pathways, primarily influenced by environmental factors. The main causes of degradation include:
-
Oxidation: The sulfur atom in the thiourea moiety is easily oxidized, leading to the formation of various oxides of sulfur, and in some cases, cleavage of the C=S bond to form urea derivatives.[1] This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.
-
Hydrolysis: Thiourea derivatives can undergo hydrolysis, particularly under acidic or basic conditions.[2] This can lead to the cleavage of the molecule, often yielding amines, thiols, and cyanamide derivatives.
-
Thermal Degradation: Elevated temperatures can cause the decomposition of thiourea derivatives.[3][4] The specific degradation products can vary depending on the structure of the derivative but may include ammonia, hydrogen sulfide, and various cyanamides.[3]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the degradation of thiourea derivatives.[5] This can involve isomerization, fragmentation, and the formation of various photoproducts.[5]
Q2: What are the ideal storage conditions for ensuring the long-term stability of my thiourea derivatives?
A2: To minimize degradation, thiourea derivatives should be stored under controlled conditions. The ideal storage recommendations are:
-
Temperature: Store at a controlled room temperature, typically between 15°C and 25°C.[6] For particularly sensitive compounds, refrigeration (2-8°C) may be necessary.[6]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Containers should be tightly sealed to exclude moisture and air.
-
Light: Protect from light by using amber glass vials or storing them in the dark.[5]
-
Purity: Ensure the compound is of high purity, as impurities can sometimes catalyze degradation reactions.
Q3: I've observed a change in the physical appearance (color change, clumping) of my stored thiourea derivative. What could be the cause?
A3: A change in physical appearance is often an indicator of chemical degradation.
-
Color Change: A yellowing or browning of the compound can indicate oxidation or the formation of colored degradation products.
-
Clumping or Caking: This may be due to the absorption of moisture, which can accelerate hydrolytic degradation.
-
Change in Crystal Form: This could be a sign of a polymorphic transformation or the formation of a different solid-state form of a degradation product.
It is crucial to re-analyze the sample using appropriate analytical techniques to confirm its purity and identify any degradation products.
Q4: What are some common degradation products of thiourea derivatives I should be aware of?
A4: The degradation products of thiourea derivatives are diverse and depend on the specific compound and the degradation pathway. Some common degradation products include:
-
From Oxidation: Urea derivatives, sulfinic acids, sulfonic acids, and elemental sulfur.[1]
-
From Hydrolysis: Corresponding amines, thiols, cyanamide, and urea.
-
From Thermal Degradation: Ammonia, hydrogen sulfide, isothiocyanates, and cyanamides.[3]
-
From Photodegradation: Isomers, cleavage products such as amines and isothiocyanates, and various recombination products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency or unexpected experimental results. | Degradation of the thiourea derivative. | 1. Re-analyze the purity of the stored compound using a stability-indicating HPLC method. 2. If degradation is confirmed, synthesize or procure a fresh batch of the compound. 3. Review and optimize storage conditions (see FAQ 2). |
| Appearance of new, unexpected peaks in my chromatogram. | Formation of degradation products. | 1. Perform forced degradation studies to intentionally generate degradation products and aid in peak identification. 2. Use LC-MS or other mass spectrometry techniques to identify the mass of the unknown peaks and elucidate their structures. |
| Inconsistent results between different batches of the same compound. | Batch-to-batch variability in purity or improper storage of one or more batches. | 1. Analyze the purity of all batches before use. 2. Ensure consistent and appropriate storage conditions for all batches. |
| The compound is known to be unstable, and I need to store it for an extended period. | Inherent chemical instability of the specific thiourea derivative. | 1. Consider storing the compound as a more stable salt form if applicable. 2. For solutions, prepare them fresh before each experiment. If storage is necessary, store at low temperatures (-20°C or -80°C) and protect from light. 3. Investigate the use of stabilizers, such as antioxidants, if compatible with the intended application. |
Data on Stability of Thiourea Derivatives
The following table summarizes representative quantitative data on the degradation of thiourea derivatives under various stress conditions. It is important to note that the extent of degradation is highly dependent on the specific structure of the derivative.
| Thiourea Derivative | Stress Condition | Duration | Degradation (%) | Reference |
| Thiazole Derivative | 0.1 M HCl, Reflux | 30 min | Not specified, but degradation observed | This is a general observation from a study on a thiazole derivative containing a thiourea-like moiety.[7] |
| Thiazole Derivative | 0.1 M NaOH, Reflux | 30 min | Not specified, but degradation observed | This is a general observation from a study on a thiazole derivative containing a thiourea-like moiety.[7] |
| Thiazole Derivative | 5% H2O2 | Not specified | Not specified, but degradation observed | This is a general observation from a study on a thiazole derivative containing a thiourea-like moiety.[7] |
| Ceftobiprole | Alkaline Solution | Not specified | Low stability observed | [8] |
| Ceftobiprole | Oxidizing Agent | Not specified | Low stability observed | [8] |
| Ceftobiprole | Near UV Irradiation | Not specified | Low stability observed | [8] |
| Dronedarone | Acid Hydrolysis | Not specified | Degradation observed | [9] |
| Dronedarone | Base Hydrolysis | Not specified | Degradation observed | [9] |
| Dronedarone | Oxidation | Not specified | Degradation observed | [9] |
| Dronedarone | Thermal Stress | Not specified | Degradation observed | [9] |
| Dronedarone | Photolytic Stress | Not specified | Degradation observed | [9] |
Note: This table is illustrative. The actual degradation will vary significantly based on the specific thiourea derivative's structure and the precise experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of a Thiourea Derivative
This protocol outlines a general procedure for conducting forced degradation studies on a thiourea derivative to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]
1. Materials:
-
Thiourea derivative
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
Calibrated pH meter, HPLC system with UV or PDA detector, LC-MS system
2. Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of the thiourea derivative (e.g., 1 mg/mL) in 0.1 M HCl.
-
Reflux the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).[11]
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of the thiourea derivative (e.g., 1 mg/mL) in 0.1 M NaOH.
-
Reflux the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).[11]
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of the thiourea derivative (e.g., 1 mg/mL) in a solution of 3% H2O2.
-
Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid thiourea derivative in a stability chamber at an elevated temperature (e.g., 70°C) for a specified duration.
-
At each time point, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of the thiourea derivative (e.g., 1 mg/mL) and a solid sample to a light source that provides both UV and visible light, as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1][12]
-
Simultaneously, keep a control sample in the dark.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general approach for developing an HPLC method capable of separating the intact thiourea derivative from its degradation products.
1. Initial Method Scouting:
-
Column: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile or Methanol
-
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the thiourea derivative has maximum absorbance (e.g., 238 nm for some derivatives).[7]
-
Injection Volume: 20 µL.[7]
2. Method Optimization:
-
Inject a mixture of the stressed samples (from the forced degradation study) to observe the separation of the parent compound and its degradation products.
-
Optimize the mobile phase composition, gradient slope, and flow rate to achieve adequate resolution between all peaks.
-
If necessary, screen different column chemistries (e.g., C8, Phenyl-Hexyl) and pH of the aqueous mobile phase.
3. Method Validation:
-
Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Degradation Pathways of Thiourea Derivatives
Caption: Major degradation pathways for thiourea derivatives.
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation and stability analysis.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. q1scientific.com [q1scientific.com]
Technical Support Center: Resolving Peak Overlap in ¹H NMR of Aromatic Thioureas
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak overlap in ¹H NMR spectra of aromatic thioureas.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of an aromatic thiourea shows significant peak overlap in the aromatic region. What are the initial steps I can take to resolve this?
A1: When facing peak overlap, a systematic approach is recommended. Start with simple adjustments to the experimental conditions before moving to more complex techniques. The initial steps include:
-
Changing the NMR Solvent: The chemical shift of protons can be influenced by the solvent.[1][2][3][4] Switching to a solvent with different properties (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of overlapping protons and improve resolution.[1][2]
-
Varying the Temperature: Temperature can affect the conformation of molecules and the extent of hydrogen bonding, which in turn influences the chemical shifts of nearby protons, especially the N-H protons of the thiourea group.[5][6] Acquiring spectra at different temperatures can help to separate overlapping signals.[6][7][8]
Q2: How can I confirm the assignment of the N-H protons of the thiourea group, which often appear as broad signals and can overlap with other peaks?
A2: The assignment of N-H protons can be confirmed by a simple D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The labile N-H protons will exchange with deuterium, causing their signal to disappear or significantly decrease in intensity.[1]
Q3: Changing the solvent and temperature did not fully resolve the overlapping aromatic signals. What are the next steps?
A3: If simple adjustments are insufficient, you can employ more advanced techniques:
-
Lanthanide Shift Reagents (LSRs): These are paramagnetic complexes that can be added to the NMR sample.[9][10][11][12] They coordinate to Lewis basic sites in the molecule, such as the sulfur or nitrogen atoms of the thiourea group, and induce large changes in the chemical shifts of nearby protons.[9][10][11] The magnitude of the induced shift is dependent on the distance of the proton from the paramagnetic center, which can help to resolve overlapping signals.[12]
-
2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving overlapping signals by spreading the spectrum into a second dimension.[13][14][15][16][17][18] Common 2D NMR experiments that can be useful include:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[15][19][20][21][22] This helps in tracing out spin systems even when signals are overlapped.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, regardless of whether they are bonded.[15][19][20][22] This is useful for determining the spatial arrangement of substituents on the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[14][16][18] This is extremely useful for resolving proton signals by spreading them out based on the chemical shifts of the carbons they are attached to.
-
Troubleshooting Guides
Guide 1: Resolving Peak Overlap Using Solvent and Temperature Variation
This guide provides a systematic workflow for using solvent and temperature changes to resolve overlapping ¹H NMR signals of aromatic thioureas.
Caption: Workflow for resolving peak overlap using solvent and temperature variation.
Solvent Variation:
-
Prepare a standard NMR sample of your aromatic thiourea in a common solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
If peak overlap is observed, prepare new samples in different deuterated solvents such as benzene-d₆, acetone-d₆, and DMSO-d₆.
-
Acquire ¹H NMR spectra for each sample.
-
Compare the spectra to identify a solvent that provides the best signal dispersion.
Temperature Variation:
-
Prepare an NMR sample in a suitable solvent with a high boiling point (e.g., DMSO-d₆ or toluene-d₈).
-
Acquire a ¹H NMR spectrum at room temperature (e.g., 25°C).
-
Increase the temperature in increments (e.g., 20-30°C) and acquire a spectrum at each temperature.[6]
-
Monitor the chemical shifts of the aromatic and N-H protons for changes that lead to better resolution.
Guide 2: Utilizing 2D NMR to Elucidate Overlapping Aromatic Signals
This guide illustrates the logic of how 2D NMR helps resolve peak overlap and the workflow for choosing the right experiment.
Caption: Decision tree for selecting 2D NMR experiments to resolve peak overlap.
COSY (Correlation Spectroscopy):
-
Set up a standard ¹H NMR experiment.
-
Select the COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Acquire the 2D spectrum. The resulting spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks connecting protons that are scalar-coupled.
HSQC (Heteronuclear Single Quantum Coherence):
-
Set up a standard ¹H and ¹³C NMR experiment.
-
Select the HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker instruments).
-
Acquire the 2D spectrum. The resulting spectrum will show cross-peaks that correlate each proton with the carbon atom it is directly attached to. This is highly effective at resolving overlapping proton signals as they are spread out by the larger chemical shift range of ¹³C.[16][18]
Data Presentation
The following tables summarize the expected effects of different troubleshooting techniques on the ¹H NMR spectrum of an aromatic thiourea.
Table 1: Effect of Solvent on Aromatic Proton Chemical Shifts
| Solvent | Dielectric Constant | Typical Aromatic Proton Shift Range (ppm) | General Effect on Peak Dispersion |
| CDCl₃ | 4.8 | 7.0 - 8.5 | Moderate |
| Benzene-d₆ | 2.3 | 6.5 - 8.0 | Can induce significant shifts due to aromatic solvent-induced shift (ASIS) effect, often improving resolution.[1] |
| Acetone-d₆ | 21.0 | 7.0 - 8.5 | Can provide different selectivity compared to CDCl₃. |
| DMSO-d₆ | 47.0 | 7.0 - 9.0 | Can cause significant changes in chemical shifts, especially for N-H protons, due to its high polarity and hydrogen bond accepting ability.[2] |
Table 2: Effect of Temperature on N-H Proton Chemical Shifts
| Temperature | Expected N-H Proton Chemical Shift | Rationale |
| Low Temperature | Downfield | Increased hydrogen bonding leads to deshielding. |
| High Temperature | Upfield | Disruption of hydrogen bonds leads to shielding.[5] |
Table 3: Comparison of 2D NMR Techniques for Resolving Peak Overlap
| 2D NMR Experiment | Information Provided | Best For |
| COSY | Through-bond proton-proton correlations (2-3 bonds).[19][21] | Identifying coupled spin systems within the aromatic rings. |
| NOESY | Through-space proton-proton correlations (<5 Å).[19] | Determining the spatial proximity of substituents on the aromatic rings. |
| HSQC | One-bond proton-carbon correlations.[14] | Resolving overlapping proton signals by spreading them out according to the chemical shifts of their attached carbons.[16][18] |
| HMBC | Long-range (2-3 bond) proton-carbon correlations. | Establishing connectivity across quaternary carbons and between different functional groups. |
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. unn.edu.ng [unn.edu.ng]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lanthanide shift reagents in nuclear magnetic resonance spectroscopy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 17. 2D NMR [chem.ch.huji.ac.il]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
identification of side products in the synthesis of bis-thioureas
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of bis-thioureas.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the synthesis of bis-thioureas?
A1: The most frequently encountered side products in bis-thiourea synthesis include:
-
Mono-thiourea derivatives: These arise from the incomplete reaction of the diamine, where only one of the amine groups has reacted with the isothiocyanate.
-
Unreacted starting materials: Residual diamine and isothiocyanate can remain in the final product if the reaction does not go to completion or if the stoichiometry is not precise.
-
Cyclization products: When using ortho-substituted diamines, intramolecular cyclization can occur to form byproducts such as benzimidazolidine-2-thiones.[1]
-
Products from isothiocyanate degradation: Isothiocyanates can undergo hydrolysis, especially in the presence of moisture, to form primary amines. These amines can then react with another isothiocyanate molecule to form undesired symmetrically substituted thioureas.
-
Dithiocarbamate intermediates: In syntheses utilizing carbon disulfide, the intermediate dithiocarbamate salt may not fully convert to the desired thiourea, leading to its presence as an impurity.[2]
Q2: How can I minimize the formation of mono-thiourea byproducts?
A2: To minimize the formation of mono-thiourea derivatives, consider the following strategies:
-
Stoichiometry Control: Ensure a precise stoichiometric ratio of the diamine to the isothiocyanate. A slight excess of the isothiocyanate can help drive the reaction to completion, but this may necessitate a more rigorous purification to remove the unreacted isothiocyanate.
-
Reaction Time and Temperature: Increasing the reaction time or temperature can promote the formation of the bis-thiourea. However, excessive heat can also lead to the degradation of reactants and products. Monitoring the reaction progress by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time.
-
Solvent Choice: The choice of solvent can influence the reaction rate and solubility of intermediates. Solvents like acetone, dichloromethane, and tetrahydrofuran are commonly used.[3]
Q3: What analytical techniques are most effective for identifying side products in my bis-thiourea synthesis?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the effective identification of side products:
-
Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of the reaction and identifying the presence of multiple components in the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of the purity of the product and can be used to separate and quantify the desired bis-thiourea from mono-thiourea and other impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation. The chemical shifts and integration of protons in ¹H NMR can help distinguish between the symmetric bis-thiourea and the asymmetric mono-thiourea. The ¹³C NMR spectrum will show a characteristic peak for the thiocarbonyl (C=S) carbon, typically in the range of 178-184 ppm.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify key functional groups. The presence of N-H, C=S, and aromatic C-H stretching and bending vibrations can confirm the formation of the thiourea moiety. Comparing the spectrum of the product with that of the starting materials can indicate the completeness of the reaction.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Bis-Thiourea Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC until the starting materials are consumed. Consider extending the reaction time or moderately increasing the temperature. One study comparing reflux and microwave-assisted synthesis showed a significant increase in yield from 44% to 73% with microwave irradiation, along with a drastic reduction in reaction time from 24 hours to 10 minutes.[3][6] |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact the yield. For instance, in one study, optimizing the temperature from room temperature to 90°C increased the yield of a cyclization reaction involving a bis-thiourea from approximately 60% to 90%.[4] |
| Poor Solubility of Reactants | Choose a solvent in which both the diamine and the isothiocyanate are readily soluble at the reaction temperature. Common solvents include acetone, THF, and dichloromethane.[3] |
| Degradation of Isothiocyanate | Isothiocyanates can be sensitive to moisture and high temperatures. Ensure the use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) if the reactants are particularly sensitive. Isothiocyanates are generally more stable in acidic conditions and unstable in alkaline conditions. |
Problem 2: Presence of Significant Amounts of Mono-Thiourea Impurity
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry | Carefully measure the reactants to ensure the correct molar ratio. A slight excess of the isothiocyanate (e.g., 2.1 to 2.5 equivalents per equivalent of diamine) can help to drive the reaction towards the formation of the bis-adduct.[4] |
| Insufficient Reaction Time or Temperature | As with low yield, ensure the reaction has proceeded to completion by monitoring with TLC. |
| Steric Hindrance | If the diamine is sterically hindered, the reaction to form the bis-adduct may be slow. In such cases, longer reaction times, higher temperatures, or the use of a catalyst may be necessary. |
| Inefficient Purification | Mono-thiourea can be difficult to separate from the bis-thiourea due to similar polarities. Column chromatography with a carefully selected solvent system is often required. Recrystallization may also be an effective purification method. |
Problem 3: Formation of an Unexpected Cyclized Product
| Possible Cause | Suggested Solution |
| Use of an ortho-Diamine | When using an ortho-phenylenediamine or a similar 1,2-diamine, intramolecular cyclization to form a benzimidazolidine-2-thione is a common side reaction.[1] |
| Reaction Conditions Favoring Cyclization | High temperatures can sometimes favor the intramolecular cyclization over the intermolecular reaction to form the bis-thiourea. Attempt the reaction at a lower temperature. |
| Alternative Synthetic Strategy | If cyclization is a persistent issue, consider a multi-step approach where the two thiourea moieties are introduced sequentially using protecting group strategies. |
Data Presentation
Table 1: Influence of Synthesis Method on Yield and Reaction Time of a Bis-Thiourea Derivative
| Synthesis Method | Reaction Time | Yield (%) | Reference |
| Conventional Reflux | 24 hours | 44% | [6] |
| Microwave Irradiation | 10 minutes | 73% | [6] |
Table 2: Characteristic Spectroscopic Data for Identification of Thioureas
| Spectroscopic Technique | Functional Group | Characteristic Chemical Shift / Wavenumber | Reference |
| ¹³C NMR | Thiocarbonyl (C=S) | 178 - 184 ppm | [5] |
| ¹H NMR | N-H (thiourea) | 5.50 - 8.50 ppm (broad singlets) | [5] |
| FTIR | C=S stretch | ~1050 - 1200 cm⁻¹ | [7] |
| FTIR | N-H stretch | ~3100 - 3400 cm⁻¹ |
Experimental Protocols
General Experimental Protocol for the Synthesis of Bis-Thioureas
This protocol describes a general method for the synthesis of bis-thioureas from a diamine and an isothiocyanate.
Materials:
-
Diamine (1.0 mmol)
-
Isothiocyanate (2.1 - 2.5 mmol)
-
Anhydrous solvent (e.g., acetone, dichloromethane, THF)
-
Stirring apparatus
-
Reaction vessel (e.g., round-bottom flask)
-
Condenser (if refluxing)
Procedure:
-
Dissolve the diamine (1.0 mmol) in the anhydrous solvent in the reaction vessel.
-
Add the isothiocyanate (2.1 - 2.5 mmol) to the solution. The addition can be done portion-wise or as a solution in the same solvent.
-
Stir the reaction mixture at room temperature or at reflux, depending on the reactivity of the starting materials.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours to 24 hours.
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
DOT Script for Troubleshooting Low Yield
A troubleshooting workflow for addressing low yields in bis-thiourea synthesis.
DOT Script for Side Product Identification Workflow
A workflow for the analytical identification of side products in bis-thiourea synthesis.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ukm.edu.my [ukm.edu.my]
- 4. A sustainable strategy for the synthesis of bis-2-iminothiazolidin-4-ones utilizing novel series of asymmetrically substituted bis-thioureas as viable precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stability and Application of Thiourea Corrosion Inhibitors in Acidic Environments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with thiourea and its derivatives as corrosion inhibitors in acidic media.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for thiourea-based corrosion inhibitors in acidic solutions?
A1: Thiourea and its derivatives inhibit corrosion in acidic environments primarily through adsorption onto the metal surface.[1][2] The thiourea molecule contains sulfur and nitrogen atoms with lone pairs of electrons, which facilitate strong adsorption to the metal.[1][3] In acidic solutions, the sulfur atom can be protonated, enhancing its ability to donate electrons and adsorb more strongly to the metal surface.[1][4] This adsorbed layer acts as a physical barrier, blocking the active sites for both anodic metal dissolution and cathodic hydrogen evolution reactions, thus protecting the metal from the corrosive environment.[1][2]
Q2: What are the main factors that influence the stability and performance of thiourea corrosion inhibitors?
A2: The stability and effectiveness of thiourea-based inhibitors are influenced by several factors:
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Inhibitor Concentration: Thiourea generally shows high inhibition efficiency at low concentrations. However, at higher concentrations, it can sometimes accelerate corrosion.[1][5]
-
Acid Type and Concentration: The performance of thiourea can vary between different acids. For instance, sulfur-containing inhibitors like thiourea are often more effective in sulfuric acid, while nitrogen-containing inhibitors may perform better in hydrochloric acid.[1] Changes in acid concentration can also impact the inhibitor's performance.[6]
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Temperature: Temperature has a significant effect on the stability and adsorption of the inhibitor. For some thiourea derivatives, inhibition efficiency increases with temperature, suggesting a chemical adsorption mechanism (chemisorption).[2][7] In other cases, efficiency may decrease at higher temperatures due to desorption of the inhibitor from the metal surface.[8]
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Molecular Structure of Thiourea Derivatives: The presence of different functional groups on the thiourea molecule can significantly alter its performance. For example, the presence of an aromatic ring can improve inhibition efficiency due to increased electron density and surface coverage.[2][7]
-
Presence of Other Ions: The presence of other ions in the solution can either enhance (synergistic effect) or reduce the inhibitor's performance. For example, the addition of zinc ions has been shown to have a synergistic effect with thiourea in sulfuric acid.[8]
Q3: Can thiourea decompose in acidic solutions? If so, what are the decomposition products?
A3: Yes, thiourea can be unstable and decompose in certain acidic environments, especially in the presence of oxidizing agents. In acidic solutions, thiourea can undergo hydrolysis, although this process is generally slow. In the presence of strong oxidants, such as in nitric acid, thiourea can be oxidized to formamidine disulfide, which can then hydrolyze further.[5] In some cases, decomposition can lead to the formation of elemental sulfur or hydrogen sulfide, which can paradoxically accelerate corrosion.[5][9]
Troubleshooting Guide
Problem 1: My corrosion rate increased after adding the thiourea inhibitor.
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Possible Cause 1: Inhibitor concentration is too high.
-
Explanation: At high concentrations, thiourea can act as a corrosion stimulator.[5] This may be due to the formation of corrosion-accelerating decomposition products or complex interactions with the metal surface.
-
Solution: Perform a concentration optimization study to determine the ideal inhibitor concentration for your system. Start with a much lower concentration and gradually increase it while monitoring the corrosion rate.
-
-
Possible Cause 2: Decomposition of the inhibitor.
-
Explanation: In certain acidic conditions, particularly in oxidizing acids or at elevated temperatures, thiourea may decompose to form species like hydrogen sulfide, which can accelerate corrosion.[5]
-
Solution: Analyze your solution for signs of decomposition (e.g., formation of a precipitate like elemental sulfur). Consider using a more stable thiourea derivative or adding a stabilizing agent. If using an oxidizing acid, thiourea may not be a suitable inhibitor.
-
Problem 2: The inhibition efficiency of my thiourea derivative is lower than expected.
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Possible Cause 1: Mismatch between inhibitor type and acid environment.
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Explanation: The effectiveness of thiourea and its derivatives can be acid-specific. An inhibitor that works well in sulfuric acid may not be as effective in hydrochloric acid.[1]
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Solution: Review the literature to see if the chosen inhibitor is suitable for the specific acid being used. It may be necessary to screen different thiourea derivatives to find the optimal one for your system.
-
-
Possible Cause 2: Insufficient inhibitor concentration.
-
Explanation: The inhibitor concentration may be too low to form a complete protective layer on the metal surface.
-
Solution: Increase the inhibitor concentration in a stepwise manner and measure the corresponding change in inhibition efficiency to find the optimal concentration.
-
-
Possible Cause 3: Experimental temperature is too high.
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Explanation: For inhibitors that adsorb onto the metal surface through a physical mechanism (physisorption), an increase in temperature can lead to desorption and a decrease in inhibition efficiency.[8]
-
Solution: If possible, conduct the experiment at a lower temperature. If high temperatures are required, select a thiourea derivative that is known to exhibit strong chemical adsorption (chemisorption).
-
Problem 3: I am observing inconsistent or non-reproducible results.
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Possible Cause 1: Instability of the thiourea solution over time.
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Explanation: Thiourea solutions, especially if not freshly prepared, can undergo slow decomposition or tautomerism, leading to changes in their properties.[10]
-
Solution: Always use freshly prepared inhibitor solutions for your experiments.
-
-
Possible Cause 2: Surface preparation of the metal specimen is not consistent.
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Explanation: The initial state of the metal surface (e.g., roughness, presence of oxide layers) can significantly affect the adsorption of the inhibitor and the corrosion rate.
-
Solution: Follow a standardized and reproducible procedure for preparing the surface of your metal specimens before each experiment.
-
-
Possible Cause 3: Changes in the experimental environment.
-
Explanation: Factors such as dissolved oxygen levels can influence the corrosion process and the stability of the inhibitor.
-
Solution: Ensure that your experimental setup is consistent for all tests. If studying the effect of an inhibitor in an oxygen-free environment, make sure to properly de-aerate your solution.
-
Data Presentation: Inhibition Efficiency of Thiourea Derivatives
The following tables summarize quantitative data on the inhibition efficiency of various thiourea derivatives in different acidic environments.
Table 1: Inhibition Efficiency of Phenylthiourea (PTU) and Isopropylthiourea (ITU) on Mild Steel in 1.0 M HCl [2][7]
| Inhibitor | Concentration (M) | Temperature (°C) | Inhibition Efficiency (%) |
| PTU | 5 x 10⁻³ | 30 | 94.95 |
| PTU | 5 x 10⁻³ | 60 | 98.96 |
| ITU | 5 x 10⁻³ | 30 | 83.33 |
| ITU | 5 x 10⁻³ | 60 | 92.65 |
Table 2: Synergistic Effect of Thiourea and ZnCl₂ on Mild Steel in 0.5 M H₂SO₄ at Different Temperatures [8]
| Inhibitor | Concentration (M) | Temperature (K) | Inhibition Efficiency (%) |
| Thiourea | 0.001 | 298 | 73.51 |
| Thiourea | 0.001 | 328 | 69.55 |
| Thiourea + ZnCl₂ | 0.001 | 298 | 98.92 |
| Thiourea + ZnCl₂ | 0.001 | 328 | 91.14 |
Table 3: Inhibition Efficiency of Ditoyl Thiourea (DTTU) on Mild Steel in Formic Acid at 30°C [6]
| Acid Concentration (%) | Inhibitor Concentration (ppm) | Immersion Time (h) | Inhibition Efficiency (%) |
| 20 | 300 | 48 | ~98 |
| 30 | 300 | 48 | ~98.1 |
Experimental Protocols
1. Weight Loss Method
This is a simple and direct method to determine the average corrosion rate.
-
Methodology:
-
Prepare metal specimens with known dimensions and surface area.
-
Clean and polish the specimens according to a standard procedure, then degrease with a suitable solvent (e.g., acetone), rinse with distilled water, and dry.
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Weigh the specimens accurately.
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Immerse the specimens in the acidic solution with and without the inhibitor for a specified period.
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After the immersion period, remove the specimens, clean them to remove corrosion products, rinse, dry, and re-weigh.
-
The weight loss is used to calculate the corrosion rate and the inhibition efficiency.
-
2. Potentiodynamic Polarization (PDP)
This electrochemical technique provides information on both the anodic and cathodic corrosion reactions.
-
Methodology:
-
Prepare a standard three-electrode electrochemical cell containing the test solution (with and without inhibitor). The three electrodes are the working electrode (the metal specimen), a reference electrode (e.g., saturated calomel electrode), and a counter electrode (e.g., platinum).
-
Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize.
-
Apply a potential scan over a range around the OCP and record the resulting current.
-
Plot the logarithm of the current density versus the applied potential to obtain a Tafel plot.
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential to determine the corrosion current density (i_corr). The inhibition efficiency is calculated from the values of i_corr with and without the inhibitor.
-
3. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the study of the protective film formed by the inhibitor.
-
Methodology:
-
Use the same three-electrode setup as in PDP.
-
Allow the OCP to stabilize.
-
Apply a small amplitude AC potential signal at different frequencies around the OCP.
-
Measure the impedance of the system at each frequency.
-
The data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance).
-
The Nyquist plot can be fitted to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate. A larger R_ct value indicates better corrosion inhibition.
-
Visualizations
Caption: General workflow for evaluating a corrosion inhibitor.
Caption: Mechanism of thiourea as a corrosion inhibitor.
Caption: Potential decomposition pathways of thiourea in an acidic medium.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Peculiarities in the Behaviour of Thiourea as corrosion‐inhibitor (1977) | A.M. Shams El Din | 40 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchemlett.com [jchemlett.com]
- 9. Thiourea Silver Leaching - 911Metallurgist [911metallurgist.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Inhibitor Concentration for Aluminum Corrosion Protection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on the corrosion protection of aluminum.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal concentration for a new corrosion inhibitor?
Determining the optimal concentration is a critical step and typically involves screening a range of concentrations. The goal is to find the lowest concentration that provides the maximum inhibition efficiency without adverse effects. A typical approach involves:
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Range Finding: Start with a broad range of inhibitor concentrations (e.g., from 10 ppm to 1000 ppm) in your corrosive medium.[1]
-
Performance Evaluation: Use standard techniques like weight loss measurements, potentiodynamic polarization, or electrochemical impedance spectroscopy to measure the corrosion rate at each concentration.[2][3][4]
-
Efficiency Calculation: Calculate the inhibition efficiency (IE%) for each concentration.
-
Plotting the Curve: Plot Inhibition Efficiency vs. Inhibitor Concentration. The optimal concentration is often found at the "knee" of the curve, where further increases in concentration yield diminishing returns in efficiency.
Q2: What are the key factors that can influence the performance of my corrosion inhibitor?
The effectiveness of a corrosion inhibitor is not solely dependent on its chemical structure but is also influenced by several environmental and material factors.[5] Key factors include:
-
Temperature: Generally, inhibitor efficiency decreases as temperature rises due to the increased rate of corrosion and potential desorption of the inhibitor from the aluminum surface.[5][6][7][8]
-
pH of the Corrosive Medium: The protective passive oxide film on aluminum is sensitive to pH. Inhibitor performance can vary significantly in acidic, neutral, or alkaline solutions.[9][10]
-
Concentration of Aggressive Ions: The presence and concentration of aggressive ions, particularly chlorides (Cl⁻), can break down the passive film and cause localized pitting corrosion, which may require higher inhibitor concentrations to control.[11][12]
-
Metal Surface Condition: A clean, homogeneous surface is essential for effective inhibitor adsorption. Contaminants like dirt, grease, or existing oxide layers can prevent the inhibitor from forming a protective film.[13]
-
Fluid Velocity/Flow: In dynamic systems, high flow rates can increase the corrosion rate and may physically remove the adsorbed inhibitor layer, reducing its effectiveness.[5]
Q3: My inhibitor shows low efficiency. What are the common causes and how can I troubleshoot this?
Low inhibition efficiency can stem from several issues. Use the following points as a troubleshooting checklist:
-
Insufficient Concentration: The inhibitor concentration may be below the critical level required to form a stable protective film. Passivating inhibitors, if used below their critical concentration, can sometimes even accelerate localized corrosion.[14]
-
Incompatibility with the Environment: The inhibitor may not be suitable for the specific pH, temperature, or chemical composition of your corrosive medium.[5]
-
Poor Adsorption: The inhibitor may not be adsorbing effectively onto the aluminum surface. This could be due to surface contamination or an inappropriate chemical structure of the inhibitor for the given conditions.[13]
-
Inhibitor Degradation: The inhibitor itself might be degrading over time due to temperature, chemical reactions, or microbial activity.
-
Incorrect Experimental Setup: Ensure that your experimental protocol is sound. For electrochemical measurements, check your cell setup, reference electrode calibration, and instrument settings.
Q4: How can I differentiate between anodic, cathodic, and mixed-type inhibitors?
Potentiodynamic polarization (PDP) is the primary technique used to classify inhibitors based on their mechanism of action.[4][7] By analyzing the polarization curve of aluminum in the corrosive medium with and without the inhibitor, you can determine its type:
-
Anodic Inhibitor: The inhibitor primarily shifts the corrosion potential (Ecorr) to more positive (noble) values. It acts by slowing down the anodic reaction (aluminum dissolution).[11]
-
Cathodic Inhibitor: The inhibitor shifts the Ecorr to more negative (active) values or shows a significant reduction in the cathodic current density. It works by hindering the cathodic reaction (e.g., oxygen reduction or hydrogen evolution).[15]
-
Mixed-Type Inhibitor: The inhibitor affects both the anodic and cathodic reactions, causing a decrease in the corrosion current density (Icorr) with minimal change in the corrosion potential (Ecorr).[3][7]
Q5: What is pitting corrosion and why is it a concern for aluminum?
Pitting corrosion is a localized form of corrosion that leads to the formation of small holes or "pits" in the metal.[12] It is a primary concern for aluminum because:
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Passivity Breakdown: It occurs when the naturally protective passive oxide layer on aluminum is locally breached, often by aggressive anions like chlorides.[11]
-
Unpredictability: The pits are often small and can be difficult to detect, but they can penetrate deep into the material, potentially leading to unexpected structural failure without significant weight loss.[12]
-
Autocatalytic Nature: The chemical environment inside a pit can become highly acidic, which accelerates the corrosion process locally.[16]
Certain inhibitors, such as surfactants or chromates (though their use is now restricted due to environmental concerns), have been shown to be effective in preventing the initiation of pitting corrosion.[11][17][18]
Troubleshooting Guides
Guide 1: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step |
| Surface Preparation Variability | Standardize your procedure for cleaning and polishing aluminum samples. Ensure all residues are removed before immersion.[13] |
| Electrode Placement | In electrochemical tests, maintain a consistent distance and geometry between the working, reference, and counter electrodes. |
| Solution Contamination | Use high-purity water and reagents. Ensure glassware is scrupulously clean to avoid introducing unintended aggressive ions. |
| Temperature Fluctuations | Use a water bath or thermostat to maintain a constant temperature throughout the experiment, as temperature significantly affects corrosion rates.[5] |
| Inhibitor Solution Instability | Prepare fresh inhibitor solutions for each experiment, especially for plant extracts or organic compounds that may degrade over time. |
Guide 2: Interpreting Electrochemical Data
| Observation | Potential Interpretation & Action |
| High Corrosion Current (Icorr) in PDP | Indicates a high corrosion rate. The inhibitor is not effective at the tested concentration. Try increasing the concentration or selecting a different inhibitor. |
| Low Charge Transfer Resistance (Rct) in EIS | A low Rct value corresponds to a high corrosion rate.[9] This confirms poor inhibitor performance. A good inhibitor will significantly increase the Rct value. |
| Noisy or Unstable Open Circuit Potential (OCP) | The system has not reached equilibrium before starting the measurement. Allow for a longer stabilization period (e.g., 1-2 hours) after immersing the sample.[9] |
| Inductive Loops in EIS Nyquist Plot | This can indicate the relaxation of adsorbed inhibitor molecules or the initiation of localized corrosion (pitting) on the surface. |
Data on Inhibitor Performance
The following tables summarize quantitative data on the performance of various inhibitors for aluminum corrosion.
Table 1: Performance of Inorganic Inhibitors on AA6061 Aluminum Alloy in 0.1 M NaCl [9]
| Inhibitor | Concentration | Corrosion Current (Icorr) (µA/cm²) | Polarization Resistance (Rp) (kΩ·cm²) | Charge Transfer Resistance (Rct) (kΩ·cm²) |
| None (Blank) | - | 1.8 ± 0.3 | 15 ± 4 | 12 |
| Na₂SiO₃ | Not Specified | 0.4 ± 0.1 | 73 ± 26 | 47 |
| Na₂SiO₃ / NH₄VO₃ | Not Specified | 0.005 ± 0.002 | 545 ± 133 | - |
| Na₂SiO₃ / MnSO₄·H₂O / NH₄VO₃ | Not Specified | - | - | 926 |
Table 2: Performance of Plant Extracts as Corrosion Inhibitors for Aluminum
| Inhibitor Extract | Medium | Max Concentration | Max Inhibition Efficiency (%) | Reference |
| Piper longum seed | 1 M NaOH | 400 mg/L | 94% | [19] |
| Gossypium hirsutum leaf | Alkaline | Not Specified | 97% | [19] |
| Henna leaves | 0-1 M NaOH | 20 g/L | 99.8% | [19] |
| Honey | 1.0 M HCl | 900 ppm | Effective | [20] |
| Mint | 1.0 M HCl | 900 ppm | Effective | [20] |
| Ilex paraguariensis | 0.1 M HCl | 0.248 g/L | ~70% | [21] |
Experimental Protocols
Protocol 1: Weight Loss Measurement (ASTM G31)[3]
This gravimetric method provides a straightforward evaluation of the average corrosion rate.
Methodology:
-
Sample Preparation: Cut aluminum coupons to a known surface area. Polish the surfaces with successively finer grades of abrasive paper, then degrease with acetone, rinse with distilled water, and dry.
-
Initial Weighing: Weigh each coupon accurately to four decimal places (W₁).
-
Immersion: Immerse the coupons completely in the corrosive solution (with and without the inhibitor at various concentrations) for a predetermined period (e.g., 24, 48, or 72 hours) at a constant temperature.
-
Cleaning: After immersion, remove the coupons. Clean them chemically (e.g., using a solution of nitric acid as per ASTM G1 standard) to remove corrosion products without attacking the base metal.
-
Final Weighing: Rinse, dry, and reweigh the coupons accurately (W₂).
-
Calculation:
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D)
-
ΔW = Weight Loss (W₁ - W₂) in grams
-
A = Surface Area in cm²
-
T = Immersion Time in hours
-
D = Density of Aluminum (e.g., 2.7 g/cm³)
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100
-
CR_blank = Corrosion Rate in the absence of inhibitor
-
CR_inh = Corrosion Rate in the presence of inhibitor
-
-
Protocol 2: Potentiodynamic Polarization (PDP) (ASTM G5, G59)[3]
This electrochemical technique provides rapid corrosion rate data and information on the inhibition mechanism.
Methodology:
-
Cell Setup: Use a standard three-electrode cell containing the corrosive solution. The aluminum sample is the working electrode (WE), a platinum wire or graphite rod is the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode is the reference electrode (RE).[9]
-
Stabilization: Immerse the electrodes in the solution and allow the Open Circuit Potential (OCP) to stabilize (typically 30-60 minutes).
-
Polarization Scan: Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow, constant scan rate (e.g., 0.167 mV/s).
-
Data Analysis (Tafel Extrapolation):
-
Plot the logarithm of the current density (log i) versus the applied potential (E).
-
Extrapolate the linear portions of the anodic and cathodic curves (Tafel regions) back to their intersection point.
-
The potential at the intersection is the Corrosion Potential (Ecorr), and the current density at this point is the Corrosion Current Density (Icorr).
-
-
Calculation:
-
Inhibition Efficiency (IE%): IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100
-
Icorr_blank = Corrosion current density without inhibitor
-
Icorr_inh = Corrosion current density with inhibitor
-
-
Protocol 3: Electrochemical Impedance Spectroscopy (EIS) (ASTM G106)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film.
Methodology:
-
Cell Setup & Stabilization: Use the same three-electrode setup as for PDP. Allow the system to stabilize at its OCP.
-
Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis:
-
The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
-
Model the data by fitting it to an appropriate electrical equivalent circuit (EEC). For simple systems, a Randles circuit is often used.
-
The key parameter obtained is the Charge Transfer Resistance (Rct), which is inversely proportional to the corrosion rate. A larger Rct value indicates better corrosion resistance.[9]
-
-
Calculation:
-
Inhibition Efficiency (IE%): IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100
-
Rct_blank = Charge transfer resistance without inhibitor
-
Rct_inh = Charge transfer resistance with inhibitor
-
-
Visualizations
Caption: A typical experimental workflow for evaluating aluminum corrosion inhibitors.
Caption: A decision tree for troubleshooting ineffective corrosion inhibition.
Caption: How inhibitors form a barrier to block corrosive reactions on the metal surface.
References
- 1. US4647429A - Corrosion inhibitors for aluminum - Google Patents [patents.google.com]
- 2. infinitalab.com [infinitalab.com]
- 3. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 4. dl.asminternational.org [dl.asminternational.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Green corrosion inhibitors for aluminium and its alloys: a review - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03944A [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Pitting Corrosion of Aluminum in Aqueous Solution with Low pH Containing Nitrate Ion and Its Inhibition Using Different Surfactants [article.sapub.org]
- 12. How to prevent pitting corrosion in your aluminium designs [shapesbyhydro.com]
- 13. additive-chem.com [additive-chem.com]
- 14. mypdh.engineer [mypdh.engineer]
- 15. uv.mx [uv.mx]
- 16. mdpi.com [mdpi.com]
- 17. content.ampp.org [content.ampp.org]
- 18. researchgate.net [researchgate.net]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
Validation & Comparative
comparative study of corrosion inhibition efficiency of different thiourea derivatives
Thiourea and its derivatives have garnered significant attention as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments.[1][2] Their efficacy stems from the presence of sulfur, nitrogen, and in some cases, oxygen atoms, which act as adsorption centers on the metal surface, forming a protective barrier against corrosive agents.[3][4] This guide provides a comparative study of the corrosion inhibition efficiency of different thiourea derivatives, supported by experimental data and detailed methodologies.
Mechanism of Inhibition
The primary mechanism of corrosion inhibition by thiourea derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can occur through:
-
Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: Covalent bonding between the heteroatoms (S, N, O) of the inhibitor and the metal atoms.[5]
The presence of lone pair electrons on the sulfur and nitrogen atoms, as well as pi-electrons in aromatic rings, facilitates the formation of a coordinate covalent bond with the vacant d-orbitals of the metal.[1] This adsorbed layer acts as a physical barrier, blocking the active sites for corrosion and hindering the electrochemical reactions of metal dissolution and hydrogen evolution.[1][5] The structure of the thiourea derivative, including the nature of substituent groups, plays a crucial role in its inhibition efficiency.[5][6]
Comparative Inhibition Efficiency of Thiourea Derivatives
The inhibition efficiency (IE) of various thiourea derivatives is influenced by factors such as their molecular structure, concentration, the nature of the corrosive medium, and temperature. The following table summarizes the inhibition efficiencies of several thiourea derivatives on mild steel in acidic media, as determined by various experimental techniques.
| Thiourea Derivative | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Measurement Technique | Reference |
| 1-phenyl-2-thiourea (PTU) | 1.0 M HCl | 5 x 10⁻³ M | 60 °C | 98.96 | Potentiodynamic Polarization | [5][6] |
| 1,3-diisopropyl-2-thiourea (ITU) | 1.0 M HCl | 5 x 10⁻³ M | 60 °C | 92.65 | Potentiodynamic Polarization | [5][6] |
| N-decanoyl-N'-4-pyridinethiourea (D3) | 0.1 M H₂SO₄ | 1 x 10⁻⁴ M | Not Specified | 63.9 | Linear Polarization Resistance | [3] |
| 1-[morpholin-4-yl(phenyl)methyl]thiourea (MPMT) | 0.5 M HCl | 1000 ppm | 323 K | 91.08 | Potentiodynamic Polarization | [7] |
| Bis thiourea phthalato nickel (II) complex (PTUNi) | 0.1 M HCl | 3 ppm | 298 K | 95.23 | Not Specified | [8] |
| N-(6-methylpyridin-2-ylcarbamothioyl)benzamide | HCl media | Not Specified | Not Specified | 81 | Electrochemical Techniques | [9] |
| 1-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiourea (MPPMT) | 0.5 M H₂SO₄ | Not Specified | 303 K | Increased with concentration | Electrochemical Impedance Spectroscopy | [4] |
| 1-[(4-ethylpiperazin-1-yl)(phenyl)methyl]thiourea (EPMT) | 0.5 M H₂SO₄ | Not Specified | 303 K | Increased with concentration | Electrochemical Impedance Spectroscopy | [4] |
Experimental Protocols
The evaluation of corrosion inhibition efficiency of thiourea derivatives typically involves a combination of gravimetric and electrochemical methods.
Gravimetric Method (Weight Loss)
This is a simple and widely used method to determine the corrosion rate.
-
Specimen Preparation: Mild steel coupons of known dimensions are abraded with different grades of emery paper, degreased with acetone, washed with distilled water, and dried.
-
Immersion Test: The pre-weighed specimens are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specific temperature for a defined period.
-
Corrosion Rate Calculation: After the immersion period, the specimens are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE).
-
Inhibition Efficiency (%IE) = [(CR_blank - CR_inh) / CR_blank] x 100
-
Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
-
Electrochemical Methods
Electrochemical techniques provide faster results and offer insights into the corrosion mechanism.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (mild steel specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).
-
Potentiodynamic Polarization (PDP): The potential of the working electrode is scanned over a range, and the resulting current is measured. This provides information on the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). The inhibition efficiency is calculated from the corrosion current densities with and without the inhibitor.
-
Inhibition Efficiency (%IE) = [(icorr_blank - icorr_inh) / icorr_blank] x 100
-
-
Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied to the working electrode at the open circuit potential over a range of frequencies. The impedance data is analyzed using Nyquist and Bode plots to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value in the presence of the inhibitor indicates better corrosion protection.
-
Inhibition Efficiency (%IE) = [(Rct_inh - Rct_blank) / Rct_inh] x 100
-
Experimental Workflow for Corrosion Inhibition Study
The following diagram illustrates a typical workflow for evaluating the corrosion inhibition efficiency of thiourea derivatives.
Caption: A generalized workflow for the synthesis, testing, and analysis of thiourea derivatives as corrosion inhibitors.
Conclusion
Thiourea derivatives have demonstrated significant potential as effective corrosion inhibitors for various metals, particularly in acidic media. Their performance is dictated by their molecular structure, which influences their ability to adsorb onto the metal surface and form a protective film. The selection of a suitable thiourea derivative for a specific application requires a comprehensive evaluation of its inhibition efficiency under relevant operational conditions. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, enabling researchers and professionals to make informed decisions in the development and application of corrosion mitigation strategies.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. content.ampp.org [content.ampp.org]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. materials.international [materials.international]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. researchgate.net [researchgate.net]
validation of a new analytical method for thiourea detection in water samples
Thiourea, a compound with significant applications in industries ranging from agriculture to manufacturing, is also recognized as a potential environmental contaminant and carcinogen.[1][2][3] Its presence in water sources necessitates sensitive and reliable detection methods. This guide provides a comparative overview of common analytical techniques for the determination of thiourea in water samples, tailored for researchers, scientists, and drug development professionals.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for thiourea detection hinges on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the performance of various techniques based on experimental data from recent studies.
| Method Type | Specific Technique | Limit of Detection (LOD) | Linear Range | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Spectrophotometry | Catalytic Kinetic Spectrophotometry | 0.020 µg/mL | 0.10 - 6.0 µg/mL | - | 1.1 - 2.3 | [4] |
| Colorimetric (Gold Nanoparticles) | 2.14 nM | 5 - 350 nM | - | - | [1][5] | |
| Colorimetric (Peroxidase-like activity) | 9.57 nmol L−1 | 10 nmol L−1 to 10 μmol L−1 | - | - | [6] | |
| Chromatography | HPLC-UV | 2 µg/L | - | - | - | [7][8] |
| HPLC-UV | 50 µg/L | 50 - 1000 µg/L | - | - | [3] | |
| UPLC-PDA | - | - | - | - | ||
| Electrochemical | Differential Pulse Voltammetry (DPV) | 23.03 ± 1.15 µM | 0.15 - 1.20 mM | - | - | [9][10] |
| Cathodic Stripping Voltammetry (CSV) | µg/L range | - | - | - | [11] | |
| Amperometry (ZnS-based sensor) | 8.5 nM | - | - | - | [12] | |
| Voltammetry (Copper Oxide-Copper Electrode) | - | 1 - 7 mM | 97 | 3.5 | [13] | |
| Voltammetry (Ag Nanoparticles GCE) | - | - | 98.4 - 103.5 | 2.2 | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are protocols for three distinct and widely used techniques.
1. Spectrophotometric Method: Catalytic-Kinetic Determination
This method is based on the inhibitory effect of thiourea on the rate of a chemical reaction, which is monitored spectrophotometrically.[4]
-
Reagents:
-
Standard thiourea stock solution
-
Sulfuric acid (H₂SO₄)
-
Meta Cresol Purple (MCP) indicator
-
Potassium bromate (KBrO₃)
-
Potassium bromide (KBr)
-
All solutions prepared in ultrapure water.
-
-
Instrumentation:
-
UV-Vis Spectrophotometer with a thermostated cell holder.
-
-
Procedure:
-
Transfer appropriate volumes of sulfuric acid, MCP, and KBr solutions into the spectrophotometer cell.
-
Add the sample solution containing thiourea.
-
Initiate the reaction by adding the KBrO₃ solution.
-
Monitor the change in absorbance at a specific wavelength (e.g., 525 nm) over time.[4]
-
The induction period, which is the time taken for the absorbance to start changing, is directly proportional to the thiourea concentration.
-
A calibration curve is constructed by plotting the induction period against known thiourea concentrations.
-
2. High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust technique for the separation and quantification of thiourea in complex matrices.[7][8]
-
Instrumentation:
-
HPLC system equipped with a UV detector.
-
C18 analytical column.
-
-
Chromatographic Conditions:
-
Procedure:
-
Prepare a stock solution of thiourea and create a series of calibration standards by dilution.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
Inject the standards and samples into the HPLC system.
-
Identify the thiourea peak based on its retention time (approximately 1.35 min under these conditions).[7]
-
Quantify the thiourea concentration by comparing the peak area of the sample to the calibration curve.
-
3. Electrochemical Method: Differential Pulse Voltammetry (DPV)
Electrochemical sensors offer high sensitivity and are suitable for in-field analysis. This protocol describes the use of a modified glassy carbon electrode (GCE).[9][10]
-
Reagents:
-
Phosphate buffer solution (pH 7.0).
-
Thiourea standard solutions.
-
Materials for electrode modification (e.g., CuO/ZnO nanospikes and Nafion).[9]
-
-
Instrumentation:
-
Potentiostat/Galvanostat with a three-electrode cell (working, reference, and counter electrodes).
-
Modified Glassy Carbon Electrode (GCE) as the working electrode.
-
-
Procedure:
-
Prepare the modified GCE according to the specific modification protocol.
-
Place the three electrodes in an electrochemical cell containing the phosphate buffer solution.
-
Add a known volume of the thiourea sample to the cell.
-
Record the differential pulse voltammogram over a defined potential range.
-
The peak current in the voltammogram is proportional to the concentration of thiourea.
-
A calibration curve is generated by plotting the peak current against a series of standard thiourea concentrations.
-
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the detection of thiourea in a water sample using an instrumental analytical method.
Caption: Generalized workflow for thiourea analysis in water samples.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. osha.gov [osha.gov]
- 3. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A colorimetric sensor for detecting thiourea based on inhibiting peroxidase-like activity of gold–platinum nanoparticles - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sensitive Detection of Thiourea Hazardous Toxin with Sandwich-Type Nafion/CuO/ZnO Nanospikes/Glassy Carbon Composite Electrodes [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. metrohm.com [metrohm.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
The Double-Edged Sword: Unpacking the Biological Activity of Mono- versus Di-Substituted Thioureas
A Comparative Guide for Researchers and Drug Development Professionals
Thiourea and its derivatives have long been a focal point in medicinal chemistry, exhibiting a broad spectrum of biological activities. A key determinant of their potency and selectivity lies in the substitution pattern at their nitrogen atoms. This guide provides a comparative analysis of mono- and di-substituted thioureas, offering insights into their relative performance in antimicrobial, anticancer, and enzyme inhibitory assays, supported by experimental data and detailed protocols.
At a Glance: Mono- vs. Di-Substituted Thioureas
Generally, the substitution pattern on the thiourea core significantly influences the molecule's biological efficacy. While mono-substituted thioureas can exhibit potent activity, di-substituted derivatives often demonstrate enhanced performance, which can be attributed to increased lipophilicity, altered electronic properties, and the potential for more extensive interactions with biological targets.
Comparative Biological Activity: A Data-Driven Overview
The following tables summarize quantitative data from various studies, highlighting the differences in biological activity between mono- and di-substituted thioureas.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound Type | Compound/Substituents | Target Organism | MIC (µg/mL) | Citation |
| Mono-substituted | Aliphatic thioureas | M. tuberculosis | >50 | |
| Di-substituted | Pyridylthiourea | M. tuberculosis | <10 | |
| Di-substituted | Benzoylthioureas | B. subtilis | 3.1 - 6.3 | |
| Di-substituted | Phenylthioureas | B. subtilis | Generally higher than benzoylthioureas | |
| Di-substituted | TD4 | MRSA | 2 |
Observation: Di-substituted thioureas, particularly those with aromatic or heterocyclic moieties, tend to exhibit lower MIC values, indicating greater potency against various bacterial strains compared to their mono-substituted or aliphatic counterparts. For instance, a disubstituted pyridylthiourea showed significantly better activity against M. tuberculosis than its mono-substituted version.
Table 2: Anticancer Activity (Half-maximal Inhibitory Concentration - IC50)
| Compound Type | Compound/Substituents | Cancer Cell Line | IC50 (µM) | Citation |
| Di-substituted | 1-aryl-3-(pyridin-2-yl) thiourea | MCF-7 | 1.3 | |
| Di-substituted | 1-aryl-3-(pyridin-2-yl) thiourea | SkBR3 | 0.7 | |
| Di-substituted | Diarylthiourea | MCF-7 | 338.33 | |
| Di-substituted | 3,4-dichloro-phenyl substituted | SW480 | 1.5 - 8.9 | |
| Di-substituted | 4-CF3-phenyl substituted | SW480 | 1.5 - 8.9 |
Observation: Di-substituted thioureas have demonstrated significant cytotoxic effects against various cancer cell lines. The nature and position of the substituents on the aryl rings play a crucial role in determining the anticancer potency. For example, the presence of electron-withdrawing groups can enhance activity.
Table 3: Enzyme Inhibition (Half-maximal Inhibitory Concentration - IC50)
| Compound Type | Target Enzyme | Compound/Substituents | IC50 (µM) | Citation |
| Mono-substituted | Urease | N-monoarylacetothiourea (b19) | 0.16 | |
| Di-substituted | Urease | UP-1 | 1.55 | |
| Di-substituted | Acetylcholinesterase | 1-(3-chlorophenyl)-3-cyclohexylthiourea | 50 (µg/mL) | |
| Di-substituted | Butyrylcholinesterase | 1-(3-chlorophenyl)-3-cyclohexylthiourea | 60 (µg/mL) |
Observation: Both mono- and di-substituted thioureas can be potent enzyme inhibitors. In the case of urease inhibition, a specific mono-substituted derivative showed exceptionally high potency. This highlights that while di-substitution is a common strategy for enhancing activity, thoughtfully designed mono-substituted compounds can also be highly effective.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The thiourea derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells containing only the medium and the inoculum (positive control) and medium only (negative control) are also included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the thiourea derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved by adding 130 µL of a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The plate is shaken for 15 minutes to ensure complete dissolution of the formazan crystals, and the absorbance is measured at a wavelength of 492 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The biological activities of thiourea derivatives are underpinned by their interactions with specific molecular targets and pathways. The following diagrams, generated using the DOT language, illustrate some of these mechanisms and experimental workflows.
Caption: Proposed mechanism of antimicrobial action for thiourea derivatives.
Caption: Inhibition of the RAS-RAF-MAPK signaling pathway by thiourea derivatives.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
The biological activity of thiourea derivatives is profoundly influenced by the nature and number of substituents on their nitrogen atoms. The presented data suggests that di-substituted thioureas often exhibit superior antimicrobial and anticancer activities compared to their mono-substituted counterparts. However, the remarkable potency of certain mono-substituted thioureas as enzyme inhibitors underscores the importance of specific structural features over general substitution patterns. For researchers and drug development professionals, these findings highlight the vast potential of both mono- and di-substituted thioureas as scaffolds for the design of novel therapeutic agents. Further exploration of structure-activity relationships, guided by robust experimental data, will be crucial in unlocking the full therapeutic potential of this versatile class of compounds.
spectroscopic comparison of thiourea ligands and their metal complexes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of thiourea ligands and their metal complexes. It includes supporting experimental data, detailed protocols, and visual representations of experimental workflows and biological signaling pathways.
Thiourea and its derivatives are a versatile class of ligands in coordination chemistry, capable of coordinating to metal ions through their sulfur and nitrogen donor atoms.[1] The resulting metal complexes exhibit a wide range of applications, from catalysis to medicinal chemistry, including promising anticancer and antimicrobial activities.[2][3] Understanding the coordination behavior and electronic properties of these complexes is crucial for designing new compounds with tailored functionalities. Spectroscopic techniques such as Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for elucidating the structural and electronic features of both the free ligands and their metal complexes. This guide offers a comparative analysis of these spectroscopic methods in the context of thiourea chemistry.
Comparative Spectroscopic Data
The coordination of a thiourea ligand to a metal center induces significant changes in its spectroscopic signatures. These changes provide valuable information about the mode of coordination and the nature of the metal-ligand bond. The following tables summarize key spectroscopic data for representative thiourea ligands and their metal complexes, compiled from the literature.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the coordination mode of thiourea ligands. The most diagnostic vibrational band is that of the C=S stretching frequency, which typically shifts upon coordination. A decrease in the C=S stretching frequency is indicative of the sulfur atom's involvement in bonding with the metal.[4] Concurrently, an increase in the C-N stretching frequency is often observed, suggesting an increase in the double bond character of the C-N bond upon complexation.[4]
| Compound/Complex | ν(C=S) (cm⁻¹) | ν(C-N) (cm⁻¹) | ν(M-S) (cm⁻¹) | Reference |
| Thiourea (tu) | ~1415, ~730 | ~1470 | - | [5] |
| [Pt(tu)₄]Cl₂ | - | 1592 | - | [4] |
| [Pd(tu)₄]Cl₂ | - | 1577 | - | [4] |
| N-Phenylmorpholine-4-carbothioamide (HPMCT) | 707 | 1269-1303 | - | [1] |
| [PdCl₂(HPMCT)₂] | 665-696 | 1265-1274 | - | [1] |
| [PtCl₂(HPMCT)₂] | 665-696 | 1265-1274 | - | [1] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the thiourea ligands and their metal complexes. Thiourea ligands typically exhibit intense absorption bands in the UV region corresponding to π→π* and n→π* transitions.[6] Upon complexation, new bands may appear, often in the visible region, which are attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions.[7] The position and intensity of these bands are sensitive to the nature of the metal ion, its oxidation state, and the coordination geometry.
| Compound/Complex | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment | Reference |
| Thiourea | 236, 280 | - | n→σ, n→π | [1] |
| [CrCl(NH₃)₅]²⁺ | 250-275, 400, 575 | - | Charge Transfer, d-d | [6] |
| N-Phenylmorpholine-4-carbothioamide (HPMCT) | - | - | - | [1] |
| [PdCl₂(HPMCT)₂] | - | - | - | [1] |
| [PtCl₂(HPMCT)₂] | - | - | - | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for characterizing the structure of thiourea ligands and their complexes in solution. The chemical shifts of the N-H protons and the C=S carbon are particularly informative. Upon coordination to a metal, the N-H proton signals may shift downfield, indicating a decrease in electron density on the nitrogen atom.[1] The ¹³C signal of the thiocarbonyl group (C=S) also experiences a shift upon coordination, which can be either upfield or downfield depending on the nature of the metal-ligand interaction.[4]
| Compound/Complex | δ(¹H, N-H) (ppm) | δ(¹³C, C=S) (ppm) | Solvent | Reference |
| Thiourea | ~7.2 | 181.95 | DMSO-d₆ | [8] |
| N-Phenylmorpholine-4-carbothioamide (HPMCT) | 9.29 | ~175 | CDCl₃ | [1] |
| [PdCl₂(HPMCT)₂] | 10.28 | 174.80-177.31 | DMSO-d₆ | [1] |
| [PtCl₂(HPMCT)₂] | 9.59 | 174.80-177.31 | DMSO-d₆ | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and characterization of thiourea ligands and their metal complexes.
General Synthesis of N,N'-Disubstituted Thiourea Ligands
A common method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an amine with an isothiocyanate.
Materials:
-
Primary or secondary amine
-
Isothiocyanate derivative
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, or ethanol)
-
Stirring apparatus
-
Standard glassware
Procedure:
-
Dissolve the amine (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add the isothiocyanate (1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for the specified time (typically ranging from a few hours to overnight).[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting solid is then purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield the pure thiourea ligand.[9]
General Synthesis of Thiourea Metal Complexes
Thiourea complexes are generally synthesized by reacting the thiourea ligand with a suitable metal salt in an appropriate solvent.
Materials:
-
Thiourea ligand
-
Metal salt (e.g., chloride, nitrate, or perchlorate salt of the desired metal)
-
Solvent (e.g., ethanol, methanol, acetonitrile, or water)[10]
-
Stirring and reflux apparatus
-
Standard glassware
Procedure:
-
Dissolve the thiourea ligand (typically 2 equivalents) in the chosen solvent in a round-bottom flask.[10]
-
In a separate flask, dissolve the metal salt (1 equivalent) in the same or a compatible solvent.
-
Add the metal salt solution to the ligand solution dropwise with constant stirring.
-
The reaction mixture may be stirred at room temperature or refluxed for a period of time to ensure complete reaction.[10]
-
The formation of a precipitate often indicates the formation of the complex.
-
After cooling to room temperature, the solid complex is collected by filtration, washed with the solvent and a non-polar solvent like diethyl ether or hexane, and then dried in vacuo.[10]
Spectroscopic Characterization
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet of the sample by grinding a small amount of the compound with dry KBr and pressing it into a transparent disk.
-
Alternatively, for air-sensitive or unstable compounds, prepare a Nujol mull by grinding the sample with a drop of Nujol oil between two salt plates (e.g., NaCl or KBr).[11]
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.[4]
UV-Visible (UV-Vis) Spectroscopy:
-
Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, DMSO, or water) of a known concentration.[12]
-
Use a quartz cuvette with a standard path length (typically 1 cm).
-
Record the absorption spectrum using a UV-Vis spectrophotometer over a specific wavelength range (e.g., 200-800 nm).[6]
-
A solvent blank should be recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Transfer the solution to an NMR tube.
-
Record the ¹H and ¹³C NMR spectra using an NMR spectrometer.[13]
-
The chemical shifts are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).
Visualizing Experimental and Biological Processes
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of thiourea metal complexes.
Caption: Experimental workflow from synthesis to spectroscopic analysis.
Anticancer Signaling Pathway of a Gold(I)-Thiourea Complex
Certain gold(I)-thiourea complexes have demonstrated significant anticancer activity by inducing apoptosis through a ROS-dependent mitochondrial pathway.[2]
Caption: Apoptosis induction by a Au(I)-thiourea complex.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, characterization, and antitumor properties of Au(i)–thiourea complexes - Metallomics (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bpchalihacollege.org.in [bpchalihacollege.org.in]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. isca.in [isca.in]
- 11. scispace.com [scispace.com]
- 12. ijpras.com [ijpras.com]
- 13. researchgate.net [researchgate.net]
Unveiling the Antioxidant Potential of Novel Thiourea Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents to combat oxidative stress-induced pathologies has brought thiourea derivatives into the scientific spotlight. These versatile compounds, characterized by a central thiocarbonyl group flanked by nitrogen atoms, have demonstrated significant antioxidant capabilities. This guide provides a comprehensive comparison of the antioxidant potential of various novel thiourea derivatives, supported by experimental data and detailed methodologies, to aid researchers in the evaluation and development of this promising class of molecules.
Comparative Antioxidant Activity of Thiourea Derivatives
The antioxidant capacity of thiourea derivatives is primarily attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing reactive oxygen species (ROS). The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are widely employed to evaluate this radical scavenging activity. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher antioxidant potency.
Below is a summary of the reported antioxidant activities of selected thiourea derivatives from recent studies. For a standardized comparison, all IC50 values have been converted to micromolar (µM).
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference(s) |
| 1,3-diphenyl-2-thiourea (DPTU) | 710 ± 1 | 44 ± 1 | [1][2] |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | 11000 ± 15 | 2400 ± 21 | [1][2] |
| 1,3-bis(3,4-dichlorophenyl)thiourea | 112.5 (as 45 µg/mL) | 130 (as 52 µg/mL) | [3] |
| N-(4-methoxyphenyl)-N'-(4-methoxybenzoyl)thiourea (Compound 29) | 14.4 (as 5.8 µg/mL) | Not Reported | [3] |
| N-(4-chlorophenyl)-N'-(4-methoxybenzoyl)thiourea (Compound 27) | 105.75 (as 42.3 µg/mL) | Not Reported | [3] |
| N-(phenyl)-N'-(4-methoxybenzoyl)thiourea (Compound 24) | 112.5 (as 45 µg/mL) | Not Reported | [3] |
| Ascorbic Acid (Standard) | -83.05 (as -33.22 µg/mL) | Not Reported | [3] |
Note: The IC50 values for some compounds were originally reported in µg/mL and have been converted to µM for comparison, with the original value provided in parentheses. A direct numerical comparison should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocols
Accurate and reproducible experimental design is paramount in evaluating the antioxidant potential of novel compounds. The following sections detail the methodologies for the most commonly employed antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable free radical DPPH• by an antioxidant. The purple DPPH• solution becomes colorless or pale yellow upon reduction, and the change in absorbance is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH• Solution: Prepare a 0.1 mM solution of DPPH• in methanol.
-
Reaction Mixture: In a 96-well plate or a cuvette, add a specific volume of the thiourea derivative solution (at various concentrations) to the DPPH• solution. A typical ratio is 1:2 (sample:DPPH•).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing methanol instead of the sample is also measured.
-
Calculation of Scavenging Activity: The percentage of DPPH• radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control (DPPH• solution without the sample) and A_sample is the absorbance of the reaction mixture.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the thiourea derivative.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The blue-green ABTS•+ solution is decolorized in the presence of an antioxidant, and the change in absorbance is monitored.
Procedure:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add a specific volume of the thiourea derivative solution (at various concentrations) to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 734 nm.
-
Calculation of Scavenging Activity and IC50: The calculations are performed similarly to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which results in the formation of an intense blue-colored complex.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Reaction Mixture: Add a small volume of the thiourea derivative solution to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation of Antioxidant Power: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a known standard, typically FeSO₄ or Trolox. The results are often expressed as Fe²⁺ equivalents or Trolox equivalents.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for evaluating the antioxidant potential of novel thiourea derivatives.
A plausible mechanism for the antioxidant effect of thiourea derivatives at the cellular level involves the modulation of the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. However, electrophilic compounds can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The thiocarbonyl group in thiourea derivatives can act as a soft electrophile, potentially interacting with Keap1. Once released, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of various antioxidant and cytoprotective genes.
Caption: Proposed Keap1-Nrf2 signaling pathway modulation by thiourea derivatives.
This guide serves as a foundational resource for researchers exploring the antioxidant properties of novel thiourea derivatives. The provided data and protocols offer a starting point for comparative analysis and further investigation into the therapeutic potential of this versatile class of compounds. The visualization of the experimental workflow and a plausible signaling pathway aims to facilitate a deeper understanding of the evaluation process and the potential mechanisms of action.
References
Cross-Validation of Experimental and Theoretical Studies on Thiourea Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental and theoretical approaches used to evaluate thiourea-based inhibitors. By presenting quantitative data, detailed methodologies, and logical workflows, this document aims to facilitate a deeper understanding of the cross-validation process essential for the development of potent and effective thiourea inhibitors.
Data Presentation: Quantitative Comparison of Thiourea Inhibitors
The following table summarizes the performance of various thiourea derivatives as reported in recent studies. The data highlights the inhibition efficiencies and concentrations under different experimental conditions.
| Thiourea Derivative | Application | Experimental Method | Concentration | Inhibition Efficiency (%) | Theoretical Method | Reference |
| 1-phenyl-2-thiourea (PTU) | Corrosion Inhibition | Potentiodynamic Polarization (PDP) | 5 x 10⁻³ M | 98.96 | Quantum Chemical Calculations, Monte Carlo Simulations | [1][2] |
| 1,3-diisopropyl-2-thiourea (ITU) | Corrosion Inhibition | Potentiodynamic Polarization (PDP) | 5 x 10⁻³ M | 92.65 | Quantum Chemical Calculations, Monte Carlo Simulations | [1][2] |
| Dibutyl thiourea | Corrosion Inhibition | Weight Loss, Polarization, EIS | Not Specified | "Extraordinary inhibition effect" | Density Functional Theory (DFT) | [3][4] |
| 1-[morpholin-4-yl(phenyl)methyl]thiourea (MPMT) | Corrosion Inhibition | PDP & EIS | 1000 ppm | 91.08 (PDP), 91.2 (EIS) | Density Functional Theory (DFT) | [5] |
| 1-phenyl-3-pyridin-4-ylmethyl-thiourea (PPMTU) | Corrosion Inhibition | Weight Loss, Tafel | 90 µM | 99 (Weight Loss), 98 (Tafel) | Computational Methods | [5] |
| N-naphthyl-N′-phenylthiourea | Corrosion Inhibition | Not Specified | 2.0 x 10⁻⁴ M | 96.0 | Not Specified | [6] |
| 1-(2-pyridyl)-2-thiourea | Corrosion Inhibition | Not Specified | 4.0 x 10⁻⁴ M | 93.6 | Not Specified | [6] |
| (E)-9 Derivative | E. coli β-glucuronidase Inhibition | Bioassay | IC₅₀ = 2.68 µM | - | Molecular Docking | [7][8] |
| Tryptamine Derivative 14 | Urease Inhibition | In vitro assay | IC₅₀ = 11.4 ± 0.4 µM | - | Molecular Docking | [9] |
| Tryptamine Derivative 16 | Urease Inhibition | In vitro assay | IC₅₀ = 13.7 ± 0.9 µM | - | Molecular Docking | [9] |
Experimental and Theoretical Protocols
A robust cross-validation framework relies on the synergy between experimental observations and theoretical predictions. The following sections detail the common methodologies employed in the study of thiourea inhibitors.
1. Electrochemical Corrosion Inhibition Studies:
-
Potentiodynamic Polarization (PDP): This technique involves scanning the potential of a working electrode (e.g., mild steel) from a cathodic to an anodic potential at a slow scan rate (e.g., 1mV/s) in a corrosive medium (e.g., 1M HCl) with and without the inhibitor.[3] The resulting polarization curves are used to determine the corrosion potential (Ecorr) and corrosion current density (icorr), from which the inhibition efficiency is calculated. The presence of inhibitors like 1-phenyl-2-thiourea (PTU) and 1,3-diisopropyl-2-thiourea (ITU) has been shown to reduce both cathodic and anodic currents.[1][2]
-
Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed at the corrosion potential over a wide frequency range (e.g., 10⁵ Hz to 10⁻¹ Hz) with a small amplitude AC signal (e.g., 10mV).[3] The data, often presented as Nyquist plots, provides information about the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film on the metal surface.[2]
-
Weight Loss Method: This gravimetric method involves immersing a pre-weighed metal specimen in a corrosive solution with and without the inhibitor for a specified period. The weight loss is then measured, and the corrosion rate and inhibition efficiency are calculated.[3]
2. Enzyme Inhibition Assays:
-
Urease Inhibition Assay: The inhibitory activity of thiourea derivatives against urease is often determined by measuring the amount of ammonia produced using the indophenol method. The reaction mixture typically contains the enzyme, buffer, the test compound, and urea. The absorbance is measured spectrophotometrically, and the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated.[9][10]
-
β-Glucuronidase Inhibition Assay: The inhibitory effect on β-glucuronidase can be assessed by monitoring the hydrolysis of a substrate like p-nitrophenyl-β-D-glucuronide. The amount of p-nitrophenol released is quantified by measuring the absorbance at a specific wavelength. IC₅₀ values are then determined to quantify the inhibitor's potency.[7][8]
1. Quantum Chemical Calculations:
-
Density Functional Theory (DFT): DFT is a computational method used to investigate the electronic structure of molecules.[3][4] Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), dipole moment, and Mulliken atomic charges are calculated.[11] A higher EHOMO value suggests a greater tendency to donate electrons, while a lower ELUMO value indicates a higher tendency to accept electrons. These parameters help in understanding the adsorption mechanism of the inhibitor on a metal surface.[12]
-
Semi-empirical Methods (AM1, PM3): These are less computationally intensive methods used to establish a relationship between the inhibition efficiency and molecular properties like dipole moment and orbital energies.[11]
2. Molecular Dynamics and Simulation:
-
Monte Carlo Simulations: This method is used to study the adsorption of inhibitor molecules on a metal surface. It helps in finding the most stable adsorption configuration and calculating the adsorption energy.[1][2]
-
Molecular Docking: In the context of enzyme inhibition, molecular docking is used to predict the binding mode of a thiourea derivative within the active site of the target enzyme.[7][8] This provides insights into the interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity.[13]
Visualization of the Cross-Validation Workflow
The following diagrams illustrate the logical flow and relationships in the cross-validation of experimental and theoretical studies on thiourea inhibitors.
Caption: Workflow for cross-validating experimental and theoretical studies.
Caption: Mechanism of thiourea-based corrosion inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.ampp.org [content.ampp.org]
- 4. onepetro.org [onepetro.org]
- 5. researchgate.net [researchgate.net]
- 6. Pivotal Role of Heteroatoms in Improving the Corrosion Inhibition Ability of Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. jchemlett.com [jchemlett.com]
- 13. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Synthesized Thiourea Derivatives Demonstrate Superior Inhibitory Potential Over Commercial Alternatives in Key Enzymatic Pathways
A comprehensive analysis of recently synthesized thiourea-based inhibitors reveals their enhanced efficacy and potential as next-generation therapeutic agents. Comparative studies showcase that these novel compounds frequently exhibit lower IC50 values and greater potency against critical enzymes such as urease, carbonic anhydrase, and cholinesterases when benchmarked against commercially available inhibitors.
Researchers and drug development professionals are increasingly turning their attention to the versatile thiourea scaffold due to its significant therapeutic potential across a range of diseases. Newly designed and synthesized thiourea derivatives are showing promising results in preclinical studies, often outperforming established commercial drugs. This guide provides an objective comparison of the performance of these synthesized inhibitors with their commercial counterparts, supported by experimental data and detailed protocols.
Performance Comparison of Thiourea Inhibitors
The inhibitory activities of various synthesized thiourea derivatives have been evaluated against several key enzymes and compared with standard commercial inhibitors. The data, summarized in the tables below, highlight the potential of these novel compounds in terms of their half-maximal inhibitory concentration (IC50).
Table 1: Urease Inhibition
| Compound | Target | IC50 (µM) | Commercial Alternative | IC50 (µM) | Reference |
| Synthesized Thiourea (b19) | H. pylori Urease | 0.16 ± 0.05 | Acetohydroxamic acid (AHA) | 27.2 ± 1.2 | [1][2] |
| Synthesized Thiourea (UP-1) | Jack Bean Urease | 1.55 ± 0.0288 | Thiourea | 0.97 ± 0.0371 | [3] |
| Synthesized Thiourea (LaSMMed 42) | C. ensiformis Urease | Comparable to Thiourea | Thiourea | 84% inhibition | [4] |
| Dipeptide Conjugate (23) | Jack Bean Urease | 2 | Thiourea | 21.0 ± 0.11 | [5] |
Table 2: Carbonic Anhydrase Inhibition
| Compound | Target | IC50 (µM) | Commercial Alternative | IC50 (µM) | Reference |
| Synthesized Amide (9) | hCA-II | 0.18 ± 0.05 | Acetazolamide (AAZ) | 1.08 | [6][7] |
| Synthesized Amide (11) | hCA-IX | 0.17 ± 0.05 | Acetazolamide (AAZ) | Not specified | [6] |
| Synthesized Amide (12) | hCA-XII | 0.58 ± 0.05 | Acetazolamide (AAZ) | Not specified | [6] |
Table 3: Cholinesterase Inhibition
| Compound | Target | IC50 (µg/mL) | Commercial Alternative | IC50 (µg/mL) | Reference |
| Synthesized Thiourea (3) | AChE | 50 | Galantamine | 15 | [8] |
| Synthesized Thiourea (3) | BChE | 60 | Galantamine | 15 | [8] |
| Synthesized Thiourea (4) | AChE | 58 | Galantamine | 15 | [8] |
| Synthesized Thiourea (4) | BChE | 63 | Galantamine | 15 | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the performance comparison of thiourea inhibitors.
Urease Inhibition Assay (Indophenol Method)
This method determines urease activity by measuring the production of ammonia.
-
Preparation of Solutions:
-
Urea solution (100 mM) in phosphate buffer.
-
Jack bean or H. pylori urease enzyme solution (10 U).
-
Test compounds dissolved in a suitable solvent.
-
Phenol reagent (1% w/v phenol and 0.005% w/v sodium nitroprusside).
-
Alkali reagent (0.5% w/v NaOH and 0.1% active chloride NaOCl).
-
-
Assay Procedure:
-
In a 96-well plate, 25 µL of the enzyme solution is mixed with 5 µL of the test compound at various concentrations.
-
55 µL of the urea-containing buffer is added to the mixture.
-
Following incubation, 45-50 µL of phenol reagent and 50-70 µL of alkali reagent are added to each well.[2][5]
-
The plate is incubated for another 30-50 minutes at 37°C for color development.[2][5]
-
The absorbance is measured at 630 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100.
-
IC50 values are determined from a dose-response curve.
-
Cholinesterase Inhibition Assay (Ellman's Method)
This assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
-
Preparation of Solutions:
-
Phosphate buffer (0.1 M, pH 8.0).
-
AChE (from Electric eel) and BChE (from equine serum) solutions.
-
Test compounds at various concentrations.
-
Substrate solution (acetylthiocholine iodide for AChE or butyrylthiocholine chloride for BChE).
-
Ellman's reagent (DTNB).
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate.
-
The reaction mixture contains the enzyme, test compound, and phosphate buffer.
-
The reaction is initiated by the addition of the substrate and DTNB.
-
The hydrolysis of the substrate by the enzyme releases thiocholine, which reacts with DTNB to produce a yellow-colored compound.
-
The change in absorbance is monitored spectrophotometrically at a specific wavelength.
-
The percentage of inhibition is calculated, and IC50 values are determined.[8]
-
Visualizing a Key Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the process of evaluation, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: Urease inhibition signaling pathway.
Caption: Workflow for inhibitor evaluation.
References
- 1. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities [mdpi.com]
- 4. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Molecular Blueprint: A Comparative Guide to the Structural Elucidation of Synthesized Thiourea Compounds
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography as the definitive method for determining the molecular structure of novel thiourea derivatives, alongside complementary spectroscopic techniques. We present supporting experimental data, detailed protocols, and a clear workflow to guide your structural characterization process.
Thiourea and its derivatives are a versatile class of compounds with significant applications in medicinal chemistry and material science. The biological activity and physical properties of these molecules are intrinsically linked to their precise molecular geometry, including bond lengths, bond angles, and conformational orientations. Therefore, rigorous structural confirmation after synthesis is a critical step in their development and application.
X-ray Crystallography: The Gold Standard for Structural Confirmation
Single-crystal X-ray diffraction is the most powerful and widely used technique for determining the absolute three-dimensional structure of crystalline compounds, including thiourea derivatives.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal of the synthesized compound, researchers can generate a detailed electron density map, from which the precise positions of individual atoms can be determined. This method provides unambiguous quantitative data on bond lengths, bond angles, and the overall molecular conformation in the solid state.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the definitive molecular structure, other spectroscopic methods are essential for the initial characterization, confirmation of functional groups, and analysis of the compound's properties in solution. These techniques are often used in conjunction with X-ray crystallography to provide a comprehensive understanding of the synthesized thiourea derivative.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the connectivity of atoms in a molecule.[1] Chemical shifts, coupling constants, and integration of signals in the NMR spectrum provide detailed information about the chemical environment of each proton and carbon atom, allowing for the confirmation of the compound's carbon-hydrogen framework. While NMR provides valuable structural information in solution, it does not directly yield the precise bond lengths and angles that X-ray crystallography does.[4][5]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For thiourea derivatives, characteristic absorption bands for N-H, C=S, and C=O (in the case of acylthioureas) vibrations can confirm the successful synthesis of the target compound.[1][6]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to obtain information about its fragmentation pattern. This data helps to confirm the elemental composition and can provide clues about the molecule's structure.
Comparative Analysis of Experimental Data
The following tables present a comparison of quantitative data obtained from X-ray crystallography and other analytical methods for representative thiourea compounds.
Table 1: Comparison of Selected Bond Lengths (Å) and Bond Angles (°) for 1-Benzoyl-3-(4-methoxyphenyl)thiourea from Single-Crystal X-ray Diffraction and DFT Calculations. [1][3]
| Parameter | Bond/Angle | X-ray Diffraction Data | DFT Calculation Data |
| Bond Lengths (Å) | C=S | 1.685(2) | 1.678 |
| C=O | 1.223(2) | 1.220 | |
| C1-N1 | 1.378(3) | 1.385 | |
| C1-N2 | 1.391(3) | 1.401 | |
| Bond Angles (°) | N1-C1-N2 | 116.5(2) | 116.2 |
| C1-N1-C8 | 126.2(2) | 125.9 | |
| C1-N2-C9 | 128.9(2) | 129.3 |
Table 2: Spectroscopic Data for a Representative N,N'-disubstituted Thiourea Derivative.
| Analytical Technique | Parameter | Observed Value |
| ¹H NMR (DMSO-d₆, ppm) | δ(N-H) | 9.5 - 11.5 (broad singlet) |
| δ(Aromatic-H) | 7.0 - 8.0 (multiplet) | |
| ¹³C NMR (DMSO-d₆, ppm) | δ(C=S) | ~180 |
| δ(Aromatic-C) | 120 - 140 | |
| FT-IR (cm⁻¹) | ν(N-H) | 3100 - 3300 |
| ν(C=S) | 1200 - 1300 | |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ | Corresponds to the calculated molecular weight |
Experimental Workflow for Structural Confirmation
The process of confirming the molecular structure of a synthesized thiourea compound typically follows a logical progression from synthesis to definitive structural elucidation.
Caption: Workflow for the synthesis and structural confirmation of thiourea compounds.
Detailed Experimental Protocols
Synthesis of N,N'-disubstituted Thioureas (General Procedure)
A solution of an appropriate amine (1 mmol) in a suitable solvent such as acetone or acetonitrile is added dropwise to a solution of an isothiocyanate (1 mmol) in the same solvent. The reaction mixture is stirred at room temperature for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N,N'-disubstituted thiourea derivative.
Single-Crystal X-ray Diffraction
A high-quality single crystal of the synthesized thiourea compound with dimensions of approximately 0.1-0.3 mm is selected and mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 400 MHz for ¹H and 100 MHz for ¹³C. The synthesized thiourea compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and tetramethylsilane (TMS) is used as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm).
FT-IR Spectroscopy
The FT-IR spectrum of the synthesized thiourea derivative is recorded using a spectrometer in the range of 4000-400 cm⁻¹. The sample is prepared as a KBr pellet or analyzed as a thin film. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry
The mass spectrum is obtained using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI). The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion peak ([M+H]⁺ or [M+Na]⁺) is recorded to confirm the molecular weight of the compound.
Conclusion
The definitive confirmation of the molecular structure of synthesized thiourea compounds relies on the powerful technique of single-crystal X-ray crystallography. It provides precise and unambiguous data on the three-dimensional arrangement of atoms. However, a comprehensive structural elucidation is best achieved through a combination of analytical methods. NMR, FT-IR, and mass spectrometry serve as essential complementary techniques for initial characterization, verification of functional groups, and determination of molecular weight. By following a systematic workflow and employing these techniques in concert, researchers can confidently establish the molecular blueprint of their novel thiourea derivatives, paving the way for further investigation and application.
References
- 1. Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 2. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 5. people.bu.edu [people.bu.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of Thiourea Derivatives
Thiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The nuanced relationship between the chemical structure of these compounds and their therapeutic efficacy is a subject of intense investigation. This guide provides a comparative analysis of the structure-activity relationships (SAR) in different classes of thiourea derivatives, with a focus on their anticancer and enzyme inhibitory activities. By presenting quantitative data from key studies, detailing experimental protocols, and visualizing critical pathways and workflows, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to navigate this promising area of research.
Anticancer Activity of Thiourea Derivatives: A Comparative Analysis
Thiourea derivatives have demonstrated significant potential as anticancer agents, with numerous studies exploring their efficacy against various cancer cell lines. The structural modifications of the thiourea core have profound effects on their cytotoxic activity.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activities of representative thiourea derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Compound 13 (Fluoro-thiourea derivative) | HuCCA-1 (Cholangiocarcinoma) | 14.47 | [1] |
| Compound 14 (Fluoro-thiourea derivative) | HepG2 (Hepatocellular carcinoma) | 1.50 | [1] |
| A549 (Lung carcinoma) | 16.67 | [1] | |
| MDA-MB-231 (Breast cancer) | Not specified | [1] | |
| Compound 10 (Fluoro-thiourea derivative) | MOLT-3 (T-lymphoblastic leukemia) | 1.20 | [1] |
| Compound 22 (Fluoro-thiourea derivative) | T47D (Ductal breast epithelial tumor) | 7.10 | [1] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colorectal carcinoma) | 1.11 | [2] |
| HepG2 (Hepatocellular carcinoma) | 1.74 | [2] | |
| MCF-7 (Breast adenocarcinoma) | 7.0 | [2] | |
| Doxorubicin (Standard) | HCT116 (Colorectal carcinoma) | 8.29 | [2] |
| HepG2 (Hepatocellular carcinoma) | 7.46 | [2] | |
| MCF-7 (Breast adenocarcinoma) | 4.56 | [2] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the thiourea derivatives listed above was predominantly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase.
-
Cell Culture: Human cancer cell lines (e.g., HCT116, HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the thiourea derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of viability against the compound concentration.
Signaling Pathway Inhibition
Several thiourea derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival. One such target is the Epidermal Growth Factor Receptor (EGFR).[2]
Enzyme Inhibitory Activity of Thiourea Derivatives
Thiourea derivatives have also been identified as potent inhibitors of various enzymes, highlighting their potential in treating a range of diseases. Their inhibitory activity is highly dependent on their structural features, which dictate their interaction with the enzyme's active site.
Quantitative Comparison of Enzyme Inhibitory Activity
The following table presents the inhibitory activities (IC50 or Ki values) of selected thiourea derivatives against carbonic anhydrase (CA) and cholinesterases (AChE and BChE).
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| Compound 9 (Sulfonamide-substituted amide) | hCA II | 0.18 ± 0.05 | - | [3] |
| Compound 11 (Sulfonamide-substituted amide) | hCA IX | 0.17 ± 0.05 | - | [3] |
| Compound 12 (Sulfonamide-substituted amide) | hCA XII | 0.58 ± 0.05 | - | [3] |
| Compound 5a (Chiral thiourea derivative) | hCA I | - | 3.4 | [4] |
| Compound 9b (Thiourea with benzimidazole) | hCA I | - | 73.6 | [4] |
| Compound 3 (Unsymmetrical thiourea) | AChE | 50 | - | [5] |
| BChE | 60 | - | [5] | |
| Compound 4 (Unsymmetrical thiourea) | AChE | 58 | - | [5] |
| BChE | 63 | - | [5] | |
| Acetazolamide (Standard) | hCA II | Potent inhibitor | - | [3] |
| Standard Inhibitor | AChE/BChE | 15 | - | [5] |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against human carbonic anhydrase (hCA) isozymes is typically determined by an esterase assay.
-
Enzyme and Substrate Preparation: A stock solution of the purified hCA isozyme and the substrate, 4-nitrophenylacetate (NPA), are prepared in an appropriate buffer (e.g., Tris-HCl).
-
Inhibitor Preparation: The thiourea derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted.
-
Assay Procedure: The assay is performed in a 96-well plate. The reaction mixture contains the buffer, the hCA enzyme, and the inhibitor at various concentrations. The reaction is initiated by adding the substrate (NPA).
-
Absorbance Measurement: The hydrolysis of NPA to 4-nitrophenol is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time.
-
Data Analysis: The initial reaction rates are calculated. The inhibition constant (Ki) is determined by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive) using software like GraphPad Prism.[6]
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is commonly measured using Ellman's method.
-
Reagent Preparation: Solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) - DTNB) are prepared in a phosphate buffer.
-
Inhibitor Preparation: Stock solutions of the thiourea derivatives are prepared in a suitable solvent and serially diluted.
-
Assay Procedure: The enzyme and the inhibitor are pre-incubated in a 96-well plate. The reaction is initiated by adding the substrate and DTNB.
-
Absorbance Measurement: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The rate of color formation is monitored spectrophotometrically at a specific wavelength (e.g., 412 nm).
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined from the dose-response curve.
Workflow for Structure-Activity Relationship Studies
The statistical analysis of structure-activity relationships, often through Quantitative Structure-Activity Relationship (QSAR) models, is a systematic process to correlate the chemical structure of compounds with their biological activity.
Conclusion
The statistical analysis of structure-activity relationships provides a powerful framework for the rational design of novel thiourea derivatives with enhanced therapeutic properties. The data and protocols presented in this guide highlight the significant impact of structural modifications on the anticancer and enzyme inhibitory activities of these compounds. For instance, the presence of electron-withdrawing groups and specific heterocyclic moieties can significantly enhance biological efficacy. The integration of computational methods, such as QSAR and molecular docking, with experimental validation is crucial for accelerating the discovery and development of new thiourea-based therapeutic agents. Future research should continue to explore diverse chemical spaces and biological targets to fully unlock the potential of this versatile chemical scaffold.
References
- 1. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of 1,1-Bis[4-(dimethylamino)phenyl]thiourea: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1,1-Bis[4-(dimethylamino)phenyl]thiourea, ensuring compliance with safety regulations and fostering a secure research environment.
Core Safety and Handling Principles
-
Acute Oral Toxicity : Phenylthiourea is classified as fatal if swallowed.[1][2][3][4]
-
Skin Sensitization : May cause an allergic skin reaction.[1][2][3][4]
-
Suspected Carcinogen and Reproductive Toxin : Thiourea is suspected of causing cancer and damaging the unborn child.[5]
-
Aquatic Toxicity : Thiourea is toxic to aquatic life with long-lasting effects.[5]
Given these potential hazards, this compound must be treated as hazardous waste.[6] Under no circumstances should it be disposed of in the regular trash or down the drain.[7][8]
Quantitative Data Summary for Hazardous Waste Accumulation
Proper management of hazardous waste includes adhering to accumulation limits within the laboratory. The following table summarizes typical quantitative limits for hazardous waste storage in a Satellite Accumulation Area (SAA).
| Waste Type | Maximum Accumulation Volume/Weight | Storage Time Limit |
| General Hazardous Waste | 55 gallons | Up to 12 months |
| Acutely Toxic Chemical Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) | Up to 12 months (unless limit is reached sooner) |
Note: Once accumulation limits are reached, the waste must be removed by the designated environmental health and safety office, typically within three calendar days.[9]
Detailed Protocol for the Disposal of this compound
This protocol outlines the standard operating procedure for the safe disposal of this compound and associated contaminated materials.
I. Personal Protective Equipment (PPE) and Safety Measures
-
Engineering Controls : All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood.[3]
-
Personal Protective Equipment :
II. Waste Segregation and Containerization
-
Waste Identification : this compound waste is to be classified as hazardous chemical waste.
-
Container Selection :
-
Waste Segregation :
-
Do not mix this compound waste with other incompatible waste streams such as acids, bases, or oxidizers.
-
Keep solid and liquid waste in separate containers.[10]
-
-
Container Labeling :
-
As soon as the first particle of waste is added, label the container with a "Hazardous Waste" tag.[7][8]
-
The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[6][8]
-
The date of waste generation (the date the first waste is added).[8]
-
The name and contact information of the principal investigator or laboratory supervisor.[8]
-
The specific location (building and room number).[8]
-
An indication of the hazards (e.g., "Toxic").[8]
-
-
III. Waste Accumulation and Storage
-
Storage Location : Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9]
-
Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[7]
-
Container Management : Keep the waste container securely closed at all times, except when adding waste.[6][9]
IV. Disposal of Contaminated Materials and Empty Containers
-
Contaminated Labware : Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound must be placed in the designated solid hazardous waste container.
-
Spill Cleanup : Any materials used to clean up a spill of this chemical (e.g., absorbent pads) must be treated as hazardous waste and disposed of accordingly.[7]
-
Empty Containers :
-
An "empty" container that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone) that can dissolve the compound.[7][6]
-
The rinsate from the triple-rinse procedure is considered hazardous waste and must be collected in a designated liquid hazardous waste container.[7][6]
-
After triple-rinsing, deface or remove the original chemical label, and the container may then be disposed of as regular trash or recycled, in accordance with institutional policies.[7]
-
V. Arranging for Waste Pickup
-
Requesting Disposal : Once the waste container is full or is ready for disposal, submit a hazardous waste collection request to your institution's Environmental Health and Safety (EHS) department.[7][8]
-
Do Not Transport : Laboratory personnel should not transport hazardous waste across campus. The EHS department is responsible for the collection and transportation of chemical waste.[7]
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
Caption: Decision workflow for categorizing and handling different forms of this compound waste.
Caption: Step-by-step procedure for the safe disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. carlroth.com [carlroth.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. acewaste.com.au [acewaste.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
